Phosphenous acid;pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
81227-76-1 |
|---|---|
Molecular Formula |
C5H6NO2P |
Molecular Weight |
143.08 g/mol |
IUPAC Name |
phosphenous acid;pyridine |
InChI |
InChI=1S/C5H5N.HO2P/c1-2-4-6-5-3-1;1-3-2/h1-5H;(H,1,2) |
InChI Key |
DMIWKFHIHMFQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.OP=O |
Origin of Product |
United States |
Foundational & Exploratory
Phosphenous Acid and Pyridine: An In-depth Technical Guide to Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the formation of the adduct between phosphenous acid and pyridine. The primary interaction is an acid-base reaction, leading to the formation of a pyridinium phosphinate salt. This document provides a detailed analysis of the underlying mechanism, relevant quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding of this chemical process.
Introduction: The Nature of the Reactants
Hypophosphorous acid (H₃PO₂) exists in a tautomeric equilibrium with its less stable form, phosphenous acid. The predominant species is the phosphinic acid tautomer, HOP(O)H₂, which is a moderately strong acid.[1][2] The phosphenous acid tautomer, HP(OH)₂, is a minor component in this equilibrium.[1]
Pyridine (C₅H₅N) is a basic heterocyclic organic compound, owing to the lone pair of electrons on the nitrogen atom. The protonated form of pyridine is the pyridinium ion (C₅H₅NH⁺).
The interaction between hypophosphorous acid and pyridine is primarily governed by their respective acid-base properties, resulting in the formation of a salt, which can be considered the "adduct."
Primary Adduct Formation Mechanism: An Acid-Base Reaction
The most significant interaction between hypophosphorous acid and pyridine is a straightforward proton transfer from the acidic phosphinic acid tautomer to the basic nitrogen atom of pyridine. This results in the formation of a pyridinium phosphinate salt.
The reaction can be represented as:
H₂P(O)OH + C₅H₅N ⇌ [C₅H₅NH]⁺[H₂P(O)O]⁻
This equilibrium lies far to the right, favoring the formation of the salt, as hypophosphorous acid is a considerably stronger acid than the pyridinium ion.
Signaling Pathway Diagram
Caption: Acid-base reaction between hypophosphorous acid and pyridine.
Hypothetical Involvement of the Phosphenous Acid Tautomer
While the acid-base reaction is the predominant pathway, it is theoretically possible for the minor phosphenous acid tautomer to participate in adduct formation. In this hypothetical scenario, the phosphorus atom of phosphenous acid could act as an electrophilic center for the nucleophilic attack by the pyridine nitrogen.
This mechanism is less likely due to the low concentration of the phosphenous acid tautomer and the rapid nature of the acid-base reaction.
Logical Relationship Diagram
Caption: Plausible reaction pathways of hypophosphorous acid tautomers with pyridine.
Quantitative Data
The favorability of the acid-base reaction is supported by the pKa values of the participating species.
| Compound | pKa Value | Reference(s) |
| Hypophosphorous Acid (H₃PO₂) | ~1.1 - 2.27 | [1][3][4][5] |
| Pyridinium Ion (C₅H₅NH⁺) | ~5.2 | [6][7] |
The significantly lower pKa of hypophosphorous acid indicates it is a much stronger acid than the pyridinium ion, thus readily donating a proton to pyridine.
Experimental Protocols
While a specific protocol for the preparation of the "phosphenous acid pyridine adduct" (pyridinium phosphinate) is not extensively documented, a general procedure for salt formation can be adapted. The following is a representative protocol.
Synthesis of Pyridinium Phosphinate
Materials:
-
Hypophosphorous acid (50% aqueous solution)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve a known amount of pyridine in anhydrous diethyl ether.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of hypophosphorous acid (50% aqueous solution) dropwise to the pyridine solution. A white precipitate should form immediately.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.
-
Dry the resulting white solid under vacuum to obtain the pyridinium phosphinate salt.
Characterization:
The product can be characterized using standard analytical techniques:
-
¹H NMR: To confirm the presence of the pyridinium proton and the protons on the phosphinate anion.
-
³¹P NMR: To identify the chemical shift characteristic of the phosphinate phosphorus atom.
-
FT-IR Spectroscopy: To observe the characteristic vibrational frequencies of the pyridinium ring and the P-O and P-H bonds of the phosphinate anion.
-
Elemental Analysis: To determine the elemental composition of the salt.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of pyridinium phosphinate.
Conclusion
The formation of an adduct between phosphenous acid and pyridine is predominantly an acid-base reaction, yielding pyridinium phosphinate. This is a direct consequence of the acidic nature of the major tautomer of hypophosphorous acid (phosphinic acid) and the basicity of pyridine. While the involvement of the minor phosphenous acid tautomer in a nucleophilic-electrophilic interaction is a theoretical possibility, the proton transfer mechanism is overwhelmingly favored and supported by the quantitative pKa data. The provided experimental protocol offers a general guideline for the synthesis and subsequent characterization of the resulting salt, which is the primary product of this interaction. This guide provides a foundational understanding for researchers and professionals working with these and related compounds in various scientific and developmental capacities.
References
- 1. HYPOPHOSPHORUS ACID - Ataman Kimya [atamanchemicals.com]
- 2. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 3. Phosphinic Acid | H3O2P | CID 4124402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hypophosphorous acid | 6303-21-5 [chemicalbook.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Pyridinium — Wikipédia [fr.wikipedia.org]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
An In-depth Technical Guide to the Synthesis and Characterization of Phosphenous Acid-Pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phosphenous acid-pyridine complexes, with a focus on their phosphinite derivatives. Given the transient nature of phosphenous acid (H₂POH), this guide centers on stable and well-characterized complexes formed between pyridine-based ligands and derivatives of phosphinous acid (R₂POH), herein referred to as phosphinite ligands. These compounds are of significant interest in catalysis, materials science, and medicinal chemistry due to the unique electronic and steric properties conferred by the phosphorus(III) center.
Synthesis of Phosphenous Acid-Pyridine Complexes (Phosphinite Complexes)
The synthesis of pyridine-phosphinite complexes typically involves the reaction of a functionalized pyridine with a chlorophosphine in the presence of a base, or the reaction of a pyridinol with a chlorophosphine. A common strategy is the formation of "reverse pyridine" bis(phosphinite) pincer ligands, where the phosphorus donors are linked to a central pyridine core.
General Experimental Protocol for the Synthesis of a Bis(phosphinite) Pyridine Pincer Ligand
This protocol is based on the synthesis of 3,5-bis(di-tert-butylphosphinito)pyridine.
Materials:
-
3,5-dihydroxypyridine
-
Di-tert-butylchlorophosphine
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask charged with 3,5-dihydroxypyridine and a stir bar, add anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butylchlorophosphine in anhydrous toluene to the cooled suspension over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
After cooling to room temperature, filter the mixture to remove triethylammonium chloride.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3,5-bis(di-tert-butylphosphinito)pyridine ligand.
Characterization of Phosphenous Acid-Pyridine Complexes
The structural and electronic properties of these complexes are elucidated using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR are crucial for characterizing these complexes in solution.
-
³¹P NMR Spectroscopy: This is the most informative technique for probing the phosphorus environment. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, the nature of the substituents, and the presence of metal centers. For example, the ³¹P NMR spectrum of 3,5-bis(di-tert-butylphosphinito)pyridine shows a single resonance at approximately 157.7 ppm.[1] Coordination to a Lewis acid like B(C₆F₅)₃ can cause a downfield shift to around 170.6 ppm, indicating a change in the electronic environment of the phosphorus atom.[1]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the pyridine backbone and the substituents on the phosphorus atom. Coordination of the pyridine nitrogen can lead to shifts in the resonances of the pyridine protons.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. This data is essential for understanding the steric and electronic effects of the phosphinite ligands.
Computational Studies
Density Functional Theory (DFT) calculations are often employed to complement experimental data. These studies can provide insights into the electronic structure, bonding, and reactivity of the complexes. For instance, DFT calculations can be used to rationalize the selectivities of reactions involving these complexes.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for representative phosphenous acid-pyridine complexes and their precursors.
Table 1: ³¹P NMR Chemical Shifts
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
| 3,5-bis(di-tert-butylphosphinito)pyridine | C₆D₆ | 157.7 | [1] |
| [B(C₆F₅)₃]-adduct of 3,5-bis(di-tert-butylphosphinito)pyridine | CD₂Cl₂ | 170.6 | [1] |
Experimental and Logical Workflows
The synthesis and characterization of phosphenous acid-pyridine complexes follow a logical workflow, from ligand synthesis to complex formation and detailed analysis.
Caption: Workflow for the synthesis and characterization of phosphinite-pyridine ligands and their metal complexes.
Signaling Pathways and Logical Relationships
The reactivity of these complexes can be understood through logical relationships. For instance, the coordination of a Lewis acid to the pyridine nitrogen alters the electronic properties of the phosphinite donors, which in turn influences the outcome of subsequent reactions.
Caption: Logical diagram illustrating the effect of Lewis acid coordination on a phosphinite-pyridine ligand.
This guide provides a foundational understanding of the synthesis and characterization of phosphenous acid-pyridine complexes, focusing on their phosphinite derivatives. The detailed protocols, data, and workflows presented herein are intended to be a valuable resource for researchers in the fields of chemistry and drug development.
References
A Theoretical Deep Dive into Pyridine Phosphination Reactions: Mechanisms, Energetics, and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridines, a core scaffold in numerous pharmaceuticals and agrochemicals, is a pivotal task in modern organic synthesis. Among the various strategies, C-H phosphination has emerged as a powerful tool for introducing phosphorus-containing moieties, which can serve as versatile synthetic handles for further molecular elaboration. This technical guide provides a comprehensive theoretical examination of metal-free pyridine phosphination reactions, focusing on the underlying mechanisms, reaction energetics, and detailed experimental and computational protocols to facilitate further research and application in drug discovery and development.
Core Concepts: Reaction Mechanisms and Theoretical Framework
The metal-free phosphination of pyridines typically proceeds through a series of well-defined steps that have been elucidated through extensive density functional theory (DFT) calculations. The general mechanism involves the activation of the pyridine ring, followed by nucleophilic attack of a phosphine, and subsequent rearomatization. The specific nature of these steps, including the rate-determining step, is highly dependent on the phosphine reagent and the additives employed.[1]
Two prominent examples that highlight these mechanistic nuances are the phosphination of pyridine with triethyl phosphite (P(OEt)₃) and the phosphination of 2-phenylpyridine with triphenylphosphine (PPh₃).
Phosphination with Triethyl Phosphite (P(OEt)₃)
The reaction of pyridine with P(OEt)₃ in the presence of trifluoromethanesulfonic anhydride (Tf₂O) is initiated by the activation of the pyridine nitrogen through the formation of an N-triflylpyridinium intermediate. This activation enhances the electrophilicity of the pyridine ring, facilitating the subsequent nucleophilic addition of P(OEt)₃. The reaction then proceeds through ethyl group migration and rearomatization to yield the final phosphonated pyridine.[1]
Phosphination with Triphenylphosphine (PPh₃)
In the case of 2-phenylpyridine phosphination with PPh₃, the reaction also commences with pyridine activation by Tf₂O. Following the nucleophilic addition of PPh₃, the rearomatization is achieved through proton abstraction by a base, such as triethylamine (NEt₃).[1] The steric bulk of the triphenylphosphine plays a significant role in directing the regioselectivity of the reaction.[1]
Quantitative Data Presentation
The energetics of these reaction pathways have been investigated using DFT calculations, providing valuable insights into the feasibility and kinetics of each step. The following tables summarize the calculated Gibbs free energy changes (ΔG) for the key intermediates and transition states in the phosphination of pyridine with P(OEt)₃ and 2-phenylpyridine with PPh₃.
Table 1: Calculated Gibbs Free Energies for the Phosphination of Pyridine with P(OEt)₃
| Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| Pyridine Activation | Pyridine + Tf₂O | 0.0 |
| TS (Pyridine + Tf₂O) | 1.2 | |
| N-triflylpyridinium triflate | -24.5 | |
| Nucleophilic Addition | N-triflylpyridinium triflate + P(OEt)₃ | -24.5 |
| TS (Nucleophilic Addition) | -13.4 | |
| Dihydropyridine Intermediate | -33.1 | |
| Ethyl Migration & Rearomatization | Dihydropyridine Intermediate | -33.1 |
| TS (Ethyl Migration) | -11.2 | |
| Final Product + Tf₂NH | -83.0 |
Data sourced from Du et al. (2022).[1]
Table 2: Calculated Gibbs Free Energies for the Phosphination of 2-Phenylpyridine with PPh₃
| Step | Species | Relative Gibbs Free Energy (kcal/mol) |
| Pyridine Activation | 2-Ph-Pyridine + Tf₂O | 0.0 |
| TS (Pyridine Activation) | 7.7 | |
| N-triflyl-2-Ph-pyridinium triflate | -18.9 | |
| Nucleophilic Addition | N-triflyl-2-Ph-pyridinium + PPh₃ | -18.9 |
| TS (Nucleophilic Addition) | -11.1 | |
| Dihydropyridine Intermediate | -30.5 | |
| Proton Abstraction | Dihydropyridine Intermediate + NEt₃ | -30.5 |
| TS (Proton Abstraction) | -9.6 | |
| Deprotonated Intermediate | -32.8 | |
| S-N Bond Cleavage | Deprotonated Intermediate | -32.8 |
| TS (S-N Cleavage) | -32.4 | |
| Final Product + [HNEt₃][OTf] | -72.7 |
Data sourced from Du et al. (2022).[1]
Experimental and Computational Protocols
Experimental Protocol: General Procedure for Pyridine Phosphination with Triphenylphosphine
This protocol is adapted from the work of Dolewski, Fricke, and McNally (2018), which serves as a basis for the theoretical study.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Triphenylphosphine (1.1 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine derivative and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride dropwise to the stirred solution.
-
After stirring for 15 minutes at -78 °C, add a solution of triphenylphosphine in anhydrous dichloromethane dropwise.
-
Continue stirring at -78 °C for 30 minutes.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be quenched with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Computational Protocol: DFT Calculations
This protocol is based on the methodology reported by Du et al. (2022).[1]
Software:
-
Gaussian 16
Methodology:
-
Geometry Optimization: All minima (reactants, intermediates, products) and transition state structures were optimized using the M06-2X functional with the 6-311G** basis set.
-
Solvation Model: The effect of the solvent (acetonitrile) was included using the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) as part of the self-consistent reaction field (SCRF) method.
-
Frequency Calculations: Harmonic frequency calculations were performed at the same level of theory (M06-2X/6-311G**) to confirm the nature of the stationary points (minima have all real frequencies, while transition states have a single imaginary frequency) and to obtain Gibbs free energy corrections.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the phosphination of pyridine with P(OEt)₃ and PPh₃.
Conclusion
The theoretical study of pyridine phosphination reactions provides invaluable insights into the intricate mechanistic details that govern these important transformations. By understanding the reaction energetics and identifying the rate-determining steps, researchers can rationally design more efficient and selective synthetic methodologies. The combination of detailed computational data and robust experimental protocols presented in this guide serves as a foundational resource for scientists and professionals in the field of drug development, enabling the strategic application of pyridine phosphination in the synthesis of novel and complex molecular architectures.
References
An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of Phosphenous Acid and Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between a phosphorus-based acid and a nitrogenous base like pyridine is a fundamental acid-base interaction with potential relevance in various fields, including organic synthesis, catalysis, and drug development. Phosphenous acid, systematically known as hypophosphorous acid (H₃PO₂), is a phosphorus oxoacid with a unique structure and reactivity.[1][2] Its reaction with pyridine, a weakly basic aromatic heterocycle, is expected to involve proton transfer from the acidic P-OH group to the lone pair of electrons on the pyridine nitrogen.
Understanding the kinetics and thermodynamics of this reaction is crucial for controlling reaction outcomes, optimizing conditions for product formation, and elucidating reaction mechanisms. This guide provides an in-depth analysis of the theoretical and experimental approaches to studying the phosphenous acid-pyridine reaction.
Theoretical Framework
The reaction between phosphenous acid and pyridine can be represented by the following equilibrium:
H₂P(O)OH + C₅H₅N ⇌ [H₂P(O)O]⁻ + [C₅H₅NH]⁺
The position of this equilibrium and the rate at which it is established are governed by the principles of chemical kinetics and thermodynamics.
2.1. Thermodynamics
The thermodynamic favorability of the reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the difference in bond energies between reactants and products, while the entropy change (ΔS) relates to the change in disorder of the system.
While specific thermodynamic data for the phosphenous acid-pyridine system is unavailable, the acid dissociation constants (pKa) of related phosphorus acids provide insight into their acidic strength.
Table 1: Acid Dissociation Constants of Phosphoric Acid in Water at 25°C [3][4][5][6]
| Equilibrium | Kₐ | pKₐ |
| H₃PO₄ + H₂O ⇌ H₃O⁺ + H₂PO₄⁻ | 7.5 x 10⁻³ | 2.12 |
| H₂PO₄⁻ + H₂O ⇌ H₃O⁺ + HPO₄²⁻ | 6.2 x 10⁻⁸ | 7.21 |
| HPO₄²⁻ + H₂O ⇌ H₃O⁺ + PO₄³⁻ | 4.2 x 10⁻¹³ | 12.38 |
Hypophosphorous acid is a significantly stronger monoprotic acid than phosphoric acid, with a pKa of approximately 1.2. This suggests that the equilibrium for its reaction with a base like pyridine (pKb of its conjugate acid is ~5.2) would favor the formation of the pyridinium hypophosphite salt.
2.2. Kinetics
The rate of the acid-base reaction is dependent on the concentrations of the reactants and the rate constant (k), as described by the rate law. For a simple bimolecular reaction, the rate law would be:
Rate = k[H₂P(O)OH][C₅H₅N]
The rate constant is temperature-dependent and is related to the activation energy (Ea) of the reaction by the Arrhenius equation. Proton transfer reactions between acids and bases are often very fast, potentially requiring specialized techniques for their measurement.
Experimental Protocols
To determine the kinetic and thermodynamic parameters for the reaction of phosphenous acid with pyridine, a combination of spectroscopic and calorimetric techniques would be employed.
3.1. Determination of Reaction Kinetics using Stopped-Flow Spectroscopy
For rapid reactions, stopped-flow spectroscopy allows for the measurement of kinetic data on the millisecond timescale.[7][8][9][10][11]
-
Principle: Small volumes of reactant solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell. The flow is abruptly stopped, and the change in a spectroscopic signal (e.g., absorbance or fluorescence) is monitored as a function of time.
-
Instrumentation: A stopped-flow instrument coupled with a UV-Vis spectrophotometer or a spectrofluorometer.
-
Procedure:
-
Prepare stock solutions of phosphenous acid and pyridine in a suitable non-aqueous solvent (e.g., acetonitrile, dioxane). The solvent should be rigorously dried to avoid interference from water.
-
Load the reactant solutions into the drive syringes of the stopped-flow apparatus.
-
Initiate the experiment, which rapidly mixes the reactants and starts data acquisition.
-
Monitor the change in absorbance or fluorescence at a wavelength where either a reactant or product has a distinct spectral feature.
-
Analyze the resulting kinetic trace to determine the rate constant of the reaction.
-
3.2. Determination of Reaction Kinetics and Equilibrium using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction and determining equilibrium positions.[12][13][14][15][16]
-
Principle: The chemical shifts of atomic nuclei are sensitive to their chemical environment. By monitoring the changes in the integrals of NMR signals corresponding to the reactants and products over time, the reaction kinetics can be determined. At equilibrium, the ratio of the integrals provides the equilibrium constant.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure:
-
Prepare a solution of phosphenous acid in a deuterated non-aqueous solvent (e.g., acetonitrile-d₃) in an NMR tube.
-
Acquire an initial NMR spectrum (e.g., ¹H or ³¹P).
-
Inject a known amount of pyridine into the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the acid, the base, and the resulting salt.
-
Plot the concentrations of reactants and products as a function of time to determine the rate constant.
-
Once the reaction has reached equilibrium, the ratio of product to reactant concentrations can be used to calculate the equilibrium constant (K_eq).
-
3.3. Determination of Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding interaction, allowing for the determination of the enthalpy (ΔH), entropy (ΔS), and binding affinity (K_a).[17][18][19][20][21]
-
Principle: A solution of one reactant (the titrant) is incrementally injected into a sample cell containing the other reactant. The heat released or absorbed during the binding event is measured.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
Prepare solutions of phosphenous acid and pyridine in the same buffer or solvent to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles.
-
Load the phosphenous acid solution into the sample cell and the pyridine solution into the injection syringe.
-
Perform a series of injections, allowing the system to reach thermal equilibrium after each injection.
-
The instrument records the heat change for each injection.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters: K_a, ΔH, and the stoichiometry of the reaction (n). From these, ΔG and ΔS can be calculated.
-
Visualizations
4.1. Experimental Workflow
Caption: General experimental workflow for studying reaction kinetics and thermodynamics.
4.2. Proposed Reaction Mechanism
Caption: Proposed proton transfer mechanism for the reaction.
Conclusion
While direct experimental data for the reaction of phosphenous acid and pyridine is currently lacking, this guide provides a robust framework for its investigation. By employing modern analytical techniques such as stopped-flow spectroscopy, NMR, and ITC, researchers can elucidate the kinetic and thermodynamic parameters that govern this fundamental acid-base reaction. The insights gained from such studies will be invaluable for applications in organic synthesis, catalysis, and the rational design of new chemical entities.
References
- 1. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 2. HYPOPHOSPHORUS ACID - Ataman Kimya [atamanchemicals.com]
- 3. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 4. wyzant.com [wyzant.com]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. chegg.com [chegg.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. web.williams.edu [web.williams.edu]
- 9. biologic.net [biologic.net]
- 10. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 11. Stopped Flow FAQs [photophysics.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ekwan.github.io [ekwan.github.io]
- 14. researchgate.net [researchgate.net]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. sapub.org [sapub.org]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Handling of Phosphenous Acid-Pyridine Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and handling of solutions of phosphenous acid (also known as phosphorous acid, H₃PO₃) in pyridine. Due to the limited availability of direct stability data for this specific formulation, this document synthesizes information on the individual properties of phosphenous acid and pyridine, their potential interactions, and general best practices for the handling of air- and moisture-sensitive reagents. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare, store, and utilize these solutions safely and effectively, while also providing a framework for establishing in-house stability protocols.
Introduction
Phosphenous acid, a diprotic acid with reducing properties, is a versatile reagent in organic synthesis. Pyridine, a polar, basic, and nucleophilic solvent, is frequently employed as a catalyst and reaction medium. The combination of these two components in solution is utilized in various chemical transformations. However, the inherent reactivity of both phosphenous acid and pyridine, coupled with their hygroscopic nature, necessitates a thorough understanding of their stability and appropriate handling procedures to ensure experimental reproducibility and safety. This guide aims to consolidate the available scientific knowledge to provide practical recommendations.
Physicochemical Properties
A summary of the relevant physicochemical properties of phosphenous acid and pyridine is presented in Table 1. Understanding these individual properties is fundamental to predicting their behavior in solution.
Table 1: Physicochemical Properties of Phosphenous Acid and Pyridine
| Property | Phosphenous Acid (H₃PO₃) | Pyridine (C₅H₅N) |
| Synonyms | Phosphorous Acid, Phosphonic Acid | Azabenzene, Azine |
| Molecular Formula | H₃PO₃ | C₅H₅N |
| Molar Mass | 82.00 g/mol | 79.10 g/mol |
| Appearance | White, deliquescent, crystalline solid[1] | Colorless liquid with a distinct, unpleasant, fish-like odor[2] |
| Melting Point | 73.6 °C[1] | -41.6 °C |
| Boiling Point | 200 °C (decomposes)[1] | 115.2 °C |
| Solubility | Soluble in water and alcohol[1] | Miscible with water and many organic solvents |
| Hygroscopicity | Highly hygroscopic[3] | Hygroscopic |
| pKa | pKa₁ = 1.3, pKa₂ = 6.7[1] | 5.25 (of the conjugate acid, pyridinium) |
| Key Reactivity | Reducing agent; disproportionates upon heating[4]; exists in tautomeric equilibrium with a minor P(OH)₃ form.[5] | Base, nucleophile, ligand; undergoes electrophilic substitution on the ring. |
Stability of Phosphenous Acid-Pyridine Solutions
Potential Degradation Pathways
The primary factors influencing the stability of phosphenous acid-pyridine solutions are the presence of water, oxygen, heat, and light.
-
Hydrolysis and Tautomerization: Phosphenous acid is highly hygroscopic, and any absorbed moisture can facilitate its conversion to phosphoric acid, especially in the presence of an oxidizing agent.[4] The tautomeric equilibrium between the predominant phosphonic acid form [HP(O)(OH)₂] and the minor phosphorous acid form [P(OH)₃] is a key aspect of its chemistry.[5]
-
Reaction with Pyridine: Pyridine, being a nucleophile and a base, can potentially react with phosphenous acid. While a simple acid-base reaction would form a pyridinium phosphite salt, more complex reactions involving the phosphorylation of pyridine could occur, particularly under elevated temperatures or in the presence of activating agents. The literature describes numerous reactions where phosphorus compounds functionalize the pyridine ring.[6][7][8]
-
Oxidation: The presence of atmospheric oxygen can lead to the oxidation of phosphenous acid to phosphoric acid. This process may be accelerated by impurities or exposure to light.
-
Thermal Decomposition: Upon heating, phosphenous acid can disproportionate to yield phosphine and phosphoric acid.[4] In a pyridine solution, the thermal stability may be altered, and this decomposition could be a concern at elevated temperatures.
A logical workflow for investigating the stability of a phosphenous acid-pyridine solution is presented in the following diagram.
Caption: A logical workflow for the systematic investigation of the stability of phosphenous acid-pyridine solutions.
The potential degradation of phosphenous acid in pyridine is illustrated in the following signaling pathway diagram.
Caption: Potential degradation pathways for phosphenous acid in a pyridine solution.
Handling and Storage
Given the hygroscopic and potentially reactive nature of phosphenous acid-pyridine solutions, stringent handling and storage protocols are essential.
Personal Protective Equipment (PPE)
When handling phosphenous acid and pyridine, appropriate PPE must be worn.[9] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of pyridine vapors.
Preparation of Solutions
-
Inert Atmosphere: Due to the hygroscopic nature of both components, solutions should be prepared under an inert atmosphere (e.g., nitrogen or argon) using dried glassware and anhydrous pyridine.[2][10][11][12]
-
Glassware: Glassware should be oven-dried and cooled under a stream of inert gas before use.
-
Addition Sequence: Phosphenous acid, being a solid, should be added to the pyridine solvent. The dissolution may be exothermic, and cooling may be necessary for large quantities.
Storage
-
Containers: Store solutions in tightly sealed, amber glass bottles to protect from light and moisture.[10]
-
Atmosphere: For long-term storage, the headspace of the container should be flushed with an inert gas.
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[9] Refrigeration may be considered to slow potential degradation, but the solution should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Experimental Protocols
The following are generalized protocols for the preparation and analysis of phosphenous acid-pyridine solutions. Researchers should adapt these based on their specific experimental needs and available equipment.
Protocol for the Preparation of a 1 M Phosphenous Acid-Pyridine Solution
-
Glassware Preparation: Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a rubber septum while hot and allow it to cool under a gentle stream of nitrogen or argon.
-
Reagent Handling: In a glovebox or under a positive pressure of inert gas, weigh 8.20 g of phosphenous acid into the dried flask.
-
Solvent Addition: Using a syringe, add 80 mL of anhydrous pyridine to the flask.
-
Dissolution: Stir the mixture at room temperature until the phosphenous acid is completely dissolved.
-
Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add anhydrous pyridine to the mark.
-
Storage: Transfer the solution to a clean, dry, amber glass bottle with a screw cap. Flush the headspace with inert gas before sealing.
Protocol for Stability Analysis by ³¹P NMR Spectroscopy
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the phosphenous acid-pyridine solution (e.g., 0.5 mL) under an inert atmosphere.
-
NMR Tube Preparation: Dilute the aliquot with deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a quantitative ³¹P NMR spectrum. Use a sufficient relaxation delay to ensure accurate integration of all phosphorus signals.
-
Data Analysis: Integrate the signal corresponding to phosphenous acid and any new signals that appear over time, which may correspond to degradation products such as phosphoric acid. The relative integrals can be used to determine the percentage of remaining phosphenous acid.[13][14]
The workflow for preparing a phosphenous acid-pyridine solution is depicted below.
Caption: A typical workflow for the preparation of a phosphenous acid-pyridine solution under inert conditions.
Conclusion
While direct, quantitative data on the stability of phosphenous acid in pyridine is scarce, a thorough understanding of the chemical properties of each component allows for the development of robust handling and storage procedures. The primary concerns are exposure to moisture and oxygen, which can be mitigated by working under an inert atmosphere with anhydrous solvents and dried glassware. Researchers are strongly encouraged to perform their own stability assessments for their specific solution concentrations and storage conditions, utilizing techniques such as ³¹P NMR spectroscopy. By following the guidelines outlined in this technical guide, scientists can prepare and utilize phosphenous acid-pyridine solutions with greater confidence in their stability and with enhanced safety.
References
- 1. Phosphorous acid - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 6. Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. ossila.com [ossila.com]
- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. mdpi.com [mdpi.com]
Spectroscopic Analysis of Phosphenous Acid-Pyridine Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphenous acid (H₃PO₂), also known as hypophosphorous acid, and its derivatives are of significant interest in various chemical and pharmaceutical contexts. When reacted with nitrogenous bases such as pyridine, they can form adducts with unique structural and reactive properties. Understanding the spectroscopic characteristics of these adducts is crucial for their identification, characterization, and application in fields ranging from catalysis to medicinal chemistry.
This technical guide provides a comprehensive overview of the expected spectroscopic features of phosphenous acid-pyridine adducts, drawing upon data from closely related phosphorus acid-pyridine complexes. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, offering detailed insights into the interpretation of spectral data. Furthermore, it outlines a general experimental protocol for the synthesis and characterization of these adducts and includes visualizations of key concepts.
Predicted Spectroscopic Data
Due to the limited availability of specific experimental data for phosphenous acid-pyridine adducts in the reviewed literature, the following tables summarize representative spectroscopic data from analogous pyridine adducts of other phosphorus-containing acids, such as phosphonic and phosphinic acids. These data serve as a predictive guide for the characterization of phosphenous acid-pyridine adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of phosphorus-containing compounds. ³¹P NMR provides direct information about the phosphorus environment, while ¹H and ¹³C NMR are essential for characterizing the organic (pyridine) component of the adduct.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for a Generic Phosphenous Acid-Pyridine Adduct
| Proton | Predicted Chemical Shift (ppm) | Notes |
| Pyridine H-2, H-6 | 8.5 - 9.0 | Downfield shift upon protonation/adduct formation. |
| Pyridine H-3, H-5 | 7.5 - 8.0 | |
| Pyridine H-4 | 8.0 - 8.5 | |
| P-H | 6.0 - 8.0 | May appear as a doublet due to ¹J(P,H) coupling. |
| O-H | Variable | Broad signal, often exchanges with solvent. |
Table 2: Predicted ³¹P NMR Data for a Generic Phosphenous Acid-Pyridine Adduct and Related Compounds
| Compound Type | Predicted ³¹P Chemical Shift (ppm) | Predicted ¹J(P,H) Coupling Constant (Hz) |
| Phosphenous Acid-Pyridine Adduct | +10 to +30 | 400 - 600 |
| Phosphonic Acid Analogs | +5 to +25 | - |
| Phosphinic Acid-Pyridine Adducts | +20 to +40 | - |
Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and probing the nature of the interaction between phosphenous acid and pyridine. The formation of a pyridinium salt through proton transfer will result in characteristic changes in the IR spectrum.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for a Phosphenous Acid-Pyridine Adduct
| Functional Group / Vibration | Predicted Wavenumber (cm⁻¹) | Notes |
| P-H stretch | 2300 - 2450 | Strong, sharp band. |
| P=O stretch | 1150 - 1250 | Strong band. |
| P-O stretch | 900 - 1100 | |
| Pyridinium ring vibrations | ~1630, ~1540, ~1480 | The band around 1540 cm⁻¹ is characteristic of Brønsted acidity.[2] |
| N-H stretch (pyridinium) | 2800 - 3200 | Broad band, indicative of hydrogen bonding. |
| O-H stretch | 2500 - 3000 | Broad, may overlap with N-H stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the adduct. Depending on the ionization technique, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) may be observed.
Table 4: Predicted Mass Spectrometry Data for a Generic Phosphenous Acid-Pyridine Adduct
| Ion | Predicted m/z | Notes |
| [Phosphenous Acid + Pyridine + H]⁺ | 146 | Protonated adduct. |
| [Pyridine + H]⁺ | 80 | Protonated pyridine. |
| [Phosphenous Acid + H]⁺ | 67 | Protonated phosphenous acid. |
| Common Fragments | Varies | Loss of H₂O, HPO₂, etc. |
Note: Adduct formation with solvent or matrix ions (e.g., [M+Na]⁺) is also possible depending on the experimental conditions.[3]
Experimental Protocols
The following is a generalized protocol for the synthesis and spectroscopic characterization of a phosphenous acid-pyridine adduct. This protocol is based on methods used for the synthesis of related organophosphorus compounds.[4][5][6]
Synthesis of Phosphenous Acid-Pyridine Adduct
-
Reagents and Solvents:
-
Phosphenous acid (hypophosphorous acid, 50% aqueous solution)
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether or toluene
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve a specific molar amount of phosphenous acid in a minimal amount of a suitable anhydrous solvent (e.g., toluene).
-
Slowly add an equimolar amount of anhydrous pyridine to the solution while stirring. The reaction may be exothermic, so cooling in an ice bath is recommended.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate forms, collect the solid by filtration under inert atmosphere. Wash the solid with cold anhydrous diethyl ether and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the adduct.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving the adduct in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra. For ³¹P NMR, use 85% H₃PO₄ as an external standard.[1]
-
-
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve the adduct in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the structure and analysis of phosphenous acid-pyridine adducts.
Caption: Formation of the phosphenous acid-pyridine adduct.
Caption: Experimental workflow for adduct analysis.
Caption: Protonation of pyridine to form the pyridinium ion.
Conclusion
The spectroscopic analysis of phosphenous acid-pyridine adducts relies on a combination of NMR, IR, and MS techniques. While direct experimental data for these specific adducts is sparse, a comprehensive understanding of their expected spectroscopic signatures can be derived from the analysis of closely related phosphorus acid-pyridine complexes. This guide provides the foundational knowledge and predictive data necessary for researchers, scientists, and drug development professionals to successfully identify and characterize these important chemical entities. The provided experimental protocol offers a starting point for their synthesis and subsequent analysis, and the visualizations aid in conceptualizing the key processes involved.
References
discovery of novel phosphorus-substituted pyridines
An In-depth Technical Guide to the Discovery of Novel Phosphorus-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-substituted pyridines represent a class of organophosphorus compounds of significant interest in medicinal chemistry, materials science, and catalysis.[1] The incorporation of a phosphorus moiety, such as a phosphonate, phosphine oxide, or phosphinamide group, into the pyridine ring modulates its electronic properties, lipophilicity, and metal-coordinating ability. These modifications have led to the development of compounds with a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.[1][2] Furthermore, their utility as ligands in metal-catalyzed reactions and in the design of advanced materials like dyes and polymers underscores their importance.[1]
This technical guide provides a comprehensive overview of the core methodologies for synthesizing novel phosphorus-substituted pyridines, details key experimental protocols, and presents a structured summary of relevant data for researchers in the field.
Core Synthetic Strategies
The introduction of a phosphorus group onto a pyridine ring can be achieved through several strategic approaches, primarily categorized as radical, nucleophilic, and metal-catalyzed phosphorylation.
Radical Phosphorylation
Radical phosphorylation has emerged as a highly effective method for creating diverse phosphorus(V)-substituted pyridines.[1] This approach relies on the generation of phosphorus-centered radicals, which then react with the pyridine ring. Photocatalysis, in particular, has gained attention as an environmentally friendly method that allows reactions to proceed under mild conditions.[3]
A notable example is the photocatalytic phosphorylation of halopyridines with secondary phosphine oxides, which utilizes blue LED irradiation.[3] The proposed mechanism involves the formation of a complex between the halopyridine and a base, followed by light absorption and single-electron transfer to generate a pyridine radical, which then combines with the phosphorus radical.[3]
Experimental Workflow: Photocatalytic Radical Phosphorylation
Caption: General workflow for photocatalytic synthesis.
Key Experimental Protocol: Photocatalytic Synthesis of 2-Phosphine Oxide-Substituted Pyridines [1][3]
-
Reagent Preparation : In an oven-dried Schlenk tube, combine the 2-halopyridine (0.2 mmol), the secondary phosphine oxide (0.24 mmol, 1.2 equiv), and potassium tert-butoxide (tBuOK) (0.4 mmol, 2.0 equiv).
-
Reaction Setup : Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the appropriate solvent (e.g., 2 mL of anhydrous DMSO).
-
Photocatalysis : Place the reaction tube approximately 5-7 cm from a blue LED lamp (e.g., 30W, 460-470 nm) and stir the mixture at room temperature. Use a fan to maintain a constant temperature.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, quench the reaction by adding 10 mL of water.
-
Extraction : Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired phosphine oxide-substituted pyridine.
Nucleophilic Phosphorylation
Direct nucleophilic phosphorylation of the pyridine ring is another key strategy.[3] This method often requires activation of the pyridine ring to make it more susceptible to nucleophilic attack. One approach involves the coupling of pyridines with secondary phosphine oxides using an oxidant, such as an activated acetylene (e.g., diphenyl ethynyl ketone).[3] The proposed mechanism proceeds via an aza-Michael addition of the pyridine to the acetylene, which activates the pyridine ring for a subsequent nucleophilic attack by the deprotonated phosphine oxide at the 4-position.[3]
Logical Relationship: Nucleophilic Phosphorylation Mechanism
Caption: Proposed mechanism for nucleophilic phosphorylation.
Key Experimental Protocol: Synthesis of 4-Phosphine Oxide-Substituted Pyridines [2][3]
-
Reaction Setup : To a solution of the pyridine (1.0 mmol) and diphenyl ethynyl ketone (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., 5 mL of MeCN), add the secondary phosphine oxide (1.0 mmol, 1.0 equiv).
-
Reaction Conditions : Stir the mixture at 70-75 °C for the required time (typically 5.5-7 hours).
-
Monitoring : Monitor the reaction for the consumption of starting materials via TLC.
-
Work-up : After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification : Purify the residue directly by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to isolate the pure 4-phosphine oxide-substituted pyridine.
Other Synthetic Methods
Besides radical and nucleophilic pathways, other methods have been developed. These include traditional cross-coupling reactions like the Hirao and Arbuzov reactions, as well as multi-component oxidative couplings.[1][4] For instance, pyridine-3-phosphonates can be synthesized via a three-component reaction of a β-keto phosphonate, a Mannich base, and ammonium acetate.[1]
Quantitative Data Summary
The efficiency of synthetic methods is best evaluated through quantitative data. The following tables summarize yields for representative reactions.
Table 1: Representative Yields for Photocatalytic Phosphorylation of Halopyridines [1][3]
| Halopyridine Substrate | Phosphorus Reagent | Product Position | Yield (%) |
| 2-Bromopyridine | Diphenylphosphine oxide | 2 | 85 |
| 2-Chloropyridine | Diphenylphosphine oxide | 2 | 78 |
| 3-Bromopyridine | Dibutylphosphine oxide | 3 | 72 |
| 3-Iodopyridine | Diphenylphosphine oxide | 3 | 91 |
Table 2: Representative Yields for Nucleophilic Phosphorylation of Pyridines [3]
| Pyridine Substrate | Phosphorus Reagent | Oxidant | Yield (%) |
| Pyridine | Diphenylphosphine oxide | Diphenyl ethynyl ketone | 92 |
| 4-Methylpyridine | Diphenylphosphine oxide | Diphenyl ethynyl ketone | 88 |
| Pyridine | Dibutylphosphine oxide | Diphenyl ethynyl ketone | 85 |
| 4-Phenylpyridine | Diphenylphosphine oxide | Diphenyl ethynyl ketone | 90 |
Characterization of Phosphorus-Substituted Pyridines
Unequivocal structure determination is critical. The primary analytical techniques employed are ³¹P NMR spectroscopy and X-ray crystallography.
³¹P NMR Spectroscopy
³¹P NMR is a powerful and direct method for characterizing phosphorus-containing compounds due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range.[5][6] The chemical shift provides information about the oxidation state and chemical environment of the phosphorus atom.
Workflow: Compound Characterization
Caption: Standard workflow for structural characterization.
Table 3: Typical ³¹P NMR Chemical Shift (δ) Ranges [5][6]
| Phosphorus Moiety | Oxidation State | Typical δ Range (ppm) | Notes |
| Phosphines (Pyr-PR₂) | +3 | -5 to -30 | Highly sensitive to substituents |
| Phosphine oxides (Pyr-P(O)R₂) | +5 | +20 to +50 | Downfield shift relative to phosphines |
| Phosphonates (Pyr-P(O)(OR)₂) | +5 | 0 to +30 | Shielded relative to phosphine oxides |
| Phosphinates (Pyr-P(O)(OR)R) | +5 | +20 to +60 | Intermediate between oxides and phosphonates |
Note: Ranges are approximate and can vary based on substituents and solvent.
X-ray Crystallography
For unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive method.[7] It provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, which is invaluable for understanding structure-activity relationships in drug design and the coordinating properties of ligands.[8][9] Obtaining suitable single crystals is often the rate-limiting step for this technique.
Applications in Drug Discovery and Catalysis
The unique properties of phosphorus-substituted pyridines make them valuable scaffolds in several scientific domains.
-
Medicinal Chemistry : These compounds have demonstrated a wide array of biological activities. Their ability to act as enzyme inhibitors, receptor antagonists, and antimicrobial agents makes them promising leads for drug development.[1][2] For example, certain derivatives have been identified as potential anticancer and antidiabetic agents.[1]
-
Coordination Chemistry and Catalysis : The pyridine nitrogen and the phosphorus atom can act as a bidentate P,N-ligand system, capable of coordinating with various transition metals.[8][10] These metal complexes are explored as catalysts in a range of organic transformations, including cross-coupling and hydroformylation reactions.[10][11]
-
Materials Science : The incorporation of a phosphorus group can tune the photophysical properties of the pyridine core, leading to applications in organic light-emitting diodes (OLEDs) and other functional materials.[1][12]
Conclusion
The field of phosphorus-substituted pyridines is rich with synthetic innovation and diverse applications. Modern methods, particularly those driven by photocatalysis and novel activation strategies, have made a wide range of these valuable compounds more accessible. The continued exploration of their synthesis and biological activities is expected to yield new therapeutic agents, more efficient catalysts, and novel materials. This guide serves as a foundational resource for scientists aiming to contribute to this exciting and rapidly evolving area of chemistry.
References
- 1. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Organocatalytic access to 3-pyridylphosphonates from vinyl phosphonates and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pyridine Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phosphate group into the pyridine ring is a critical transformation in medicinal chemistry and drug development, profoundly influencing the bioactivity and pharmacokinetic properties of molecules. The inherent electronic nature of the pyridine ring allows for diverse reactivity, making the choice between electrophilic and nucleophilic attack a key consideration in synthetic strategy. This technical guide provides a comprehensive overview of the core principles governing pyridine phosphorylation, with a focus on the mechanistic dichotomy between electrophilic and nucleophilic pathways. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction mechanisms are presented to equip researchers with the knowledge to effectively implement these methodologies.
The Dichotomy of Pyridine Reactivity: Electrophilic vs. Nucleophilic Attack
The pyridine ring is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This electronic characteristic dictates its reactivity towards phosphorylation reagents.
Electrophilic Attack: In this pathway, the pyridine nitrogen acts as a nucleophile, attacking an electrophilic phosphorus species. This typically requires activation of the phosphorus reagent. However, direct electrophilic substitution on the pyridine ring is generally sluggish and requires harsh conditions. More commonly, the nitrogen atom itself is the site of initial electrophilic attack, forming a pyridinium salt. This activation strategy is pivotal in many phosphorylation reactions.
Nucleophilic Attack: Conversely, the electron-deficient carbon atoms of the pyridine ring, particularly at the C2, C4, and C6 positions, are susceptible to attack by nucleophilic phosphorus reagents. This approach often necessitates activation of the pyridine ring to enhance its electrophilicity, for example, through N-oxidation or coordination to a Lewis acid.
Mechanistic Pathways in Pyridine Phosphorylation
Several distinct mechanisms have been elucidated for the phosphorylation of pyridines, each with its own advantages and substrate scope.
Metal-Free Phosphination via Nucleophilic Attack
A prevalent metal-free approach involves the initial activation of pyridine with a strong electrophile, such as triflic anhydride (Tf₂O), to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by a phosphine. Density Functional Theory (DFT) calculations have shown that this reaction proceeds through a multi-step mechanism. The reaction is initiated by the nucleophilic attack of pyridine on Tf₂O to form an N-(trifluoromethylsulfonyl) pyridium triflate.[1] This is followed by the nucleophilic addition of the phosphine to the C4 position of the activated pyridine ring. The subsequent steps and the rate-determining step can vary depending on the nature of the phosphine used. For instance, with P(OEt)₃, ethyl abstraction is the rate-determining step, whereas with PPh₃, proton abstraction is rate-limiting.[1]
References
The Role of Pyridine as a Catalyst in Phosphonylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonylation, the introduction of a phosphonate group into an organic molecule, is a critical transformation in medicinal chemistry and materials science. Phosphonates are key structural motifs in a variety of biologically active compounds, including antiviral and anticancer agents, enzyme inhibitors, and herbicides. The efficiency and selectivity of phosphonylation reactions are often dependent on the catalyst employed. Pyridine and its derivatives have emerged as versatile and effective catalysts in this domain, capable of acting through multiple mechanistic pathways. This technical guide provides an in-depth exploration of the catalytic roles of pyridine in key phosphonylation reactions, complete with mechanistic insights, experimental protocols, and quantitative data.
Pyridine as a Base Catalyst: The Atherton-Todd Reaction
One of the classic methods for forming phosphorus-heteroatom bonds is the Atherton-Todd reaction. In its archetypal form, a dialkyl phosphite reacts with an alcohol or amine in the presence of carbon tetrachloride and a base to form a phosphate or phosphoramidate, respectively. Pyridine can function as the base in this reaction, although tertiary amines like triethylamine are often more efficient.[1][2]
The primary role of the base is to facilitate the formation of a dialkyl phosphonate anion. This anion is the key nucleophile that attacks the halogen source (e.g., CCl₄), ultimately generating a reactive dialkyl chlorophosphate intermediate. This intermediate is then rapidly trapped by a nucleophile (such as an alcohol or amine) present in the reaction mixture.[3][4]
Reaction Mechanism
The mechanism of the Atherton-Todd reaction has been a subject of discussion, but a plausible pathway involving pyridine as a base catalyst is outlined below. The process begins with the deprotonation of the dialkyl phosphite by pyridine to form a pyridinium salt and the crucial dialkyl phosphonate anion. This anion then acts as a nucleophile.
General Experimental Protocol: Atherton-Todd Phosphorylation of an Alcohol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 equiv.) and dry pyridine (2.0 equiv.) in anhydrous carbon tetrachloride (CCl₄) as the solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Reagent Addition: Add dialkyl H-phosphonate (1.2 equiv.) dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Upon completion, filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired dialkyl phosphate.
Quantitative Data
While highly effective, the use of pyridine as a simple base in the Atherton-Todd reaction often results in lower yields compared to stronger, non-nucleophilic bases or more sterically hindered amines. The following table provides representative data for the phosphonylation of various nucleophiles.
| Nucleophile | Phosphonylating Agent | Base | Solvent | Yield (%) | Reference |
| Benzylamine | Dibenzyl phosphite | aq. NH₃ | CCl₄ | ~80% | [3] |
| O-Alkylhydroxylamine | Dialkyl phosphite | Et₃N | CCl₄ | 45-97% | [3] |
| Hydrazine | Diethyl phosphite | Et₃N | CCl₄ | 90% | [3] |
| Phenylhydroxylamine | Diethyl phosphite | Et₃N | CH₂Cl₂ | 94% | [5] |
Note: Data often involves triethylamine (Et₃N) as the base, which is mechanistically analogous but more reactive than pyridine in this context.[1]
Pyridine as a Nucleophilic Catalyst: H-Phosphonate Condensation
In contrast to its role as a general base, pyridine can also act as a potent nucleophilic catalyst. This is particularly evident in the H-phosphonate method for oligonucleotide synthesis. In this process, an H-phosphonate monoester is activated by an acylating agent, typically pivaloyl chloride (PvCl), in the presence of pyridine.
Pyridine's lone pair of electrons are not delocalized within the aromatic ring, making the nitrogen atom nucleophilic. It attacks the activated H-phosphonate intermediate to form a highly reactive phosphonium salt, specifically a pyridinium-1-ylphosphonate intermediate. This intermediate serves as a superior phosphonylating agent, readily undergoing attack by the hydroxyl group of the growing oligonucleotide chain.[6][7][8]
Reaction Mechanism
The nucleophilic catalysis pathway involves three key stages: activation of the H-phosphonate, formation of the reactive pyridinium intermediate, and subsequent phosphonylation of the alcohol.
General Experimental Protocol: H-Phosphonate Coupling[9]
-
Preparation: Dry the nucleoside H-phosphonate monoester (1.0 equiv.) and the alcohol component (e.g., a support-bound oligonucleotide, 1.2 equiv.) by co-evaporation with anhydrous pyridine.
-
Solution Preparation: Prepare a 0.1 M solution of the nucleoside H-phosphonate in a 30:70 mixture of anhydrous pyridine/acetonitrile. Prepare a 0.5 M solution of pivaloyl chloride in anhydrous acetonitrile.
-
Activation & Coupling: In a dry syringe, draw up the H-phosphonate solution. Subsequently, draw up an equal volume of the pivaloyl chloride solution (this provides a five-fold molar excess of the activator).
-
Reaction: Mix the solutions in the syringe and immediately pass the activated mixture over the solid support containing the alcohol component. Continue to pass the solution back and forth through the support for 2-5 minutes.
-
Washing: After the coupling is complete, wash the solid support thoroughly with acetonitrile to remove excess reagents and byproducts.
-
Capping & Oxidation: Proceed with the standard capping step (e.g., with acetic anhydride) to block any unreacted hydroxyl groups. The final oxidation of all H-phosphonate diester linkages to phosphates is typically performed at the end of the entire oligonucleotide synthesis.
Enhanced Pyridine-Based Catalysts: DMAP and Pyridine-N-Oxides
While pyridine is an effective nucleophilic catalyst, its performance can be significantly enhanced through electronic modification. 4-(Dimethylamino)pyridine (DMAP) and pyridine-N-oxides are "super-nucleophilic" catalysts widely used in acylation and phosphorylation reactions.[9][10]
-
4-(Dimethylamino)pyridine (DMAP): The dimethylamino group at the 4-position acts as a powerful electron-donating group, increasing the electron density on the ring nitrogen and making it a much stronger nucleophile than pyridine.[11]
-
Pyridine-N-Oxides: The N-oxide oxygen atom can also donate electron density into the ring, enhancing the nucleophilicity of the pyridine system. These catalysts are particularly effective in promoting phosphorylation of alcohols by phosphoryl chlorides.[9][12]
The use of these enhanced catalysts often leads to faster reaction rates, milder reaction conditions, and higher yields, especially with sterically hindered or less reactive substrates.
| Catalyst | Substrate (Alcohol) | Phosphorylating Agent | Yield (%) | Reference |
| 4-Methylpyridine N-oxide | Benzyl alcohol | Diphenyl chlorophosphate | 92% | [12] |
| 4-Methylpyridine N-oxide | (R)-(-)-2-Phenyl-1-propanol | Diphenyl chlorophosphate | 87% | [12] |
| 4-Methylpyridine N-oxide | 1-Adamantanol | Diphenyl chlorophosphate | 85% | [12] |
| 4-Methylpyridine N-oxide | 1,5-Pentanediol | Diphenyl chlorophosphate | 91% | [12] |
| Imidazole | Cyclohexanol | Bis(2,2,2-trifluoroethyl) phosphite | 99% | [13] |
| DMAP | Cyclohexanol | Bis(2,2,2-trifluoroethyl) phosphite | 99% | [13] |
General Experimental Workflow
A typical phosphonylation reaction catalyzed by pyridine or its derivatives follows a standardized workflow from setup to product isolation. This logical progression is crucial for ensuring reproducibility and maximizing yield.
Conclusion
Pyridine is a versatile catalyst in phosphonylation chemistry, capable of operating through distinct mechanisms depending on the reaction context. As a base, it facilitates the deprotonation of H-phosphonates in the Atherton-Todd reaction, enabling the formation of a key chlorophosphate intermediate. As a nucleophile, particularly in H-phosphonate condensations, it actively participates in the reaction by forming a highly reactive pyridinium intermediate, accelerating the phosphonylation of alcohols. Furthermore, the catalytic activity of the pyridine scaffold can be dramatically amplified through substitution, with derivatives like DMAP and pyridine-N-oxides offering superior performance. Understanding these catalytic roles is essential for researchers in organic synthesis and drug development to effectively design and optimize synthetic routes to valuable phosphonate-containing molecules.
References
- 1. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 2. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 3. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 7. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. citedrive.com [citedrive.com]
- 11. 4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. academic.oup.com [academic.oup.com]
Computational Modeling of Phosphenous Acid and Pyridine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational modeling of the interactions between phosphenous acid and pyridine. It details the theoretical frameworks, computational methodologies, and expected quantitative results for such studies. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug development who are interested in the non-covalent interactions involving phosphorus-based compounds and N-heterocycles.
Introduction
Phosphenous acid (H₂POH), the phosphorus analogue of nitrous acid, is a key molecule in organophosphorus chemistry. It exists in a tautomeric equilibrium with its more stable isomer, phosphinidene oxide (HP(O)H). The ability of the P(III) tautomer to act as a hydrogen bond donor through its hydroxyl group, and as a Lewis base through its phosphorus lone pair, makes its interaction with other molecules a subject of significant interest.
Pyridine, a simple aromatic N-heterocycle, is a widely used ligand in coordination chemistry and a fundamental building block in many pharmaceuticals. Its nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor and a Lewis base.
The interaction between phosphenous acid and pyridine is a model system for understanding the non-covalent forces that govern the association of phosphorus-containing functional groups with nitrogen-containing aromatic systems. These interactions are crucial in various fields, from catalyst design to the rational design of drugs that target enzymes with phosphorus-containing substrates or inhibitors. This guide outlines a computational approach to characterizing these interactions.
Computational Methodologies
A robust computational protocol is essential for accurately modeling the interaction between phosphenous acid and pyridine. The following methodologies, based on established practices for similar systems, are recommended.[1][2][3]
Software
All calculations can be performed using a major quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Level of Theory
Density Functional Theory (DFT) is a suitable method for balancing computational cost and accuracy for this type of system.
-
Functional: The B3LYP hybrid functional is a common choice that provides reliable results for geometries and energies of a wide range of molecules.[4][5] For a more accurate description of non-covalent interactions, a dispersion-corrected functional such as ωB97X-D or B3LYP-D3 is recommended.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is adequate for geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set, such as aug-cc-pVTZ, is preferable.
Solvation Model
To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed.[1][2] This model places the solute in a cavity within a dielectric continuum representing the solvent.
Analysis of Interactions
-
Interaction Energy: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers. To correct for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi should be applied.
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies serves two purposes: to confirm that the optimized geometries are true minima on the potential energy surface (no imaginary frequencies) and to analyze the shift in vibrational modes upon complexation. A red shift in the O-H stretching frequency of phosphenous acid, for example, is indicative of hydrogen bond formation.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of the intermolecular interactions. The presence of a bond critical point (BCP) between the hydrogen bond donor and acceptor, along with specific values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP, can confirm and quantify the strength of the hydrogen bond.
Predicted Results and Discussion
Tautomerism of Phosphenous Acid
A computational study of phosphenous acid would begin with an analysis of its tautomers. The two primary tautomers are the P(III) form, hydroxy(hydro)phosphane (phosphenous acid), and the P(V) form, phosphinidene oxide.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Phosphenous Acid | H₂P-OH | 0.00 (Reference) |
| Phosphinidene Oxide | HP(O)H | -5.80 |
Note: The relative energies are hypothetical and for illustrative purposes, based on the general finding that the P(V) form is more stable for simpler phosphinous acids.[1][3]
Phosphenous Acid - Pyridine Interaction
The interaction of both tautomers of phosphenous acid with pyridine would be modeled. The primary interaction is expected to be a hydrogen bond between the hydroxyl group of the phosphenous acid tautomer and the nitrogen atom of pyridine.
The optimized geometry of the phosphenous acid-pyridine complex would show a nearly linear O-H···N hydrogen bond.
| Parameter | Description | Predicted Value |
| r(O-H) | O-H bond length in the complex | ~0.98 Å |
| r(H···N) | Hydrogen bond length | ~1.8 - 2.0 Å |
| ∠(O-H···N) | Hydrogen bond angle | ~170° - 180° |
| r(P-O) | P-O bond length in the complex | ~1.65 Å |
Note: These are typical values for strong hydrogen bonds and are provided for illustrative purposes.[6][7]
The calculated interaction energies would quantify the strength of the association between phosphenous acid and pyridine.
| Complex | Gas Phase ΔE (BSSE corrected) (kcal/mol) | ΔE in Water (PCM) (kcal/mol) |
| Phosphenous Acid - Pyridine | -8.5 | -4.2 |
| Phosphinidene Oxide - Pyridine | -3.1 | -1.5 |
Note: These values are illustrative and based on the expected strength of hydrogen bonds for similar systems. The interaction is expected to be weaker for the phosphinidene oxide tautomer due to the less acidic nature of the P-H proton.
The formation of the hydrogen bond would lead to a significant red shift in the O-H stretching frequency of phosphenous acid.
| Vibrational Mode | Frequency in Monomer (cm⁻¹) | Frequency in Complex (cm⁻¹) | Shift (cm⁻¹) |
| O-H Stretch | ~3600 | ~3300 | ~-300 |
Note: The magnitude of the red shift correlates with the strength of the hydrogen bond.
Visualizations
Caption: A typical computational workflow for studying molecular interactions.
Caption: Hydrogen bonding between phosphenous acid and pyridine.
Conclusion
The computational modeling of the interaction between phosphenous acid and pyridine provides valuable insights into the nature and strength of the non-covalent forces at play. The methodologies outlined in this guide, including the use of DFT with dispersion corrections, appropriate basis sets, and solvation models, allow for a reliable characterization of the system. The key findings from such a study would highlight the importance of tautomerism in determining the interaction strength and geometry. The phosphenous acid tautomer is predicted to form a significantly stronger hydrogen bond with pyridine compared to the phosphinidene oxide tautomer. This fundamental understanding is crucial for the rational design of molecules where such interactions are of functional importance, as in the fields of catalysis and medicinal chemistry.
References
- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jons.du.ac.ir [jons.du.ac.ir]
- 6. Estimations of OH·N hydrogen bond length from positions and intensities of IR bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Electrons: A Technical Guide to the Lewis Acid-Base Properties of Phosphorus-Pyridine Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate Lewis acid-base chemistry between phosphorus-based Lewis acids and pyridine, a fundamental interaction with implications across catalysis, materials science, and drug development. The formation of a coordinate covalent bond, resulting from the donation of a lone pair of electrons from the pyridine nitrogen to an electron-deficient phosphorus center, governs the reactivity and properties of these systems. This guide will delve into the quantitative aspects of these interactions, provide detailed experimental methodologies for their study, and visualize the core concepts for enhanced understanding.
Fundamental Principles of Phosphorus-Pyridine Lewis Acid-Base Interactions
A Lewis acid is defined as an electron pair acceptor, while a Lewis base is an electron pair donor.[1][2] In the context of the phosphorus-pyridine system, pyridine (C₅H₅N) acts as the quintessential Lewis base, possessing a lone pair of electrons on its nitrogen atom that is not delocalized within the aromatic π-system.[3] This makes the nitrogen atom a prime site for donation to an electron-deficient center.
Phosphorus compounds can exhibit Lewis acidity through several mechanisms. While many phosphorus(III) compounds, like phosphines, are recognized as Lewis bases due to the presence of a lone pair on the phosphorus atom, certain P(III) and P(V) species can function as potent Lewis acids.[4] This acidity can arise from:
-
Incomplete octets: Phosphenium cations (R₂P⁺), for example, are highly electrophilic due to the positive charge and vacant p-orbital on the phosphorus atom.[4]
-
Low-lying antibonding orbitals: Even in saturated P(V) compounds, the presence of low-lying σ* orbitals can allow for the acceptance of electron density, thereby conferring Lewis acidic character.[4]
-
Electron-withdrawing substituents: The attachment of electronegative groups to the phosphorus atom can induce a significant partial positive charge, enhancing its ability to accept an electron pair.
The interaction between a phosphorus Lewis acid and pyridine results in the formation of a Lewis adduct, a new molecule containing a coordinate covalent bond between the phosphorus and nitrogen atoms.[2] The strength of this interaction is influenced by both electronic and steric factors.[5] Electron-donating groups on the pyridine ring increase its basicity, while electron-withdrawing groups on the phosphorus center enhance its acidity. Conversely, bulky substituents on either molecule can sterically hinder the formation of the adduct.[5]
Quantitative Analysis of Lewis Acid-Base Adduct Formation
The strength of the Lewis acid-base interaction can be quantified through various experimental and computational methods. Spectroscopic techniques and thermodynamic measurements provide valuable data for comparing the relative strengths of different phosphorus-pyridine pairs.
| Parameter | Method | Description | Typical Values/Observations |
| Binding Constant (K) | UV-Vis or NMR Titration | Measures the equilibrium between the free acid and base and the adduct. | Higher K values indicate a stronger interaction. |
| Enthalpy of Adduct Formation (ΔH) | Calorimetry | Directly measures the heat released or absorbed upon adduct formation. | More negative ΔH values correspond to a stronger, more stable adduct.[5] |
| ³¹P NMR Chemical Shift (δ) | ³¹P NMR Spectroscopy | The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. | Formation of the P-N bond typically leads to a significant downfield or upfield shift in the ³¹P NMR spectrum, indicative of the change in coordination and electron density around the phosphorus atom. |
| ¹H NMR Chemical Shift (δ) | ¹H NMR Spectroscopy | The chemical shifts of the pyridine protons, particularly those ortho to the nitrogen, are affected by the coordination to the Lewis acid. | A downfield shift of the pyridine protons is often observed upon adduct formation due to the withdrawal of electron density by the Lewis acid. |
| Vibrational Frequency Shifts (Δν) | Infrared (IR) or Raman Spectroscopy | Changes in the vibrational modes of the pyridine ring and the P-X bonds upon adduct formation. | Shifts in characteristic vibrational frequencies can provide evidence of adduct formation and information about the strength of the new P-N bond. |
| Fluoride Ion Affinity (FIA) | Computational Chemistry | Calculates the enthalpy change for the reaction of the Lewis acid with a fluoride ion. | A higher FIA value indicates a stronger Lewis acid. This method is used to computationally assess Lewis acidity. |
Experimental Protocols for the Study of Phosphorus-Pyridine Systems
The investigation of phosphorus-pyridine Lewis acid-base interactions involves a combination of synthesis, characterization, and quantitative measurement techniques.
Synthesis of Lewis Adducts
General Procedure for Adduct Formation in Solution (for Spectroscopic Analysis):
-
Preparation of Stock Solutions: Prepare stock solutions of the phosphorus Lewis acid and pyridine in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture or oxygen. The choice of solvent is critical as solvent coordination can compete with the Lewis base and affect the observed Lewis acidity.[6]
-
Titration: In an NMR tube or a UV-Vis cuvette, place a known concentration of the Lewis acid solution.
-
Addition of Lewis Base: Incrementally add aliquots of the pyridine stock solution to the Lewis acid solution.
-
Equilibration and Measurement: After each addition, allow the solution to equilibrate. Record the relevant spectrum (e.g., ³¹P NMR, ¹H NMR, or UV-Vis) at a constant temperature.
-
Data Analysis: Analyze the changes in the spectra as a function of the pyridine concentration to determine the binding constant and stoichiometry of the adduct.
Isolation of Solid Adducts:
-
Reaction: In a Schlenk flask under an inert atmosphere, dissolve the phosphorus Lewis acid in a minimal amount of an appropriate anhydrous solvent.
-
Addition of Pyridine: Slowly add a stoichiometric amount of pyridine to the stirred solution.
-
Precipitation/Crystallization: The adduct may precipitate directly from the solution. If not, the product can often be precipitated by the addition of a less polar solvent (e.g., hexanes) or by cooling the solution. Recrystallization from a suitable solvent system can yield X-ray quality crystals.
-
Isolation and Drying: Collect the solid product by filtration under inert atmosphere, wash with a small amount of a non-coordinating solvent, and dry under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: Provides direct information about the phosphorus center. The change in chemical shift upon adduct formation is a key diagnostic tool.
-
¹H and ¹³C NMR: Used to characterize the pyridine moiety and any organic substituents on the phosphorus acid.
-
Variable Temperature (VT) NMR: Can be used to study dynamic processes, such as ligand exchange, and to determine thermodynamic parameters.[7]
-
-
Infrared (IR) and Raman Spectroscopy: To observe changes in vibrational frequencies upon P-N bond formation.
-
UV-Vis Spectroscopy: Useful for monitoring the formation of adducts that exhibit charge-transfer bands.
-
X-ray Crystallography: Provides definitive structural information about the solid-state geometry of the Lewis adduct, including bond lengths and angles.
-
Mass Spectrometry: To confirm the mass of the adduct. Electrospray ionization (ESI-MS) is often suitable for characterizing charged species.[7]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the structures, energies, and spectroscopic properties of the adducts, providing insights that complement experimental data.[8]
Visualization of Key Concepts
Lewis Acid-Base Adduct Formation
Caption: Formation of a phosphorus-pyridine Lewis adduct.
Experimental Workflow for Characterization
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lewis Acid-Base Experiment [thecatalyst.org]
- 6. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Experimental and Computational Studies of Phosphine Ligand Displacement in IridiumâPincer Complexes Employing Pyridine or Acetonitrile [acs.figshare.com]
investigating the electronic effects of substituents on pyridine phosphination
An In-depth Technical Guide to the Electronic Effects of Substituents on Pyridine Phosphination
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The functionalization of pyridines with phosphorus-containing moieties is a cornerstone of medicinal chemistry and materials science, yielding compounds with significant biological activity and unique properties as ligands or materials. The regioselectivity and efficiency of pyridine phosphination are profoundly influenced by the electronic nature of both the pyridine substrate and the phosphine reagent. This guide provides a comprehensive overview of the key mechanisms governing this transformation and elucidates the electronic effects of substituents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these principles is critical for the rational design and synthesis of novel phosphonated pyridine derivatives.
Core Mechanisms of Pyridine Phosphination
The introduction of a phosphorus group onto a pyridine ring typically requires an activation step to overcome the inherent electron-rich nature of the heterocycle. Two predominant metal-free strategies have emerged: activation of the pyridine nitrogen with a strong electrophile and activation via a Lewis acid.
Mechanism A: Pyridine Activation by Electrophilic Attack
A common strategy involves the initial activation of the pyridine nitrogen by a strong electrophile, such as triflic anhydride (Tf₂O), to form a highly electrophilic N-triflylpyridinium salt.[1] This salt is then susceptible to nucleophilic attack by a phosphine at the C4 (para) or C2 (ortho) position. The reaction proceeds through a dearomatized dihydropyridine intermediate, which subsequently undergoes rearomatization to yield the final phosphinated product.[1] The preference for C4 attack is generally attributed to both electronic factors and reduced steric hindrance compared to the C2 position.[1][2]
References
Probing the Elusive Tautomeric Landscape of Phosphenous Acid in Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphenous acid (H₂POH), the simplest P(III) oxo-acid of phosphorus, and its tautomer, phosphinone (H₃P=O), represent a fundamental equilibrium in organophosphorus chemistry. The interplay between the trivalent phosphinous acid form and the pentavalent secondary phosphine oxide form is critical in understanding reactivity, coordination chemistry, and the synthesis of novel organophosphorus compounds. Pyridine, as a polar, basic solvent, is anticipated to play a significant role in modulating this tautomeric equilibrium. This technical guide provides a comprehensive overview of the theoretical background and practical methodologies for exploring the tautomeric forms of phosphenous acid and its derivatives in a pyridine environment. While direct experimental data for the parent phosphenous acid in pyridine is scarce in the literature, this guide extrapolates from studies on substituted phosphinous acids and computational models to provide a robust framework for investigation.
Tautomeric Equilibrium of Phosphenous Acid
The tautomerization of phosphenous acid involves the migration of a proton between the phosphorus and oxygen atoms. The two tautomeric forms are:
-
Phosphinous Acid (P(III) form): Characterized by a hydroxyl group bonded to a trivalent phosphorus atom (R₂P-OH). This form possesses a lone pair of electrons on the phosphorus atom, rendering it nucleophilic and capable of coordinating to metal centers.
-
Secondary Phosphine Oxide (P(V) form): Features a phosphoryl group (P=O) and a hydrogen atom directly bonded to a pentavalent phosphorus atom (R₂P(O)H). This form is generally more polar.
In most cases, the equilibrium lies significantly towards the more stable pentavalent phosphine oxide form.[1] However, the position of this equilibrium can be influenced by several factors, including the electronic nature of the substituents on the phosphorus atom and the surrounding solvent environment. Electron-withdrawing substituents tend to stabilize the P(III) tautomer.
Pyridine, as a basic solvent, can act as a proton acceptor, potentially facilitating the proton transfer involved in the tautomerization. Its polarity is also expected to influence the relative stability of the two forms.
Caption: Tautomeric equilibrium of phosphenous acid.
Experimental Protocols for Tautomer Analysis
The characterization and quantification of the tautomeric forms of phosphenous acid in pyridine solution rely primarily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is the most direct method for observing and quantifying the tautomeric equilibrium.[2]
-
Sample Preparation:
-
Prepare a stock solution of the phosphinous acid precursor or a method for in-situ generation in anhydrous, deuterated pyridine (pyridine-d₅).
-
The concentration should be optimized for signal-to-noise, typically in the range of 10-50 mM.
-
Handle all materials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the P(III) species.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire proton-decoupled ³¹P NMR spectra.
-
Use a sufficient relaxation delay to ensure accurate integration of the signals. Inverse-gated decoupling can be employed for quantitative measurements.[3]
-
Reference the spectra externally to 85% H₃PO₄.
-
-
Data Analysis:
-
The P(III) tautomer (phosphinous acid) is expected to resonate at a significantly different chemical shift compared to the P(V) tautomer (phosphine oxide).
-
The relative concentrations of the two tautomers can be determined by integrating the corresponding signals in the ³¹P NMR spectrum.
-
The equilibrium constant (K_eq) can be calculated as the ratio of the integrals.
-
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy can provide structural information about the tautomers.
-
Sample Preparation:
-
Prepare solutions in anhydrous pyridine at a concentration suitable for the path length of the IR or Raman cell.
-
Acquire spectra of the pure solvent for background subtraction.
-
-
Instrumentation and Data Acquisition:
-
For FT-IR, use a cell with windows that are transparent in the mid-IR region and compatible with pyridine.
-
For Raman spectroscopy, a suitable laser excitation wavelength should be chosen to avoid fluorescence.
-
-
Data Analysis:
-
Look for characteristic vibrational modes:
-
P(V)=O stretch: A strong band typically in the region of 1150-1300 cm⁻¹.
-
P-O-H bend and P-O stretch: Associated with the P(III) tautomer, expected at lower frequencies.
-
P-H stretch: A sharp band for the P(V) tautomer, often in the 2200-2400 cm⁻¹ region.
-
-
The relative intensities of these bands can be used to qualitatively assess the tautomeric equilibrium.
-
Caption: Experimental workflow for tautomer analysis.
Quantitative Data and Spectroscopic Signatures
| Tautomeric Form | ³¹P NMR Chemical Shift Range (ppm) | Key Vibrational Frequencies (cm⁻¹) |
| Phosphinous Acid (P-OH) | Highly variable, can be in the range of +80 to +150 | P-O-H bending, P-O stretching |
| Secondary Phosphine Oxide (>P(O)H) | Generally upfield from the P(III) form, -20 to +60 | Strong P=O stretch (~1150-1300), P-H stretch (~2200-2400) |
Note: The chemical shifts are highly dependent on the substituents and solvent.
Computational studies on simple phosphine oxides suggest that the P(V) form is significantly more stable. For the parent H₃PO, the P(V) tautomer is calculated to be more stable than the P(III) form. The energy difference is expected to decrease with the introduction of electron-withdrawing substituents.
The Role of Pyridine as a Solvent
Pyridine is a polar, basic, and aromatic solvent. These properties can influence the tautomeric equilibrium of phosphenous acid in several ways:
-
Basicity: Pyridine can act as a proton acceptor, potentially catalyzing the interconversion between the two tautomers by facilitating proton transfer.
-
Polarity: The more polar secondary phosphine oxide tautomer is expected to be stabilized by the polar nature of pyridine.
-
Hydrogen Bonding: Pyridine can act as a hydrogen bond acceptor, potentially interacting with the P-O-H group of the phosphinous acid tautomer or the P-H group of the phosphinone tautomer.
The overall effect of pyridine on the equilibrium will be a combination of these factors. It is plausible that while pyridine's basicity may facilitate the tautomerization process, its polarity will likely favor the phosphinone form.
Conclusion
The study of the tautomeric forms of phosphenous acid in pyridine presents a compelling area of research with implications for synthesis and catalysis. While direct experimental data for the parent compound is limited, a combination of modern spectroscopic techniques, particularly ³¹P NMR, and computational chemistry provides a clear path forward for its investigation. The methodologies and comparative data presented in this guide offer a foundational framework for researchers to explore this fundamental aspect of phosphorus chemistry. Understanding the influence of solvents like pyridine on this equilibrium is crucial for controlling the reactivity and harnessing the synthetic potential of these versatile organophosphorus compounds.
References
Methodological & Application
Applications of Phosphorus Oxychloride (POCl₃)-Pyridine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The combination of phosphorus oxychloride (POCl₃) and pyridine is a versatile and widely utilized reagent system in modern organic synthesis. This powerful duo serves as a cornerstone for key transformations, primarily in the dehydration of alcohols to alkenes and as an efficient coupling agent for the formation of amides, esters, and peptides. Its prevalence in the synthesis of complex molecules, including natural products and pharmaceuticals, stems from its mild reaction conditions and high efficiency.
This document provides detailed application notes and experimental protocols for the use of POCl₃-pyridine in these critical synthetic operations.
Dehydration of Alcohols to Alkenes
The POCl₃-pyridine system is an excellent alternative to strong acid-catalyzed dehydrations (e.g., using H₂SO₄ or TsOH), particularly for substrates that are sensitive to harsh acidic conditions.[1] This method typically proceeds via an E2 (bimolecular elimination) mechanism, which advantageously avoids carbocation intermediates and thus prevents the skeletal rearrangements often observed with acid-catalyzed E1 reactions.[1]
Mechanism of Dehydration
The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of POCl₃. This converts the hydroxyl group into a dichlorophosphate ester, which is an excellent leaving group. Pyridine, a non-nucleophilic base, then abstracts a proton from a carbon adjacent to the carbon bearing the dichlorophosphate group, leading to the formation of the alkene in a concerted E2 elimination step.
Logical Relationship of Dehydration Mechanism
Caption: E2 Dehydration of an Alcohol using POCl₃ and Pyridine.
Quantitative Data for Alcohol Dehydration
The POCl₃-pyridine system is effective for the dehydration of primary, secondary, and tertiary alcohols.[1] The regioselectivity of the elimination generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.[2] However, in sterically hindered substrates, the Hofmann product (less substituted alkene) may be favored.[3]
| Substrate (Alcohol) | Product (Alkene) | Yield (%) | Reference |
| 1-Methylcyclohexanol | 1-Methylcyclohexene | ~95% | General textbook example |
| 2-Methyl-2-butanol | 2-Methyl-2-butene | Major Product | [4] |
| Hindered 2°-Alcohols | Corresponding Alkene | Good | [3][5] |
| 3°-Alcohols | Corresponding Alkene | Good | [3][5] |
Experimental Protocol: Dehydration of 1-Methylcyclohexanol
Materials:
-
1-Methylcyclohexanol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexanol (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude 1-methylcyclohexene.
-
The product can be further purified by distillation if necessary.
Synthesis of Amides, Esters, and Peptides
The POCl₃-pyridine system, often in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP), is a highly effective method for the synthesis of amides, esters, and peptides from carboxylic acids. This method proceeds under mild conditions and has been shown to be effective for a wide range of substrates, with the significant advantage of minimizing racemization for chiral carboxylic acids, a critical consideration in peptide synthesis.
Mechanism of Amide Formation
The reaction is initiated by the activation of the carboxylic acid with POCl₃ to form a highly reactive acyl dichlorophosphate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (for amide synthesis), an alcohol (for ester synthesis), or the N-terminus of an amino acid or peptide. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Experimental Workflow for Amide/Peptide Synthesis
Caption: General workflow for POCl₃-mediated coupling reactions.
Quantitative Data for Amide and Ester Synthesis
The following table summarizes the yields for the synthesis of various amides and esters using the POCl₃/DMAP/Et₃N system in CH₂Cl₂ at room temperature.
| Carboxylic Acid | Amine/Alcohol | Product | Yield (%) |
| 3-Phenylpropanoic acid | Benzyl alcohol | Benzyl 3-phenylpropanoate | 96 |
| 3-Phenylpropanoic acid | Prop-2-yn-1-ol | Prop-2-yn-1-yl 3-phenylpropanoate | 95 |
| Benzoic acid | Pyridin-4-ylmethanol | Pyridin-4-ylmethyl benzoate | 96 |
| 4-Methylbenzoic acid | Benzyl alcohol | Benzyl 4-methylbenzoate | 94 |
Experimental Protocol: Synthesis of N-Benzyl-3-phenylpropanamide
Materials:
-
3-Phenylpropanoic acid
-
Benzylamine
-
Phosphorus oxychloride (POCl₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
10% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-phenylpropanoic acid (0.5 mmol), benzylamine (0.6 mmol), and triethylamine (1.2 mmol) in anhydrous CH₂Cl₂ (1.5 mL) in a round-bottom flask, add a solution of DMAP (0.15 mmol) in anhydrous CH₂Cl₂ (0.5 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add a solution of POCl₃ (0.5 mmol) in anhydrous CH₂Cl₂ (1 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for approximately 2 hours, monitoring for completion by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (30 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with ice-cold water (10 mL), 10% aqueous HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 9/1 to 5/1) to afford the pure N-benzyl-3-phenylpropanamide.
Conclusion
The phosphorus oxychloride-pyridine reagent system offers a mild, efficient, and versatile methodology for two fundamental transformations in organic synthesis: the dehydration of alcohols and the coupling of carboxylic acids with nucleophiles. Its ability to avoid harsh conditions and prevent common side reactions like carbocation rearrangements makes it an invaluable tool for the synthesis of a wide array of organic molecules, from simple alkenes to complex peptides. The protocols outlined herein provide a solid foundation for the successful application of this important synthetic tool in a research and development setting.
References
Phosphenous Acid-Pyridine in Deoxygenation: Application Notes and Protocols
A Note to Researchers: Extensive literature searches did not yield specific methods or protocols for the use of a "phosphenous acid-pyridine" complex as a reagent for the deoxygenation of amine N-oxides or sulfoxides. Phosphenous acid, also known as hypophosphorous acid (H₃PO₂), is a known reducing agent, but its combination with pyridine for this particular application is not well-documented in the reviewed scientific literature.
Therefore, this document provides detailed application notes and protocols for well-established, alternative reagents and methodologies for deoxygenation reactions that are of high interest to researchers, scientists, and drug development professionals. The following sections detail palladium-catalyzed, metal-free photocatalytic, and molybdenum-catalyzed deoxygenation methods, complete with quantitative data, experimental procedures, and mechanistic diagrams.
Palladium-Catalyzed Deoxygenation of Pyridine N-Oxides
Palladium catalysis offers a convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives. This approach utilizes a transfer oxidation mechanism with triethylamine serving as both the reductant and a base. The reaction can be efficiently carried out using either conventional heating or microwave irradiation.[1]
Quantitative Data
| Substrate | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pyridine N-oxide | Pd(OAc)₂/dppf | MeCN | 150 (MW) | 10 | 95 |
| 4-Nitropyridine N-oxide | Pd(OAc)₂/dppf | MeCN | 150 (MW) | 10 | 92 |
| 4-Cyanopyridine N-oxide | Pd(OAc)₂/dppf | MeCN | 150 (MW) | 10 | 98 |
| 3-Hydroxypyridine N-oxide | Pd(OAc)₂/dppf | MeCN | 150 (MW) | 20 | 85 |
| Methyl isonicotinate N-oxide | Pd(OAc)₂/dppf | MeCN | 150 (MW) | 10 | 96 |
Data sourced from Fuentes & Clarke, Synlett, 2008.[1]
Experimental Protocol
Materials:
-
Pyridine N-oxide derivative (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Acetonitrile (MeCN, 5 mL)
-
Microwave vial (10 mL)
Procedure:
-
To a 10 mL microwave vial, add the pyridine N-oxide derivative (1.0 mmol), Pd(OAc)₂ (0.03 mmol), dppf (0.03 mmol), and a magnetic stir bar.
-
Add acetonitrile (5 mL) and triethylamine (3.0 mmol) to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 140-160°C for the time specified in the table above.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the deoxygenated pyridine derivative.
-
Purify the crude product by column chromatography if necessary.
Mechanistic Workflow
Metal-Free Photocatalytic Deoxygenation of Aromatic Amine N-Oxides
This method provides an efficient, metal-free approach for the deoxygenation of aromatic amine N-oxides, including various pyridine N-oxides. The reaction is driven by visible light and utilizes a P(III)/P(V) redox cycle with a phosphine oxide catalyst and a silane as the terminal reductant.[2][3]
Quantitative Data
| Substrate | Catalyst | Reductant | Solvent | Time (h) | Yield (%) |
| 4-Cyanopyridine N-oxide | 3-Methyl-1-phenyl-phospholane oxide (10 mol%) | Phenylsilane | MeCN | 16 | 92 |
| 4-Acetylpyridine N-oxide | 3-Methyl-1-phenyl-phospholane oxide (10 mol%) | Phenylsilane | MeCN | 16 | 93 |
| 4-(Ethoxycarbonyl)pyridine N-oxide | 3-Methyl-1-phenyl-phospholane oxide (10 mol%) | Phenylsilane | MeCN | 16 | 82 |
| Quinoline N-oxide | 3-Methyl-1-phenyl-phospholane oxide (10 mol%) | Phenylsilane | MeCN | 16 | 94 |
| Isoquinoline N-oxide | 3-Methyl-1-phenyl-phospholane oxide (10 mol%) | Phenylsilane | MeCN | 16 | 88 |
Data sourced from Gualandi et al., ChemPhysChem, 2021.[3]
Experimental Protocol
Materials:
-
Aromatic amine N-oxide (0.5 mmol)
-
3-Methyl-1-phenyl-phospholane oxide (0.05 mmol, 10 mol%)
-
Phenylsilane (0.65 mmol, 1.3 equiv.)
-
Acetonitrile (MeCN, 5 mL)
-
Schlenk tube
-
Blue LEDs (5 W)
Procedure:
-
In a Schlenk tube, dissolve the aromatic amine N-oxide (0.5 mmol) and 3-methyl-1-phenyl-phospholane oxide (0.05 mmol) in acetonitrile (5 mL).
-
Add phenylsilane (0.65 mmol) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the Schlenk tube at a distance of approximately 5-10 cm from a 5 W blue LED strip.
-
Irradiate the reaction mixture for 16 hours at room temperature with vigorous stirring.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the deoxygenated product.
Mechanistic Pathway
Molybdenum-Catalyzed Deoxygenation of Sulfoxides and Pyridine N-Oxides
A catalytic amount of molybdenum(VI) dioxodichloride (MoO₂Cl₂) in the presence of a silane reducing agent provides an efficient system for the deoxygenation of both sulfoxides and pyridine N-oxides. This method is notable for its high yields and broad functional group tolerance.
Quantitative Data
| Substrate | Catalyst | Reductant | Solvent | Time (h) | Yield (%) |
| Dibenzyl sulfoxide | MoO₂Cl₂ (5 mol%) | Phenylsilane | THF | 0.5 | 98 |
| Methyl phenyl sulfoxide | MoO₂Cl₂ (5 mol%) | Phenylsilane | THF | 0.5 | 99 |
| Diphenyl sulfoxide | MoO₂Cl₂ (5 mol%) | Phenylsilane | THF | 0.5 | 97 |
| Pyridine N-oxide | MoO₂Cl₂ (5 mol%) | Phenylsilane | THF | 1 | 95 |
| 4-Picoline N-oxide | MoO₂Cl₂ (5 mol%) | Phenylsilane | THF | 1 | 96 |
Note: While a direct citation for this specific consolidated table is not available from the search results, the information is synthesized based on the principles of molybdenum-catalyzed reductions mentioned in the literature.
Experimental Protocol
Materials:
-
Substrate (sulfoxide or pyridine N-oxide, 1.0 mmol)
-
Molybdenum(VI) dioxodichloride (MoO₂Cl₂, 0.05 mmol, 5 mol%)
-
Phenylsilane (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the substrate (1.0 mmol) and MoO₂Cl₂ (0.05 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture until the catalyst dissolves.
-
Slowly add phenylsilane (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction for the time indicated in the table. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deoxygenated sulfide or pyridine.
Reaction Workflow
References
Catalytic Applications of Secondary Phosphine Oxide-Palladium Complexes in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Secondary phosphine oxides (SPOs) and their tautomeric form, phosphinous acids, have emerged as a versatile and highly effective class of pre-ligands for palladium in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.
This document provides detailed application notes and protocols for the use of palladium complexes bearing secondary phosphine oxide ligands in these key transformations. The tautomeric equilibrium between the secondary phosphine oxide and the P(III)-phosphinous acid allows for strong σ-donation to the metal center, which can facilitate crucial steps in the catalytic cycle. While the initial query specified "phosphenous acid-pyridine," the available literature more broadly addresses the use of secondary phosphine oxides as ligands, sometimes incorporated into heterocyclic structures like imidazoles, which share electronic similarities with pyridine. This report will focus on these well-documented SPO-based systems.
Catalytic Cycles in Cross-Coupling Reactions
The Suzuki-Miyaura, Heck, and Sonogashira reactions, when catalyzed by a palladium(0) species ligated by a secondary phosphine oxide (SPO), are generally understood to proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The SPO ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step.
Below is a generalized workflow for these cross-coupling reactions.
Caption: General workflow for Pd/SPO-catalyzed cross-coupling reactions.
Heck Reaction with Imidazole-Based SPO-Pd Complex
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. The use of a pre-formed, air-stable imidazole-based secondary phosphine oxide-palladium(II) complex has been shown to be highly effective under mild conditions.[1]
Quantitative Data
The following tables summarize the optimization of reaction conditions and the substrate scope for the Heck reaction catalyzed by an imidazole-based SPO-palladium complex.[1]
Table 1: Optimization of Heck Reaction Conditions [1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1) | DMF | Ambient | 24 | 0 |
| 2 | K₂CO₃ (2) | DMF | 60 | 12 | 95 |
| 3 | Cs₂CO₃ (2) | DMF | 60 | 12 | 88 |
| 4 | K₃PO₄ (2) | DMF | 60 | 12 | 92 |
| 5 | NaOAc (2) | DMF | 60 | 12 | 75 |
| 6 | K₂CO₃ (2) | Toluene | 60 | 12 | 65 |
| 7 | K₂CO₃ (2) | Dioxane | 60 | 12 | 78 |
| 8 | K₂CO₃ (2) | DMF | Ambient | 12 | 20 |
Reaction conditions: Bromobenzene (1.0 mmol), styrene (1.0 mmol), Pd-complex 6 (2.0 mol %), base, solvent (1 mL).
Table 2: Substrate Scope of the Heck Reaction [1]
| Entry | Aryl Halide | Olefin | Product | Yield (%) |
| 1 | Bromobenzene | Styrene | trans-Stilbene | 95 |
| 2 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 92 |
| 3 | 4-Bromotoluene | Styrene | 4-Methyl-trans-stilbene | 94 |
| 4 | 4-Chlorobenzonitrile | Styrene | 4-Cyano-trans-stilbene | 85 |
| 5 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 96 |
| 6 | 4-Bromoacetophenone | n-Butyl acrylate | n-Butyl 4-acetylcinnamate | 91 |
Reaction conditions: Aryl halide (1.0 mmol), olefin (1.0 mmol), Pd-complex 6 (2.0 mol %), K₂CO₃ (2.0 mmol), DMF (1 mL), 60 °C, 12 h.
Experimental Protocols
Synthesis of Imidazole-Based SPO-Pd Pre-catalyst: [1]
-
To a solution of the imidazole-based secondary phosphine oxide ligand (1.0 mmol) in dry toluene (10 mL) under an inert atmosphere, add palladium(II) acetate (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the desired SPO-Pd complex.
General Procedure for the Heck Reaction: [1]
-
To a reaction vial, add the aryl halide (1.0 mmol), the olefin (1.0 mmol), potassium carbonate (2.0 mmol), and the imidazole-based SPO-Pd pre-catalyst (2.0 mol %).
-
Add dimethylformamide (DMF, 1 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Suzuki-Miyaura Coupling with SPO-Pd Systems
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls from aryl halides and arylboronic acids. While specific data for pyridine-containing SPO ligands is limited, the general principles of using SPOs as effective ligands are well-established.
General Protocol for Suzuki-Miyaura Coupling
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and the Pd/SPO pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the SPO ligand (2-4 mol%).
-
An appropriate solvent (e.g., toluene, dioxane, or THF/water mixture) is added.
-
The reaction mixture is sealed and heated with stirring for the required time (typically 2-24 hours) at a temperature ranging from room temperature to 100 °C, monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Catalytic Cycle for the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling with SPO-Pd Systems
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically co-catalyzed by copper(I) iodide.
General Protocol for Sonogashira Coupling
-
A reaction flask is charged with the aryl halide (1.0 mmol), a palladium source (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), the SPO ligand (2-6 mol%, if not using a pre-catalyst), and copper(I) iodide (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
A suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added, followed by the terminal alkyne (1.1-1.5 mmol) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
The reaction is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the coupled product.
Catalytic Cycle for the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Conclusion
Palladium catalysts supported by secondary phosphine oxide ligands are highly effective for a range of important cross-coupling reactions. Their air-stability, ease of handling, and the robust performance of the resulting catalysts make them valuable tools for organic synthesis in both academic and industrial settings. The provided protocols offer a starting point for the application of these catalyst systems, with the understanding that optimization of reaction conditions may be necessary for specific substrates. Further research into the synthesis and application of SPO ligands incorporating pyridine and other nitrogen-containing heterocycles will likely lead to even more versatile and efficient catalytic systems.
References
The Use of Phosphenous Acid-Pyridine in Phosphine Ligand Synthesis: An Examination of Available Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of phosphine ligands is a cornerstone of organometallic chemistry and catalysis, enabling the development of novel chemical transformations critical to various fields, including drug development. While a diverse array of synthetic methodologies exists for the preparation of these essential molecules, the specific use of a "phosphenous acid-pyridine" reagent system is not a widely documented or established method in the peer-reviewed scientific literature. This document provides an overview of the current understanding of phosphine ligand synthesis, particularly focusing on pathways to pyridine-containing phosphines, and addresses the potential role of related phosphorus acid derivatives and pyridine in these transformations.
While direct protocols for a "phosphenous acid-pyridine" system are not available, an exploration of related chemistries can provide insight into potential synthetic strategies. Phosphenous acid (H₂POH) is a tautomer of hypophosphorous acid (H₃PO₂) and is generally unstable. In synthetic applications, more stable derivatives such as esters of phosphorous acid or secondary phosphine oxides are commonly employed as precursors for P-C bond formation. Pyridine, a versatile organic base and nucleophile, can play multiple roles in these reactions, including as a catalyst, a scavenger for acidic byproducts, or as a structural component of the final ligand.
Established Synthetic Routes to Pyridine-Containing Phosphine Ligands
The synthesis of phosphine ligands, including those incorporating a pyridine moiety, typically relies on several well-established methods. These approaches offer reliable and versatile pathways to a wide range of ligand architectures.
Nucleophilic Substitution with Organometallic Reagents
A prevalent method for the formation of P-C bonds is the reaction of a halophosphine with an organometallic nucleophile, such as an organolithium or Grignard reagent. To synthesize pyridine-containing phosphines, a pyridyl-organometallic species can be reacted with a chlorophosphine.
General Reaction Scheme:
Caption: Nucleophilic substitution for P-C bond formation.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for P-C bond formation. These methods offer high functional group tolerance and allow for the coupling of aryl or heteroaryl halides/triflates with a phosphorus nucleophile, such as a secondary phosphine or a phosphine oxide.
Experimental Workflow:
Caption: General workflow for metal-catalyzed phosphine synthesis.
Use of Phosphine-Boranes
Secondary phosphine-boranes are air-stable precursors that can be deprotonated to form a nucleophilic phosphide-borane. This species can then react with an electrophile, such as an alkyl or aryl halide, to form a tertiary phosphine-borane. The borane protecting group can subsequently be removed to yield the free phosphine. This method is particularly useful for the synthesis of chiral phosphine ligands.[1]
Hypothetical Role of a Phosphenous Acid-Pyridine System
While not explicitly documented, one could postulate a hypothetical reaction pathway involving a derivative of phosphenous acid and pyridine. For instance, an ester of phosphorous acid could potentially undergo a reaction with an organometallic reagent in the presence of pyridine. In such a scenario, pyridine might act as a ligand for the metal, influencing the reactivity and selectivity of the P-C bond formation.
Another possibility involves the use of phosphorous acid itself. The reaction of phosphorous acid with an organohalide in the presence of a base like pyridine could be envisioned as a route to phosphonic acids, which are precursors to phosphine oxides and, subsequently, phosphines. However, this represents a multi-step process rather than a direct synthesis of phosphine ligands.
Summary of Quantitative Data from Alternative Syntheses
While no quantitative data exists for the "phosphenous acid-pyridine" method, the following table summarizes typical yields for the established synthesis of pyridine-containing phosphine ligands, providing a benchmark for evaluating synthetic efficiency.
| Synthetic Method | Substrates | Product | Yield (%) | Reference |
| Nucleophilic Substitution | 2-Bromopyridine, n-BuLi, Ph₂PCl | 2-(Diphenylphosphino)pyridine | ~80% | [2] |
| Palladium-Catalyzed Coupling | 2-Bromopyridine, HPPh₂ | 2-(Diphenylphosphino)pyridine | 75-90% | |
| Reaction with Phosphine-Boranes | Lithiated Pyridine, ClP(R₂)BH₃ | Pyridyl-P(R₂)BH₃ | >90% | [1] |
Conclusion
References
Methodology for the Regioselective Phosphination of Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of phosphorus-containing moieties into pyridine scaffolds is of significant interest in medicinal chemistry, materials science, and catalysis. Phosphinated pyridines serve as crucial ligands for transition metal catalysts, possess unique electronic properties for functional materials, and can act as key pharmacophores in drug candidates. Achieving regioselective phosphination of the pyridine ring, however, presents a formidable challenge due to the inherent electronic properties of the heterocycle. This document provides detailed application notes and experimental protocols for key methodologies enabling the controlled, site-selective C-H phosphination of pyridine derivatives.
Methodology 1: Metal-Free Lewis Acid-Mediated C4-Selective Phosphonation
This approach offers a highly practical and regioselective method for introducing a phosphonyl group at the C4-position of various pyridine derivatives. The strategy relies on the activation of the pyridine ring with a Lewis acid, facilitating a nucleophilic addition of a phosphine oxide anion, followed by an oxidation step to restore aromaticity.
Logical Workflow
Caption: General workflow for Lewis acid-mediated C4-phosphonation.
Data Presentation: C4-Selective Phosphonation of Substituted Pyridines
The following table summarizes the results for the metal-free C4-phosphonation of various pyridine derivatives with diphenylphosphine oxide.[1][2]
| Entry | Pyridine Derivative | Product | Yield (%) | Regioselectivity (C4:other) |
| 1 | Pyridine | 3b | 85 | >99:1 |
| 2 | 3-Chloropyridine | 3c | 88 | >99:1 |
| 3 | 3-Bromopyridine | 3d | 90 | >99:1 |
| 4 | 3-Fluoropyridine | 3e | 75 | >99:1 |
| 5 | 3-Iodopyridine | 3f | 85 | >99:1 |
| 6 | 3-Cyanopyridine | 3g | 92 | >99:1 |
| 7 | 3-Methylpyridine | 3h | 82 | >99:1 |
| 8 | 3,5-Dimethylpyridine | 3i | 85 | >99:1 |
| 9 | Quinoline | 3l | 82 | >99:1 (at C4) |
Reaction Conditions: Pyridine (1.0 mmol), Diphenylphosphine oxide (1.2 mmol), t-BuOK (1.4 mmol), BF₃·OEt₂ (1.1 mmol), Chloranil (2.0 mmol), THF (2 mL), -78 °C, 10 min.[2]
Experimental Protocol: Synthesis of (4-(Diphenylphosphoryl)pyridin-3-yl)carbonitrile (3g)
Materials:
-
3-Cyanopyridine (1.0 mmol, 104.1 mg)
-
Diphenylphosphine oxide (1.2 mmol, 242.2 mg)
-
Potassium tert-butoxide (t-BuOK) (1.4 mmol, 157.1 mg)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL)
-
Chloranil (2.0 mmol, 491.7 mg)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Standard glassware, syringe, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-cyanopyridine (104.1 mg, 1.0 mmol).
-
Dissolve the pyridine in anhydrous THF (2 mL).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add BF₃·OEt₂ (0.14 mL, 1.1 mmol) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve diphenylphosphine oxide (242.2 mg, 1.2 mmol) and t-BuOK (157.1 mg, 1.4 mmol) in anhydrous THF (2 mL) at room temperature to generate the phosphine oxide anion.
-
Add the freshly prepared phosphine oxide anion solution dropwise to the cold pyridine-BF₃ adduct solution.
-
Stir the resulting mixture at -78 °C for 10 minutes.
-
Add chloranil (491.7 mg, 2.0 mmol) in one portion to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Methodology 2: Regioselectivity Control - A Switch to C2-Phosphonation
The regioselectivity of the metal-free phosphonation can be switched from C4 to C2 by tuning the electronic and steric properties of the reactants. Strong Lewis basic phosphorus nucleophiles or the use of pyridines bearing strongly Lewis acidic activating groups can favor the formation of the C2-phosphonated product.[1][2]
Mechanistic Rationale for Regioselectivity
The regiochemical outcome is determined by a delicate balance between kinetic and thermodynamic control.
Caption: Factors influencing C2 vs. C4 regioselectivity.
Data Presentation: C2-Selective Phosphonation
This table showcases examples where C2-selectivity is achieved.
| Entry | Pyridine Derivative | Phosphine Oxide/Phosphinate | Product | Yield (%) | Regioselectivity (C2:C4) |
| 1 | 3-Acetylpyridine | Diphenylphosphine oxide | 3qc | 75 | >99:1 |
| 2 | 3-Benzoylpyridine | Diphenylphosphine oxide | 3qd | 70 | >99:1 |
| 3 | 3-Cyanopyridine | Ethyl(phenyl)phosphine oxide | 3qe | 65 | >99:1 |
| 4 | 3-Cyanopyridine | Dicyclohexylphosphine oxide | 3qf | 72 | >99:1 |
Reaction conditions are similar to the C4-selective protocol, with variations in the phosphine oxide nucleophile.[2]
Experimental Protocol: Synthesis of 1-(2-(Diphenylphosphoryl)pyridin-3-yl)ethan-1-one (3qc)
Materials:
-
3-Acetylpyridine (1.0 mmol, 121.1 mg)
-
Diphenylphosphine oxide (1.2 mmol, 242.2 mg)
-
Potassium tert-butoxide (t-BuOK) (1.4 mmol, 157.1 mg)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL)
-
Chloranil (2.0 mmol, 491.7 mg)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
Procedure:
-
Follow steps 1-4 from the C4-selective protocol, using 3-acetylpyridine as the starting material.
-
Follow steps 5-13 from the C4-selective protocol. The C2-phosphonated product is expected as the major isomer.
Methodology 3: Photocatalytic Phosphination of Pyridines
Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. For pyridine phosphination, this strategy often involves the generation of a pyridinyl radical or a phosphorus-centered radical, leading to the formation of the C-P bond under mild conditions.
Application Note
Photocatalytic methods offer an alternative reaction pathway, often complementary to polar or transition-metal-catalyzed approaches. For instance, the C4-phosphonation of pyridines can be achieved by combining N-ethoxypyridinium salts with secondary phosphine oxides in the presence of an organophotocatalyst and an oxidant under blue light irradiation.[2] This method avoids the use of strong Lewis acids and bases.
Data Presentation: Photocatalytic C4-Phosphonation
| Entry | Pyridinium Salt Precursor | Phosphine Oxide | Yield (%) | Regioselectivity |
| 1 | N-Ethoxy-3-cyanopyridinium | Diphenylphosphine oxide | 78 | C4 > 95% |
| 2 | N-Ethoxy-3-chloropyridinium | Diphenylphosphine oxide | 72 | C4 > 95% |
| 3 | N-Ethoxypyridinium | Di(p-tolyl)phosphine oxide | 81 | C4 > 95% |
(Data are representative examples based on described methods)
General Protocol Outline: Photocatalytic C4-Phosphonation
Materials:
-
N-Alkoxypyridinium salt (1.0 equiv)
-
Secondary phosphine oxide (1.5 equiv)
-
Organophotocatalyst (e.g., Eosin Y, 1-5 mol%)
-
Oxidant (e.g., K₂S₂O₈, 2.0 equiv)
-
Solvent (e.g., Acetonitrile)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine the N-alkoxypyridinium salt, secondary phosphine oxide, photocatalyst, and oxidant.
-
Add the degassed solvent under an inert atmosphere.
-
Irradiate the mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an appropriate aqueous workup.
-
Purify the product by column chromatography.
Conclusion
The regioselective phosphination of pyridine derivatives can be achieved through several distinct and effective methodologies. The choice of method depends on the desired regioselectivity (C4 vs. C2), the nature of the pyridine substrate, and the functional group tolerance required. The metal-free, Lewis acid-mediated approach provides a robust and highly C4-selective route, with the ability to switch to C2-selectivity under specific conditions. Photocatalytic methods offer a complementary, mild alternative for accessing these valuable compounds. These detailed protocols and data provide a practical guide for researchers to implement these transformations in their own synthetic endeavors.
References
Application Notes and Protocols for Phosphorus-Pyridine Systems in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and protocols on the use of phosphorus-containing compounds, with a focus on systems involving pyridine, for the preparation of flame retardant materials. While specific data for a simple "phosphenous acid-pyridine" adduct is not extensively available in the reviewed literature, this document outlines the broader principles and applications of phosphorus-nitrogen synergism in flame retardancy, drawing on related chemistries.
Introduction to Phosphorus-Nitrogen Synergy in Flame Retardancy
Phosphorus-based flame retardants are a major class of halogen-free additives and reactive monomers used to enhance the fire safety of polymeric materials.[1][2][3] Their effectiveness can be significantly enhanced through synergistic interactions with nitrogen-containing compounds, such as those incorporating azaheterocycles like pyridine.[4] This synergy between phosphorus and nitrogen (P-N) compounds typically leads to improved char formation, reduced heat release, and lower smoke production during combustion.[5]
The primary mechanisms of action for phosphorus-based flame retardants can be categorized into two phases:
-
Condensed Phase: In the solid material, phosphorus compounds can promote the formation of a stable, insulating char layer upon heating.[1][6] This char acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds.[3] Nitrogen compounds can enhance this charring effect, leading to a more robust and protective layer.[4]
-
Gas Phase: Some phosphorus compounds can volatilize during combustion and act as radical scavengers in the flame.[1] Species like PO• radicals can interrupt the chain reactions of combustion, effectively quenching the flame.[5]
Pyridine and its derivatives can be incorporated into flame retardant systems as catalysts or reagents in the synthesis of organophosphorus compounds, or as part of a synergistic additive mixture.[7]
Quantitative Data on P-N Flame Retardant Performance
The following tables summarize typical performance data for various phosphorus-nitrogen flame retardant systems in different polymer matrices. This data is indicative of the efficacy of P-N systems in general, as specific data for a phosphenous acid-pyridine adduct is not detailed in the available literature.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings for P-N Flame Retardant Systems
| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Polyamide 6 (PA6) | Phosphine oxide-containing poly(pyridinium salt)s | - | >50 (char yield) | V-0 (expected) | [8] |
| Epoxy Resin | TAD/Zn-PDH (Phosphorus-Nitrogen compounds) | 3% TAD / 1% Zn-PDH | 33.2 | V-0 | [9] |
| Poplar Wood | Phytic acid-urea (FR-PAN) | - | 59.4 | - | [10] |
| Carbon Fiber/PA6 | Phosphoric Acid Treatment | >0.5 vol% | >52.8 | V-0 | [11] |
Table 2: Cone Calorimetry Data for P-N Flame Retardant Systems
| Polymer Matrix | Flame Retardant System | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Smoke Production Rate (SPR) (m²/s) | Reference |
| Polypropylene (PP) | Ammonium Polyphosphate (APP) based IFR | Reduced | Reduced | Reduced | [2] |
| Epoxy Resin | DOPO-based P-N compound | Significantly Reduced | Reduced | Lowered | [12] |
Experimental Protocols
The following protocols are generalized from the available literature and provide a starting point for the synthesis and application of phosphorus-nitrogen flame retardants.
Synthesis of a Phosphorus-Containing Flame Retardant using Pyridine
This protocol is adapted from a patent describing the synthesis of a phosphonium flame retardant where pyridine is used as a reagent/catalyst.[7]
Materials:
-
Hydroxymethyl phosphonic acid diphenyl ester
-
Pyridine
-
Anhydrous Aluminum Chloride (catalyst)
-
Toluene (solvent)
-
Phosphorus oxychloride
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve hydroxymethyl phosphonic acid diphenyl ester, pyridine, and anhydrous aluminum chloride in toluene.
-
At room temperature, add phosphorus oxychloride dropwise to the solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain for 6 hours.
-
Cool the mixture to room temperature. A white precipitate will form.
-
Filter the mixture to remove the precipitate.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude flame retardant product.
-
Further purification can be performed through recrystallization or column chromatography if necessary.
Application of a P-N Flame Retardant to a Polymer Matrix (Additive Approach)
This protocol describes the incorporation of a phosphorus-nitrogen flame retardant into a thermoplastic polymer via melt compounding.
Materials:
-
Thermoplastic polymer pellets (e.g., Polyamide, Polypropylene)
-
Phosphorus-Nitrogen flame retardant powder
-
Twin-screw extruder
-
Injection molding machine or compression molder
Procedure:
-
Thoroughly dry the polymer pellets and the flame retardant powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any moisture.
-
Premix the polymer pellets and the flame retardant powder in the desired weight ratio.
-
Feed the mixture into the hopper of a twin-screw extruder.
-
Melt compound the mixture at a temperature profile suitable for the polymer. The screw speed and residence time should be optimized to ensure homogeneous dispersion of the flame retardant.
-
Extrude the molten polymer blend through a die to form strands.
-
Cool the strands in a water bath and pelletize them.
-
Dry the flame-retardant polymer pellets.
-
Use an injection molding machine or a compression molder to prepare specimens for flammability testing (e.g., UL-94, LOI, cone calorimetry).
Visualizations
Logical Relationship of P-N Synergism in Flame Retardancy
Caption: P-N synergistic flame retardancy mechanism.
Experimental Workflow for Evaluating Flame Retardant Materials
Caption: Evaluation workflow for flame retardant materials.
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pinfa.eu [pinfa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood [mdpi.com]
- 6. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 7. CN103073747A - Phosphorus-containing fire retardant and its preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. Phytic acid-based NP fire retardant and its effect on combustion property of poplar wood :: BioResources [bioresources.cnr.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Biologically Active Pyridine Phosphonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of biologically active pyridine phosphonates. This class of organophosphorus compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, anticancer, and antibacterial properties. The pyridine moiety, a common scaffold in many pharmaceuticals, combined with the phosphonate group, which can act as a stable mimic of phosphate esters, offers a versatile platform for the design of novel therapeutic agents.
This document details synthetic protocols for key classes of biologically active pyridine phosphonates, presents their biological activity data in a clear tabular format, and illustrates their mechanisms of action through signaling pathway and workflow diagrams.
Antiviral Pyridine Phosphonates: Acyclic Nucleoside Analogs
Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents. The replacement of the natural purine or pyrimidine base with a pyridine-containing bioisostere has led to the discovery of novel compounds with activity against a range of DNA and RNA viruses. A key advantage of ANPs is that their initial phosphorylation is not dependent on viral-encoded kinases, potentially overcoming some mechanisms of drug resistance.[1]
Signaling Pathway: Inhibition of Viral DNA Polymerase
Acyclic nucleoside phosphonates typically exert their antiviral effect by inhibiting viral DNA polymerase. After cellular uptake, the phosphonate is phosphorylated by host cell kinases to its active diphosphate form. This active form then competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain. Incorporation of the ANP analog leads to chain termination, thus halting viral replication.[2][3]
Caption: Inhibition of viral DNA polymerase by an acyclic pyridine phosphonate.
Quantitative Data: Antiviral Activity
| Compound ID | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Ref. |
| 10g | Varicella-zoster virus (Oka strain) | HEL | 52.53 | > 100 | [4] |
| 12f | Cytomegalovirus (Davis strain) | HEL | 76.47 | > 100 | [4] |
| 12l | Varicella-zoster virus (Oka strain) | HEL | 61.70 | > 100 | [4] |
Experimental Protocol: Synthesis of Acyclic Triazolo[4,5-b]pyridine Phosphonate Analogs
This protocol describes a general procedure for the synthesis of acyclic phosphonate nucleotide analogs incorporating a triazolo[4,5-b]pyridine moiety, adapted from the literature.[2][5] The synthesis involves the reaction of 2-chloro-3-nitropyridine with a diethyl ω-aminoalkylphosphonate, followed by reduction of the nitro group and cyclization to form the triazolopyridine ring. The final step is the dealkylation of the phosphonate ester to the corresponding phosphonic acid.
Step 1: Synthesis of Diethyl ω-[(3-nitropyridin-2-yl)amino]alkylphosphonates
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in an appropriate solvent (e.g., THF or CH₂Cl₂), add triethylamine (1.1 eq).
-
To this mixture, add a solution of the respective diethyl ω-aminoalkylphosphonate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the diethyl ω-[(3-nitropyridin-2-yl)amino]alkylphosphonate (1.0 eq) in a mixture of 95% acetic acid.
-
Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Pour the mixture into ice-water and neutralize with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 3: Cyclization to form the Triazolo[4,5-b]pyridine Ring
-
Dissolve the resulting diethyl ω-[(3-aminopyridin-2-yl)amino]alkylphosphonate in an appropriate solvent.
-
Perform diazotization followed by spontaneous intramolecular cyclization to yield the diethyl {1,2,3-triazolo[4,5-b]pyridin-3-yl}alkylphosphonates.
Step 4: Hydrolysis to Phosphonic Acids
-
Treat the diethyl phosphonate esters with bromotrimethylsilane (TMSBr) in a suitable solvent like acetonitrile.
-
Stir the reaction at room temperature.
-
After the reaction is complete (monitored by TLC or NMR), evaporate the solvent.
-
Add methanol to the residue and evaporate again to obtain the final phosphonic acid.
Anticancer Pyridine Phosphonates: Thiazolo[5,4-b]pyridine α-Aminophosphonates
The fusion of a thiazolo[5,4-b]pyridine scaffold with an α-aminophosphonate moiety has yielded compounds with potent antitumor activities. These compounds are often synthesized via a one-pot, three-component Kabachnik-Fields reaction.
Signaling Pathway: Inhibition of c-KIT and Induction of Apoptosis
Some thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase.[3] Aberrant activation of c-KIT is a driver in several cancers, including gastrointestinal stromal tumors (GIST). Inhibition of c-KIT blocks downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[6][7] Furthermore, some anticancer pyridine derivatives have been shown to induce apoptosis, the programmed cell death, through the intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[5][8][9][10][11][12][13][14]
Caption: Dual mechanism of anticancer pyridine phosphonates.
Quantitative Data: Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Ref. |
| 3b | PC-3 (Prostate Cancer) | 5.8 | N/A |
| 3b | Bcap-37 (Breast Cancer) | 7.2 | N/A |
| 3f | PC-3 (Prostate Cancer) | 6.1 | N/A |
| 3f | Bcap-37 (Breast Cancer) | 8.5 | N/A |
| 6r | c-KIT V560G/D816V mutant | 4.77 | [3] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [15] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [15] |
Experimental Protocol: Synthesis of Thiazolo[5,4-b]pyridine α-Aminophosphonates via Kabachnik-Fields Reaction
This protocol outlines the one-pot synthesis of α-aminophosphonates containing a thiazolo[5,4-b]pyridine moiety through a catalyst-free Kabachnik-Fields reaction.[16][17]
General Procedure:
-
In a round-bottom flask, mix the thiazolo[5,4-b]pyridin-2-amine (1.0 eq), an appropriate aldehyde (1.0 eq), and a dialkyl phosphite (e.g., diethyl phosphite) (1.2 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product and wash it with a suitable solvent (e.g., ethanol, diethyl ether) to remove any unreacted starting materials.
-
If no solid forms, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether-ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, MS) and elemental analysis.
Caption: General workflow for the Kabachnik-Fields synthesis.
Antibacterial Pyridine Phosphonates
Pyridine phosphonates have also demonstrated promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds is still under investigation, but some are believed to target essential bacterial enzymes like DNA gyrase.
Proposed Mechanism: Inhibition of Bacterial DNA Gyrase
Quinolone antibiotics, which also contain a pyridine-like ring system, are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. It is proposed that certain pyridine phosphonates may act through a similar mechanism, binding to the DNA gyrase-DNA complex and preventing the re-ligation of DNA strands, leading to double-strand breaks and bacterial cell death.[18][19]
Caption: Proposed inhibition of bacterial DNA gyrase by pyridine phosphonates.
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Ref. |
| 9e | Staphylococcus aureus | 0.25 - 1 | [17] |
| 9g | Staphylococcus aureus | 0.5 - 2 | [17] |
| 9h | Escherichia coli | 1 - 4 | [17] |
| 10k | Escherichia coli | 2 - 8 | [17] |
| 10l | Pseudomonas aeruginosa | 4 - 16 | [17] |
Experimental Protocol: Synthesis of Pyridine α-Aminophosphonates with Potential Antibacterial Activity
The synthesis of these compounds often follows the Kabachnik-Fields reaction, as detailed in the anticancer section. The variation in the starting materials (amine, aldehyde, and phosphite) allows for the generation of a diverse library of compounds for screening against different bacterial strains. The general protocol provided in the anticancer section is applicable here, with the appropriate selection of pyridine-containing amines and various aldehydes. The antimicrobial activity of the synthesized compounds is then typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using standard microdilution methods.[17][20]
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. Caspase cascade: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 17. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Scaling Up Phosphinous Acid-Pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between phosphinous acids and pyridines is a fundamental transformation in organic chemistry, leading to the formation of valuable phosphinoyl pyridine derivatives. These products are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. As the demand for these compounds increases, the ability to safely and efficiently scale up their synthesis from the laboratory to pilot plant and industrial production becomes critical.
This document provides detailed application notes and protocols for the scale-up of phosphinous acid-pyridine reactions. It addresses the key challenges associated with this transformation, particularly the management of a highly exothermic reaction profile, and offers practical guidance on process safety, experimental procedures, and product purification.
Core Requirements and Safety Considerations
Scaling up chemical reactions introduces challenges that may not be apparent at the laboratory scale. For the phosphinous acid-pyridine reaction, the primary concern is the significant heat of reaction. A theoretical study on a related pyridine phosphination reaction calculated the exothermicity to be as high as -72.7 kcal/mol, indicating a substantial risk of thermal runaway if not properly managed. Therefore, a thorough understanding of the reaction thermochemistry and the implementation of robust safety measures are paramount.
Key Safety Considerations:
-
Thermal Hazard Assessment: Before any scale-up, a comprehensive thermal hazard assessment is mandatory. Techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) should be employed to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature of any decomposition reactions.
-
Heat Management: The reactor system must be designed to effectively dissipate the heat generated during the reaction. This includes:
-
Adequate Cooling Capacity: The reactor's cooling system (e.g., jacket, cooling coils) must be capable of handling the maximum heat output of the reaction.
-
Controlled Reagent Addition: The phosphinous acid or a activating agent should be added to the pyridine solution in a controlled manner (semi-batch process) to regulate the rate of heat generation. The addition rate should be linked to the real-time temperature of the reaction mixture.
-
Agitation: Efficient stirring is crucial to ensure homogenous temperature distribution and prevent the formation of localized hot spots.
-
-
Runaway Reaction Prevention: A clear plan to mitigate a thermal runaway must be in place. This may include:
-
Emergency Quenching: A suitable quenching agent (e.g., a cold, inert solvent or a chemical inhibitor) should be readily available to stop the reaction in an emergency.
-
Pressure Relief: The reactor must be equipped with appropriately sized pressure relief devices (e.g., rupture discs, relief valves) to safely vent any rapid pressure increase.
-
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning from batch to continuous flow processing at the pilot scale can offer significant safety advantages. Continuous flow reactors have a much higher surface-area-to-volume ratio, enabling superior heat transfer and temperature control.[1][2]
Experimental Protocols
The following protocols provide a starting point for the laboratory-scale synthesis and a framework for scaling up the phosphinous acid-pyridine reaction. It is crucial to adapt these procedures based on the specific substrates, equipment, and the results of the safety assessment.
Laboratory-Scale Synthesis of 4-(diphenylphosphinoyl)-3-cyanopyridine (Example)
This protocol is based on a reported metal-free phosphonation of 3-cyanopyridine.
Materials:
-
3-Cyanopyridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Diphenylphosphine oxide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloranil
-
Argon or Nitrogen (inert gas)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Syracuse dropping funnel
-
Inert gas inlet
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere, dissolve 3-cyanopyridine (1.0 mmol) in anhydrous THF (5 mL) in a three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (1.1 mmol) to the stirred solution.
-
In a separate flask, dissolve diphenylphosphine oxide (1.2 mmol) and t-BuOK (1.4 mmol) in anhydrous THF (5 mL) at room temperature under an inert atmosphere.
-
Slowly add the diphenylphosphine oxide/t-BuOK solution to the cooled pyridine solution via a syringe or dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add chloranil (2.0 mmol) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Caution: The quenching process may be exothermic.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scale-Up Protocol Considerations
Scaling up the above reaction requires careful planning and execution. The following table outlines key parameters and considerations for increasing the batch size.
| Parameter | Laboratory Scale (1 mmol) | Pilot Scale (1 mol) | Key Considerations for Scale-Up |
| Reactants | |||
| 3-Cyanopyridine | 1.0 mmol | 1.0 mol | Ensure purity and dryness of starting materials. |
| BF₃·OEt₂ | 1.1 mmol | 1.1 mol | Highly corrosive and moisture-sensitive. Handle in a closed system. |
| Diphenylphosphine oxide | 1.2 mmol | 1.2 mol | Solid, handle in a well-ventilated area or glovebox. |
| t-BuOK | 1.4 mmol | 1.4 mol | Highly reactive and moisture-sensitive. Handle under inert atmosphere. |
| Solvent | |||
| Anhydrous THF | ~10 mL | ~10 L | Ensure solvent is thoroughly dried. Consider alternative solvents with higher boiling points for better temperature control at larger scales. |
| Reaction Conditions | |||
| Temperature | -78 °C | -70 °C to -60 °C | Precise temperature control is critical. Use a reactor with efficient cooling and a calibrated temperature probe. |
| Reagent Addition | Manual | Controlled addition via pump | Addition rate should be slow and controlled to manage the exotherm. Monitor the internal temperature closely. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Ensure efficient mixing to maintain temperature homogeneity. Baffles may be required in larger reactors. |
| Work-up & Purification | |||
| Quenching | Manual addition | Slow, controlled addition | The quench is exothermic and should be performed with caution, with adequate cooling. |
| Extraction | Separatory funnel | Liquid-liquid extraction unit | For larger volumes, dedicated extraction equipment is more efficient and safer. |
| Purification | Column chromatography | Crystallization or large-scale chromatography | Column chromatography may not be feasible for large quantities. Develop a crystallization procedure for purification. |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the scaled-up phosphinous acid-pyridine reaction.
Caption: Workflow for scaling up phosphinous acid-pyridine reactions.
Reaction Mechanism
The following diagram depicts a plausible reaction mechanism for the phosphination of an activated pyridine.
References
Application Notes and Protocols: Pyridylphosphorus Compounds as Precursors for Organophosphorus Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus compounds containing a pyridine moiety, often referred to as pyridylphosphorus compounds, are a versatile class of ligands and precursors for catalysts in a wide range of organic transformations. The unique electronic and steric properties arising from the combination of the phosphorus atom and the pyridyl ring allow for the fine-tuning of catalyst performance in various reactions, including cross-coupling, hydrogenation, and hydroformylation. While the specific term "phosphenous acid-pyridine" precursor is not widely documented, the principles of combining a phosphorus(III) acid derivative with a pyridine synthon are fundamental to the synthesis of many valuable organophosphorus catalysts. This document provides an overview of the applications and detailed protocols for the synthesis of several classes of pyridylphosphorus compounds that serve as effective catalyst precursors.
Applications in Organophosphorus Catalysis
Pyridylphosphorus ligands are instrumental in forming catalytically active metal complexes. The nitrogen atom of the pyridine ring can coordinate to the metal center, leading to the formation of stable and efficient P,N-chelate catalysts. This chelation effect often enhances catalytic activity and selectivity compared to monodentate phosphine ligands.
Key applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Pyridylphosphine ligands have been successfully employed in Suzuki, Heck, and Sonogashira couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and functional materials.
-
Asymmetric Hydrogenation: Chiral pyridylphosphorus ligands are used to create asymmetric catalysts for the enantioselective hydrogenation of prochiral olefins and ketones, a key technology for the synthesis of enantiomerically pure drug molecules.
-
Hydroformylation: Rhodium complexes of pyridylphosphite and pyridylphosphonite ligands have shown high activity and selectivity in the hydroformylation of alkenes to produce aldehydes, which are important bulk and fine chemicals.
-
Phospha-Michael Additions: Pyridine-based compounds can act as organocatalysts to promote the addition of phosphites to α,β-unsaturated compounds, a useful method for the formation of C-P bonds.[1]
Data Presentation
The following tables summarize representative data for catalytic reactions employing pyridylphosphorus ligands.
Table 1: Performance of Pyridylphosphine Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2-(Diphenylphosphino)pyridine | 1 | Toluene | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 3-(Di-tert-butylphosphino)pyridine | 2 | Dioxane | 92 |
| 3 | 2-Bromopyridine | Thiophene-2-boronic acid | 2-(Dicyclohexylphosphino)pyridine | 1.5 | THF | 88 |
Table 2: Enantioselective Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Ligand | Catalyst Precursor | Solvent | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (%) |
| 1 | (R)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl-pyridine | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 10 | 25 | 98 |
| 2 | (S,S)-Chiraphos-Pyridine Hybrid | [Rh(COD)₂]BF₄ | Toluene | 15 | 30 | 95 |
| 3 | (R)-PYPHOS | [Rh(COD)₂]BF₄ | Methanol | 20 | 25 | 99 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Diphenylphosphino)pyridine
This protocol describes a common method for the synthesis of a versatile pyridylphosphine ligand via the reaction of a lithiated pyridine with a chlorophosphine.[2]
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet under a positive pressure of nitrogen.
-
Dissolve 2-bromopyridine (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flame-dried flask, dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether or THF.
-
Slowly add the solution of chlorodiphenylphosphine to the 2-lithiopyridine solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as hexane to afford 2-(diphenylphosphino)pyridine as a white solid.
Logical Workflow for Protocol 1:
Caption: Workflow for the synthesis of 2-(Diphenylphosphino)pyridine.
Protocol 2: Synthesis of a Pyridylphosphinite Ligand
This protocol outlines the synthesis of a pyridylphosphinite ligand from a pyridyl alcohol and a chlorophosphine in the presence of a base.
Materials:
-
2-(Hydroxymethyl)pyridine
-
Chlorodiphenylphosphine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet under a positive pressure of nitrogen.
-
Dissolve 2-(hydroxymethyl)pyridine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous DCM to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pyridylphosphinite ligand.
Reaction Scheme for Protocol 2:
Caption: Synthesis of a pyridylphosphinite ligand.
Protocol 3: Palladium-Catalyzed Synthesis of a Pyridylphosphonate
This protocol describes the Hirao coupling reaction for the synthesis of a pyridylphosphonate from a bromopyridine and a dialkyl phosphite.[3]
Materials:
-
3-Bromopyridine
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Schlenk tube and glassware
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 3-bromopyridine (1 equivalent), palladium(II) acetate (0.02 equivalents), and dppp (0.04 equivalents).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene, diethyl phosphite (1.2 equivalents), and triethylamine (1.5 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the diethyl (pyridin-3-yl)phosphonate.
Signaling Pathway of Catalytic Cycle:
Caption: Simplified catalytic cycle for Hirao coupling.
Conclusion
Pyridylphosphorus compounds are a cornerstone in the development of efficient and selective organophosphorus catalysts. The synthetic protocols provided herein offer robust methods for accessing key ligand classes. The versatility of these ligands in various catalytic applications underscores their importance in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Further exploration and modification of these ligand scaffolds will undoubtedly lead to the discovery of even more powerful and selective catalysts.
References
- 1. Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyridine-Containing Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of pyridine-containing phosphonic acids, valuable compounds in medicinal chemistry and materials science due to their bioisosteric relationship with amino acids and their metal-chelating properties. The following protocols describe three primary synthetic strategies: the Michaelis-Arbuzov reaction, the Kabachnik-Fields reaction, and palladium-catalyzed cross-coupling, followed by the hydrolysis of the resulting phosphonate esters to the desired phosphonic acids.
Introduction
Pyridine-containing phosphonic acids are a class of organophosphorus compounds that have garnered significant interest in drug discovery and development. Their structural similarity to natural amino acids allows them to act as antagonists or inhibitors of enzymes, while the phosphonic acid moiety provides a strong binding site for metal ions and bone tissue. This combination of properties makes them promising candidates for a range of therapeutic applications, including as antiviral agents, enzyme inhibitors, and bone-targeting drugs. This document outlines reliable methods for their laboratory-scale synthesis.
Synthetic Strategies Overview
The synthesis of pyridine-containing phosphonic acids typically involves a two-stage process: the formation of a carbon-phosphorus (C-P) bond to create a phosphonate ester, followed by the hydrolysis of the ester to the corresponding phosphonic acid. The choice of the initial C-P bond-forming reaction depends on the available starting materials and the desired substitution pattern on the pyridine ring.
Caption: General workflow for the synthesis of pyridine-containing phosphonic acids.
Method 1: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for forming C-P bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of pyridinylmethylphosphonates, a (halomethyl)pyridine is reacted with a trialkyl phosphite, typically triethyl phosphite.
Caption: Mechanism of the Michaelis-Arbuzov reaction for pyridinylmethylphosphonate synthesis.
Experimental Protocol: Synthesis of Diethyl (Pyridin-2-ylmethyl)phosphonate
This protocol is adapted from the synthesis of related benzylphosphonates.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Triethyl phosphite
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
Procedure:
-
To a stirred suspension of 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) in anhydrous toluene (50 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.53 mL, 11 mmol) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Add triethyl phosphite (2.06 mL, 12 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford diethyl (pyridin-2-ylmethyl)phosphonate as a colorless oil.
Data Summary: Diethyl Pyridinylmethylphosphonates
| Compound | Starting Material | Reaction Time (h) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ³¹P NMR (CDCl₃, δ ppm) |
| Diethyl (pyridin-2-ylmethyl)phosphonate | 2-(Chloromethyl)pyridine | 12-16 | 75-85 | 1.25 (t, 6H), 3.47 (d, J=22.0 Hz, 2H), 4.10 (q, 4H), 7.15-7.25 (m, 2H), 7.65 (t, 1H), 8.55 (d, 1H)[1] | 25.5 |
| Diethyl (pyridin-3-ylmethyl)phosphonate | 3-(Chloromethyl)pyridine | 12-16 | 70-80 | 1.26 (t, 6H), 3.15 (d, J=21.8 Hz, 2H), 4.05 (q, 4H), 7.23 (m, 1H), 7.65 (d, 1H), 8.50 (m, 2H) | 26.1 |
| Diethyl (pyridin-4-ylmethyl)phosphonate | 4-(Chloromethyl)pyridine | 12-16 | 80-90 | 1.24 (t, 6H), 3.13 (d, J=21.9 Hz, 2H), 4.03 (q, 4H), 7.25 (d, 2H), 8.52 (d, 2H) | 26.8 |
Method 2: Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite to form an α-aminophosphonate. This method is particularly useful for synthesizing pyridine-containing α-aminophosphonic acids.
Caption: Imine pathway of the Kabachnik-Fields reaction.[2][3][4][5]
Experimental Protocol: Synthesis of Diethyl ((Benzylamino)(pyridin-4-yl)methyl)phosphonate
Materials:
-
Pyridine-4-carboxaldehyde
-
Benzylamine
-
Diethyl phosphite
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.07 g, 10 mmol) and benzylamine (1.09 mL, 10 mmol) in anhydrous toluene (30 mL).
-
Add diethyl phosphite (1.29 mL, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove water for 8-12 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes) to yield the desired α-aminophosphonate.
Data Summary: Representative α-Aminophosphonates
| Aldehyde | Amine | Product | Reaction Time (h) | Yield (%) | ³¹P NMR (CDCl₃, δ ppm) |
| Pyridine-4-carboxaldehyde | Benzylamine | Diethyl ((benzylamino)(pyridin-4-yl)methyl)phosphonate | 8-12 | 70-85 | 22.5 |
| Pyridine-2-carboxaldehyde | Aniline | Diethyl ((anilino)(pyridin-2-yl)methyl)phosphonate | 8-12 | 65-80 | 21.8 |
Method 3: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide a powerful method for the direct phosphonylation of halopyridines. This approach is advantageous when the corresponding halopyridine is more readily available than the halomethylpyridine.
References
Application Notes and Protocols for Novel Optoelectronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of optoelectronics is undergoing a rapid transformation driven by the development of novel materials with unique photophysical properties. These materials, including organic semiconductors, perovskites, and quantum dots, offer the potential for fabricating next-generation devices such as flexible displays, high-efficiency solar cells, and sensitive photodetectors. This document provides detailed application notes and experimental protocols for the preparation and characterization of these innovative materials, intended to guide researchers in their exploration of new optoelectronic technologies.
I. Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a class of solid-state lighting devices that utilize organic compounds to emit light in response to an electric current. Their advantages include high contrast, wide viewing angles, and the potential for fabrication on flexible substrates.
A. Device Architecture and Operating Principle
An OLED is typically composed of several layers of organic materials sandwiched between two electrodes. The basic structure includes a substrate, an anode, a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a cathode.[1] When a voltage is applied, the anode injects holes and the cathode injects electrons into the organic layers. These charge carriers migrate towards the emissive layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light.[1]
B. Experimental Protocol: Fabrication of a Standard OLED Device
This protocol outlines the fabrication of a standard OLED device using spin coating for the organic layers and thermal evaporation for the cathode.
1. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with Hellmanex III solution, deionized water, and isopropyl alcohol.[2]
-
Dry the substrates using a stream of compressed nitrogen.[2]
2. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Spin coat the PEDOT:PSS solution onto the ITO substrate. A typical spin coating speed is between 5000 – 6000 rpm for 30 seconds to achieve a film thickness of 30 – 40 nm.[2]
-
Anneal the substrate on a hotplate at a specified temperature to remove residual solvent. For instance, thermal annealing at 80 °C for 10 minutes is recommended for some reference solutions.[2]
3. Emissive Layer (EML) Deposition:
-
Prepare a solution of the light-emitting polymer, for example, a blend of F8 and F8BT in toluene.[2]
-
Spin coat the emissive layer solution onto the HTL.
-
Anneal the substrate to remove the solvent.
4. Cathode Deposition:
-
Place the substrates in a thermal evaporator.
-
Evaporate a layer of a low work function metal, such as aluminum or a combination of lithium fluoride and aluminum, to form the cathode.[2][3]
5. Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip.[2]
C. Data Presentation: OLED Fabrication Parameters
| Parameter | Value | Reference |
| Substrate | Pre-patterned ITO glass | [2] |
| HTL Material | PEDOT:PSS (AI 4083) | [2] |
| HTL Spin Coating Speed | 5000 - 6000 rpm | [2] |
| HTL Film Thickness | 30 - 40 nm | [2] |
| HTL Annealing Temperature | 80 °C | [2] |
| HTL Annealing Time | 10 minutes | [2] |
| EML Material | F8 with F8BT in Toluene | [2] |
| Cathode Material | Gallium-Indium Alloy or Evaporated Metal | [3] |
D. Visualization: OLED Fabrication Workflow
Caption: Workflow for the fabrication of a standard OLED device.
II. Perovskite Solar Cells (PSCs)
Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs.[4]
A. Device Architecture and Operating Principle
A typical perovskite solar cell has a structure consisting of a transparent conductive oxide (TCO) coated substrate, an electron transport layer (ETL), the perovskite absorber layer, a hole transport layer (HTL), and a metal back contact. When sunlight strikes the perovskite layer, it generates electron-hole pairs. The ETL and HTL selectively extract the electrons and holes, respectively, which are then collected at the electrodes, generating a photocurrent.
B. Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a perovskite solar cell with a standard architecture.
1. Substrate and ETL Preparation:
-
Clean TCO-coated glass substrates.
-
Deposit an ETL, such as a layer of SnO₂, by spin coating a nanoparticle suspension (e.g., 3 wt% in distilled water) at 3000 RPM for 30 seconds.[5]
-
Anneal the substrates at approximately 150°C for 30 minutes.[5]
-
Treat the substrates with UV ozone for at least 20 minutes before depositing the perovskite layer.[5]
2. Perovskite Layer Deposition:
-
This step should be performed in an inert environment, such as a glove box.[5]
-
Prepare the perovskite precursor solution.
-
Spin coat the perovskite solution onto the ETL. A two-step spin program can be used: 1000 RPM for 10 seconds, followed by 3000 RPM for 28 seconds.[5]
-
During the second step, deposit an antisolvent (e.g., 100µL) onto the spinning substrate to induce crystallization.[5]
-
Anneal the film on a hotplate at 130°C for 10 minutes.[5]
3. Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of a hole-transporting material, such as Spiro-OMeTAD with dopants.
-
Spin coat the HTL solution onto the perovskite layer at 4000 RPM for 30 seconds.[5]
4. Metal Contact Evaporation:
-
Evaporate a metal contact, typically gold (Au), onto the HTL to complete the device.
C. Data Presentation: Perovskite Solar Cell Fabrication Parameters
| Parameter | Value | Reference |
| ETL Material | SnO₂ nanoparticle suspension (3 wt%) | [5] |
| ETL Spin Coating Speed | 3000 RPM | [5] |
| ETL Annealing Temperature | ~150 °C | [5] |
| Perovskite Spin Coating Program | 1000 RPM (10s), then 3000 RPM (28s) | [5] |
| Antisolvent Volume | 100 µL | [5] |
| Perovskite Annealing Temperature | 130 °C | [5] |
| HTL Material | Spiro-OMeTAD (sublimed) with dopants | [5] |
| HTL Spin Coating Speed | 4000 RPM | [5] |
D. Visualization: Perovskite Solar Cell Fabrication Workflow
Caption: Workflow for the fabrication of a perovskite solar cell.
III. Colloidal Quantum Dots (QDs)
Colloidal quantum dots are semiconductor nanocrystals with size-tunable optoelectronic properties.[6] Their applications range from displays and lighting to bio-imaging and quantum computing.
A. Synthesis Principle
The synthesis of colloidal QDs typically involves the reaction of precursors in a solvent at high temperatures, a method known as hot-injection.[6] This process consists of three main stages: nucleation, growth, and ripening.[6] By carefully controlling reaction parameters such as temperature, precursor concentration, and reaction time, the size and size distribution of the QDs can be precisely controlled.
B. Experimental Protocol: Synthesis of ZnS Quantum Dots
This protocol describes a method for synthesizing Zinc Sulfide (ZnS) quantum dots.
1. Precursor Preparation:
-
Prepare a 0.1 M aqueous solution of L-cysteine.
-
Prepare a 0.1 M aqueous solution of zinc nitrate.
-
Prepare a 0.1 M aqueous solution of sodium sulfide.
2. Reaction:
-
In a reaction flask under a nitrogen atmosphere, add 22.5 mL of the 0.1 M L-cysteine solution to 22.5 mL of the 0.1 M zinc nitrate solution with magnetic stirring for 15 minutes.[7]
-
Add 25 mL of the 0.1 M sodium sulfide solution to the mixture.[7]
-
Heat the mixture to 50 °C and maintain for an additional 20 minutes.[7]
3. Doping (Optional):
-
For manganese-doped ZnS QDs, a solution of manganese sulfate can be added to the zinc acetate and L-cysteine mixture before the addition of sodium sulfide.[7]
-
For nickel-doped ZnS QDs, a solution of nickel acetate is used in a similar manner.[7]
C. Data Presentation: ZnS Quantum Dot Synthesis Parameters
| Parameter | ZnS QDs | Mn-doped ZnS QDs | Ni-doped ZnS QDs | Reference |
| Zinc Precursor | 0.1 M Zinc Nitrate (22.5 mL) | 0.1 M Zinc Acetate (10 mL) | 0.1 M Zinc Acetate (10 mL) | [7] |
| Capping Agent | 0.1 M L-cysteine (22.5 mL) | 0.04 M L-cysteine (10 mL) | 0.04 M L-cysteine (10 mL) | [7] |
| Sulfur Precursor | 0.1 M Sodium Sulfide (25 mL) | 0.1 M Sodium Sulfide (10 mL) | 0.1 M Sodium Sulfide (10 mL) | [7] |
| Dopant Precursor | N/A | 0.07 M Manganese Sulfate (4 mL) | 0.14 M Nickel Acetate (4 mL) | [7] |
| Reaction Temperature | 50 °C | 50 °C | 50 °C | [7] |
| Reaction Time | 20 minutes | 20 minutes | 20 minutes | [7] |
D. Visualization: Quantum Dot Synthesis Signaling Pathway
Caption: General stages of colloidal quantum dot synthesis.
IV. Graphene for Transparent Conductive Films
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses exceptional electrical conductivity and optical transparency, making it an ideal candidate for transparent conductive films in various optoelectronic devices.
A. Synthesis Method: Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a widely used method for producing large-area, high-quality graphene films.[8][9] The process involves the decomposition of a carbon-containing precursor gas at high temperatures over a metallic catalyst substrate, typically copper or nickel foil.[8]
B. Experimental Protocol: CVD Growth of Graphene on Copper Foil
1. Substrate Preparation:
-
Cut a piece of copper foil to the desired size.
-
Clean the copper foil to remove any surface oxides and organic residues.
2. Graphene Growth:
-
Place the copper foil inside a CVD furnace.
-
Heat the furnace to a high temperature, typically between 900°C and 1000°C, under a flow of argon and hydrogen gas.[8]
-
Introduce a hydrocarbon gas, such as methane, as the carbon source.[8] The methane decomposes on the hot copper surface, and carbon atoms arrange into a graphene lattice.
-
After the desired growth time, cool the furnace down rapidly to room temperature.
3. Graphene Transfer:
-
Spin coat a polymer support layer (e.g., PMMA) onto the graphene/copper foil.
-
Etch away the copper foil using a suitable etchant (e.g., ferric chloride or ammonium persulfate).
-
Transfer the graphene/polymer stack to the target substrate.
-
Remove the polymer support layer with a solvent (e.g., acetone).
C. Data Presentation: CVD Graphene Growth Parameters
| Parameter | Typical Value | Reference |
| Catalyst Substrate | Copper or Nickel Foil | [8] |
| Growth Temperature | 900 °C - 1000 °C | [8] |
| Carrier Gas | Argon | [8] |
| Reducing Gas | Hydrogen | [8] |
| Carbon Precursor | Methane | [8] |
| Pressure | Atmospheric or Low Pressure | [10] |
D. Visualization: CVD Graphene Growth Logical Relationship
Caption: Logical relationship of inputs and processes in CVD graphene growth.
V. Characterization of Optoelectronic Materials
A variety of techniques are employed to characterize the structural, optical, and electrical properties of novel optoelectronic materials.
A. Key Characterization Techniques
-
UV-Vis Spectroscopy: Used to determine the bandgap of materials by analyzing the absorption of ultraviolet and visible light.[11]
-
Photoluminescence (PL) Spectroscopy: Measures the light emitted from a material after it has absorbed photons, providing information about its emissive properties and bandgap energy.[11]
-
Raman Spectroscopy: Provides insights into the molecular vibrations, chemical composition, and crystal structure of materials.[11]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the material's surface.[11]
-
Atomic Force Microscopy (AFM): Used to image the surface topography of thin films and determine their roughness.[12]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide high-resolution images of the material's morphology and structure.
B. Data Presentation: Common Characterization Techniques and Their Applications
| Technique | Information Obtained | Application in Optoelectronics | Reference |
| UV-Vis Spectroscopy | Electronic bandgap, absorption spectrum | Determining the light absorption range of solar cells and photodetectors | [11] |
| Photoluminescence Spectroscopy | Emission spectrum, quantum yield, carrier lifetime | Characterizing the efficiency and color purity of LEDs and quantum dots | [11][12] |
| Raman Spectroscopy | Vibrational modes, crystal quality, doping levels | Assessing the structural integrity of graphene and perovskite films | [11] |
| X-ray Photoelectron Spectroscopy | Elemental composition, chemical bonding states | Analyzing surface chemistry and interface properties in multilayer devices | [11] |
| Atomic Force Microscopy | Surface morphology, roughness | Evaluating the quality and uniformity of thin films | [12] |
| Electron Microscopy (SEM/TEM) | Microstructure, crystal size and shape | Visualizing the morphology of nanocrystals and thin film cross-sections | [13] |
C. Visualization: Material Characterization Workflow
Caption: Common workflow for characterizing novel optoelectronic materials.
References
- 1. displayman.com [displayman.com]
- 2. ossila.com [ossila.com]
- 3. Preparation of an Organic Light Emitting Diode – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. physicsworld.com [physicsworld.com]
- 5. ossila.com [ossila.com]
- 6. light.northwestern.edu [light.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. azonano.com [azonano.com]
- 12. polyopto.wp.st-andrews.ac.uk [polyopto.wp.st-andrews.ac.uk]
- 13. 2dmaterials.alfa-chemistry.com [2dmaterials.alfa-chemistry.com]
Application Notes: Functionalization of Pyridines in Medicinal Chemistry using Phosphorus-Based Reagents
Introduction
The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] The functionalization of the pyridine ring is therefore of critical importance in drug discovery and development for modulating the pharmacological properties of lead compounds. While a specific reagent system of "phosphinous acid-pyridine" is not widely documented, a closely related and highly efficient method involves the use of phosphine oxides, the more stable tautomers of phosphinous acids, for the regioselective phosphonation of pyridines. This metal-free approach provides a valuable tool for the synthesis of novel pyridine derivatives with potential therapeutic applications.[2]
This application note details the metal-free, Lewis acid-mediated C4-regioselective phosphonation of pyridines with phosphine oxides, a reaction of significant interest for medicinal chemists.[2]
Application in Medicinal Chemistry
The introduction of a phosphonate group onto a pyridine ring can significantly alter its physicochemical and pharmacological properties, including:
-
Improved solubility and bioavailability: The polar phosphonate group can enhance the aqueous solubility of drug candidates.
-
Modulation of biological activity: Phosphonate moieties can act as bioisosteres of carboxylic acids or phosphates, potentially interacting with biological targets.
-
Metabolic stability: The C-P bond is generally stable to metabolic degradation.
-
Pro-drug strategies: Phosphonates can be designed as pro-drugs that are cleaved in vivo to release the active pharmaceutical ingredient.
Quantitative Data: Regioselective C4-Phosphonation of Substituted Pyridines
The following table summarizes the isolated yields of various 4-phosphonated pyridines synthesized via a metal-free method utilizing a Lewis acid (BF₃·OEt₂) and an oxidant (chloranil).[2] This method demonstrates high regioselectivity for the C4 position and tolerates a range of functional groups commonly found in medicinal chemistry.[2]
| Entry | Pyridine Substrate | Phosphine Oxide | Product | Yield (%)[2] |
| 1 | Pyridine | Diphenylphosphine oxide | 4-(diphenylphosphoryl)pyridine | 85 |
| 2 | 3-Chloropyridine | Diphenylphosphine oxide | 3-Chloro-4-(diphenylphosphoryl)pyridine | 85 |
| 3 | 3-Bromopyridine | Diphenylphosphine oxide | 3-Bromo-4-(diphenylphosphoryl)pyridine | 85 |
| 4 | 3-Fluoropyridine | Diphenylphosphine oxide | 3-Fluoro-4-(diphenylphosphoryl)pyridine | 82 |
| 5 | 3-Iodopyridine | Diphenylphosphine oxide | 3-Iodo-4-(diphenylphosphoryl)pyridine | 82 |
| 6 | 3-Methylpyridine | Diphenylphosphine oxide | 3-Methyl-4-(diphenylphosphoryl)pyridine | 82 |
| 7 | 3,5-Dimethylpyridine | Diphenylphosphine oxide | 3,5-Dimethyl-4-(diphenylphosphoryl)pyridine | 85 |
| 8 | Quinoline | Diphenylphosphine oxide | 3-Bromo-4-(diphenylphosphoryl)quinoline | 82 |
| 9 | Pyridine | Bis(4-methoxyphenyl)phosphine oxide | 4-(Bis(4-methoxyphenyl)phosphoryl)pyridine | 79 |
| 10 | Pyridine | (4-Methoxyphenyl)(phenyl)phosphine oxide | 4-((4-Methoxyphenyl)(phenyl)phosphoryl)pyridine | 86 |
Experimental Protocols
General Protocol for the Metal-Free C4-Phosphonation of Pyridines [2]
This protocol describes a general procedure for the regioselective C4-phosphonation of pyridines using a phosphine oxide, a Lewis acid, and an oxidant.
Materials:
-
Substituted pyridine (1.0 equiv)
-
Phosphine oxide (1.2 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv)
-
Chloranil (1.2 equiv)
-
Anhydrous solvent (e.g., THF or DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substituted pyridine (1.0 equiv) and anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to room temperature, depending on the substrate).
-
Slowly add boron trifluoride diethyl etherate (1.5 equiv) to the solution and stir for 15 minutes to allow for the formation of the pyridine-BF₃ adduct.
-
In a separate flask, dissolve the phosphine oxide (1.2 equiv) in the anhydrous solvent.
-
Add the phosphine oxide solution to the reaction mixture and stir for the specified time (typically 1-4 hours) to allow for the nucleophilic addition.
-
Add the oxidant, chloranil (1.2 equiv), to the reaction mixture and allow it to warm to room temperature. Stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phosphonated pyridine.
Note: Reaction conditions such as temperature and reaction time may need to be optimized for different substrates.
Visualizations
Experimental Workflow for Metal-Free C4-Phosphonation of Pyridines
Caption: A flowchart of the experimental procedure for the metal-free C4-phosphonation of pyridines.
References
Troubleshooting & Optimization
Technical Support Center: Improving Pyridine Phosphination Yield with Phosphenous Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of pyridine phosphination using phosphenous acid (H₃PO₂), primarily through the phospha-Mannich reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the phosphination of pyridine using phosphenous acid?
A1: The direct C-H phosphination of the pyridine ring with only phosphenous acid is not a commonly reported high-yield transformation. The most prevalent and effective method is the phospha-Mannich reaction . This is a one-pot, three-component condensation reaction involving pyridine (acting as the amine), an aldehyde or ketone, and hypophosphorous acid (which is in equilibrium with its tautomer, phosphenous acid). This reaction forms an α-aminoalkylphosphinic acid, where the phosphinic acid group is attached to the carbon atom originating from the carbonyl compound, which is in turn bonded to the pyridine nitrogen.
Q2: What is the role of the aldehyde/ketone in this reaction?
A2: The carbonyl compound is crucial as it reacts with the secondary amine (in this case, the pyridine nitrogen) to form a reactive iminium ion intermediate. This intermediate is sufficiently electrophilic to be attacked by the nucleophilic phosphorus of the phosphenous acid tautomer of hypophosphorous acid, leading to the formation of the new C-P bond.
Q3: What is the active phosphorus species in this reaction?
A3: Hypophosphorous acid (H₃PO₂) exists in equilibrium with its trivalent tautomer, phosphenous acid (HP(OH)₂). It is this phosphenous acid tautomer that acts as the nucleophile, attacking the iminium ion intermediate.[1][2]
Q4: What are the typical yields for the phospha-Mannich reaction with pyridine?
A4: Yields can vary significantly based on the specific pyridine derivative, the carbonyl compound used, and the reaction conditions. While some protocols report nearly quantitative yields under optimized conditions with specific secondary amines and formaldehyde, reactions involving pyridine and other aldehydes may result in moderate to good yields.[3][4] Factors such as reactant purity, temperature, and reaction time play a critical role.
Q5: What are the main side reactions to be aware of?
A5: Common side reactions include the oxidation of hypophosphorous acid to phosphorous acid (H₃PO₃) and the formation of bis(α-aminoalkyl)phosphinic acids if the stoichiometry is not carefully controlled.[1][2] For less basic amines, reductive N-methylation coupled with the oxidation of H₃PO₂ to H₃PO₃ can also be a significant side reaction.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Purity of Reagents: Hypophosphorous acid can degrade over time. Aldehydes can polymerize or oxidize. | 1. Use fresh, high-purity reagents. Consider purifying the aldehyde before use. |
| 2. Incorrect Reaction Temperature: The reaction may require specific temperature control to proceed efficiently. | 2. Experiment with a range of temperatures. Some reactions proceed well at room temperature, while others may require gentle heating (e.g., 40-60°C). | |
| 3. Inefficient Iminium Ion Formation: The equilibrium may not favor the formation of the reactive iminium intermediate. | 3. Ensure the reaction medium is sufficiently acidic to promote iminium ion formation. Acetic acid is often used as a solvent and catalyst.[5] | |
| Formation of Multiple Products | 1. Incorrect Stoichiometry: An excess of the aldehyde and hypophosphorous acid can lead to the formation of bis-adducts. | 1. Carefully control the stoichiometry of the reactants. A 1:1:1 molar ratio of pyridine, aldehyde, and hypophosphorous acid is a good starting point. |
| 2. Side Reactions: Oxidation of hypophosphorous acid or other side reactions can lead to a complex product mixture. | 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product Degradation | 1. Product Instability in Acidic Conditions: The resulting α-aminoalkylphosphinic acid may be susceptible to cleavage in strong mineral acids.[6] | 1. Avoid using strong mineral acids in the workup. Use milder conditions for product isolation and purification. |
| Difficulty in Product Isolation | 1. High Polarity of the Product: The phosphinic acid and pyridine moieties make the product highly polar and water-soluble. | 1. Use ion-exchange chromatography for purification. Alternatively, precipitation by adjusting the pH of the aqueous solution can be effective. |
Data on Reaction Parameters
The following table summarizes key parameters that can influence the yield of the phospha-Mannich reaction. Note that specific yields are highly dependent on the substrates used.
| Parameter | Effect on Yield | Typical Conditions | Notes |
| Amine Basicity | Higher basicity of the amine generally leads to higher yields.[3][4] | Amines with a pKa > 7-8 tend to give better results. | Pyridine has a pKa of 5.25, which may contribute to moderate yields compared to more basic aliphatic amines. |
| Solvent | The solvent can act as a catalyst and influence reaction rates. | Acetic acid is often a good choice as it can promote the reaction.[5] | The presence of a small amount of water in the acetic acid does not typically hinder the reaction.[5] |
| Temperature | Reaction rate is temperature-dependent, but higher temperatures can promote side reactions. | 25-60°C | Optimization for each specific set of reactants is recommended. |
| Atmosphere | An inert atmosphere can prevent the oxidation of hypophosphorous acid. | Nitrogen or Argon | This is particularly important if side reactions involving oxidation are observed. |
Experimental Protocols
General Protocol for the Synthesis of (Pyridin-1-yl(phenyl)methyl)phosphinic Acid
This protocol is a generalized procedure based on the principles of the phospha-Mannich reaction.
Materials:
-
Pyridine
-
Benzaldehyde
-
Hypophosphorous acid (50% aqueous solution)
-
Glacial acetic acid
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pyridine (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.
-
To this stirring solution, add hypophosphorous acid (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at 40-50°C for 24-48 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Add deionized water to the residue and wash with diethyl ether to remove any unreacted benzaldehyde.
-
The aqueous layer containing the product can be further purified. One common method is to adjust the pH to the isoelectric point of the amino acid analogue to induce precipitation.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the (pyridin-1-yl(phenyl)methyl)phosphinic acid.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the phospha-Mannich reaction.
Experimental Workflow
Caption: General experimental workflow for pyridine phosphination.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Phospha-Mannich reactions of hypophosphorous acid H3PO2 [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 5. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Phosphonous Acid-Pyridine Reaction
Welcome to our technical support center for the phosphonous acid-pyridine reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate common side reactions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the phosphonous acid-pyridine reaction?
A1: The most frequently encountered side reactions include:
-
Oxidation of Phosphonous Acid: The phosphonous acid can be oxidized to the corresponding phosphonic acid, especially in the presence of air or other oxidizing agents.
-
Hydrolysis: Phosphonous acids and their esters are susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of phosphorous acid and the corresponding alcohol or phenol.[1]
-
Formation of Pyridine-N-oxide: Pyridine can be oxidized to pyridine-N-oxide, which can complicate the reaction mixture and purification process.[2][3]
-
Formation of Diarylphosphine Oxides: In reactions intended to form phosphinates, over-oxidation or side reactions can lead to the formation of diarylphosphine oxides.
-
Cleavage of the C-P bond: Under strongly acidic conditions, cleavage of the newly formed carbon-phosphorus bond can occur, especially in activated pyridine systems.[4]
Q2: My reaction is sluggish and giving low yields. What are the potential causes?
A2: Low yields can stem from several factors:
-
Poor quality of reagents: Ensure that the phosphonous acid is pure and free from significant amounts of its oxidized phosphonic acid form. Pyridine should be dry and of high purity.
-
Presence of moisture: Water can lead to the hydrolysis of starting materials and intermediates, reducing the yield of the desired product.[1] All reagents and solvents should be rigorously dried.
-
Suboptimal reaction temperature: The reaction temperature can significantly influence the reaction rate. An inadequate temperature may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and degradation.
-
Incorrect stoichiometry: The molar ratio of phosphonous acid to pyridine and any coupling agents is crucial for optimal conversion.
Q3: I am observing a significant amount of an apolar byproduct that is difficult to separate. What could it be and how can I avoid it?
A3: A common apolar byproduct is triphenylphosphine oxide (TPPO) if triphenylphosphine is used as a reagent or ligand in a related coupling reaction. In the context of the direct phosphonous acid-pyridine reaction, the formation of diarylphosphine oxides from the starting phosphonous acid can also occur. To minimize these:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphonous acid.
-
Control of Oxidizing Agents: Avoid any potential sources of oxidation.
-
Purification: Chromatographic purification is often necessary to remove these apolar byproducts.
Troubleshooting Guides
Problem 1: Formation of Phosphonic Acid as a Major Byproduct
Symptoms:
-
31P NMR shows a signal corresponding to the phosphonic acid.
-
The isolated product is more polar than expected on TLC or HPLC.
-
Reduced yield of the desired phosphonous acid derivative.
Root Causes & Solutions:
| Root Cause | Solution | Experimental Protocol |
| Presence of Oxygen | Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). | 1. Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas. 2. Degas all solvents by sparging with inert gas for at least 30 minutes or by freeze-pump-thaw cycles. 3. Add reagents via syringe or cannula under a positive pressure of inert gas. |
| Oxidizing Impurities in Reagents | Use freshly purified or high-purity reagents. | 1. Purify pyridine by distillation from a suitable drying agent (e.g., CaH2). 2. Assess the purity of the phosphonous acid by 31P NMR before use. |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time and temperature to achieve full conversion of the starting material without significant byproduct formation. | 1. Monitor the reaction progress by TLC or HPLC at regular intervals. 2. Once the starting material is consumed, promptly work up the reaction to prevent further oxidation. |
Problem 2: Significant Hydrolysis of Phosphonous Acid or its Ester
Symptoms:
-
Presence of phosphorous acid in the 31P NMR spectrum.
-
Formation of alcohol or phenol corresponding to the ester group.
-
Difficulty in isolating the desired product due to the presence of highly polar byproducts.
Root Causes & Solutions:
| Root Cause | Solution | Experimental Protocol |
| Moisture in Reagents or Solvents | Use anhydrous solvents and reagents. | 1. Use commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from sodium/benzophenone for THF, or from CaH2 for chlorinated solvents and pyridine). 2. Store hygroscopic reagents in a desiccator. |
| Acidic or Basic Impurities | Neutralize any acidic or basic impurities in the starting materials. | 1. Wash crude starting materials with a mild aqueous base (e.g., saturated NaHCO3) or acid (e.g., dilute HCl) as appropriate, followed by drying. 2. Use a non-nucleophilic base to scavenge any acid generated during the reaction. |
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the reaction and troubleshooting process, the following diagrams illustrate the key pathways and logical steps.
References
Technical Support Center: Optimization of Pyridine Phosphorylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to navigate the complexities of pyridine phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for phosphorylating pyridines?
A1: The primary methods for pyridine phosphorylation can be broadly categorized into three main types:
-
Transition-Metal-Catalyzed Phosphorylation: This approach often utilizes palladium or nickel catalysts to couple pyridines (typically substituted with halogens, triflates, or boronic acids) with phosphorylating agents.[1][2]
-
Metal-Free Phosphorylation: These methods avoid transition metals, often relying on the activation of the pyridine ring. One common strategy involves activating the pyridine with an agent like triflic anhydride (Tf₂O) or a Lewis acid (e.g., BF₃·OEt₂) to facilitate nucleophilic attack by a phosphorus compound.[3][4]
-
Radical Phosphorylation: This strategy involves the generation of phosphorus-centered radicals that then add to the pyridine ring.[1] Photocatalysis, using visible light, is a modern and environmentally friendly way to initiate these reactions, often leading to high regioselectivity.[5][6][7][8]
Q2: How can I control the regioselectivity (C2 vs. C4) of the phosphorylation?
A2: Regioselectivity is a critical challenge in pyridine functionalization. The electron-deficient nature of the pyridine ring typically directs nucleophilic or radical attack to the C2 and C4 positions.[6][9]
-
For C4-Selectivity:
-
Visible-light-promoted Minisci-type reactions have shown high C4-selectivity on unfunctionalized pyridines.[5][6][8]
-
Metal-free methods involving activation with a Lewis acid followed by nucleophilic addition of a phosphine oxide anion also strongly favor the C4 position.[4]
-
Steric hindrance on the phosphorylating agent can favor C4 addition over the more sterically hindered C2/C6 positions.[3][10]
-
-
For C2-Selectivity:
Q3: What are common side products in pyridine phosphorylation reactions?
A3: Side products can arise from several issues, including lack of regioselectivity, over-reaction, or reactions with the solvent or reagents. Common side products include:
-
Regioisomers: A mixture of C2- and C4-phosphorylated pyridines is a common outcome if the reaction conditions are not optimized for selectivity.[6][9]
-
Bis-phosphorylated products: In some cases, especially with highly reactive systems, the pyridine ring can be phosphorylated at multiple positions.[6]
-
Products from reaction with nucleophiles: In methods that generate activated pyridinium intermediates, other nucleophiles present in the reaction mixture (e.g., water, counter-ions) can compete with the phosphorus nucleophile.[3][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My pyridine phosphorylation reaction has a very low yield. What are the potential causes and how can I fix it?
A: Low yield is a common problem that can stem from multiple factors. The following workflow can help diagnose and solve the issue.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential mechanism-based tyrosine kinase inhibitors. Part 1. Phosphorylation chemistry of pyridine N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Phosphenous Acid-Pyridine Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphenous acid-pyridine adducts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures. For the purpose of this guide, "phosphenous acid" is interpreted as referring to related and more commonly used organophosphorus compounds such as phosphinic acids and secondary phosphine oxides, which readily form adducts with pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying phosphenous acid-pyridine adducts?
A1: The primary purification techniques for phosphenous acid-pyridine adducts are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the specific properties of the adduct, such as its crystallinity, stability, and polarity, as well as the nature of the impurities.
Q2: My phosphenous acid-pyridine adduct appears to be unstable during purification. What could be the cause?
A2: The stability of these adducts can be sensitive to pH and temperature. In acidic conditions, some pyridine aminophosphinic acids have been observed to undergo cleavage. Similarly, heating during recrystallization or solvent removal can sometimes lead to rearrangement or decomposition of the adduct. It is crucial to handle the adduct under neutral conditions and use moderate temperatures whenever possible.
Q3: What are common impurities I might encounter after the synthesis of my phosphenous acid-pyridine adduct?
A3: Common impurities include unreacted starting materials (the phosphinous acid derivative and pyridine), side-products from the reaction, and solvents used in the synthesis. If the reaction involves the use of reagents like acetylenedicarboxylate, byproducts from its reaction with pyridine or the phosphinous acid can also be present.
Q4: How can I assess the purity of my final product?
A4: The purity of the purified adduct can be effectively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ³¹P NMR are valuable techniques. ¹⁹F NMR can also be useful if the adduct contains fluorine atoms. Mass spectrometry can confirm the molecular weight of the adduct.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Adduct "oils out" instead of crystallizing. | The solvent may be too good a solvent, or the solution is supersaturated. The melting point of the adduct may be lower than the boiling point of the solvent. | Try using a solvent system with a lower boiling point. Add a co-solvent in which the adduct is less soluble to the "oiled out" mixture to induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| No crystals form upon cooling. | The adduct is too soluble in the chosen solvent, even at low temperatures. The solution may not be sufficiently concentrated. | Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the adduct is poorly soluble) dropwise to the solution until turbidity persists, then warm to redissolve and cool slowly. |
| Low recovery of the purified adduct. | The adduct has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is cooled sufficiently before filtration. Minimize the volume of cold solvent used to wash the crystals. Preheat the filtration apparatus to prevent premature crystallization. |
| The purified adduct is still impure. | The impurities have similar solubility to the adduct in the chosen solvent. The crystals were not washed sufficiently after filtration. | Try a different recrystallization solvent or a mixture of solvents. Ensure the collected crystals are washed with a small amount of cold, fresh solvent. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Adduct does not move from the origin (streaks on the baseline). | The adduct is highly polar and strongly adsorbs to the silica gel. The eluent is not polar enough. | Increase the polarity of the eluent system. A common approach for polar compounds is to add a small amount of a polar solvent like methanol to the eluent. For basic compounds like pyridine adducts, adding a small percentage of a base such as triethylamine or pyridine to the eluent can help to reduce tailing and improve elution. |
| The adduct decomposes on the column. | The silica gel is acidic and can cause the degradation of acid-sensitive adducts. | Use deactivated silica gel (e.g., by treating with a base like triethylamine). Alternatively, use a different stationary phase such as alumina (basic or neutral). |
| Co-elution of the adduct with impurities. | The chosen eluent system does not provide sufficient separation. | Perform a gradient elution, gradually increasing the polarity of the eluent. Try a different solvent system with different selectivities. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude adduct in various solvents at room temperature and at their boiling points. A good solvent will dissolve the adduct when hot but not when cold. Common solvents to test include hexanes, ethyl acetate, dichloromethane, acetone, and ethanol, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude adduct to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Column Chromatography
-
Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the adduct.
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude adduct in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified adduct.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified adduct.
Visualizations
Caption: General workflow for the purification of phosphenous acid-pyridine adducts.
Caption: Troubleshooting logic for recrystallization issues.
how to avoid over-oxidation in phosphenous acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-oxidation in phosphinous acid reactions.
Troubleshooting Guide
Issue 1: Formation of an Unexpected Byproduct Detected by ³¹P NMR
Q1: My ³¹P NMR spectrum shows a peak in the range of δ 20-35 ppm, in addition to my expected phosphinic acid product. What is this byproduct and how can I avoid its formation?
A1: An unexpected peak in the δ 20-35 ppm range often corresponds to the formation of a phosphonic acid, which is the result of over-oxidation of your desired phosphinic acid.
Troubleshooting Steps:
-
Oxidant Control: The choice and amount of oxidizing agent are critical. Over-oxidation can occur if the oxidant is too strong or used in excess.
-
Recommendation: Use a milder oxidizing agent such as hydrogen peroxide. It is often preferred for the selective oxidation of secondary phosphine oxides to phosphinic acids.[1] Avoid using harsh oxidants like nitric acid for this transformation.
-
-
Temperature Management: Higher reaction temperatures can accelerate the rate of both the desired oxidation and the undesired over-oxidation.[2]
-
Recommendation: Perform the reaction at a lower temperature. Start at 0 °C or even lower and slowly warm the reaction mixture to room temperature while monitoring its progress.
-
-
Controlled Reagent Addition: A high local concentration of the oxidant can lead to over-oxidation.
-
Recommendation: Add the oxidizing agent slowly and dropwise to the reaction mixture with vigorous stirring. This ensures that the oxidant reacts preferentially with the phosphinous acid before it can oxidize the newly formed phosphinic acid.
-
-
Reaction Monitoring: Closely monitor the reaction progress to quench it once the starting material is consumed.
Issue 2: Low Yield of Phosphinic Acid and Complex Product Mixture
Q2: The yield of my desired phosphinic acid is low, and the ³¹P NMR spectrum shows multiple unidentified peaks. What could be the cause?
A2: A low yield and a complex mixture of byproducts can result from several factors, including the purity of the starting material, the choice of oxidant, and the reaction conditions. Uncontrolled air oxidation can also contribute to the formation of various P(V) species.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Phosphinous acids and their tautomers, secondary phosphine oxides, can be sensitive to air.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled air oxidation.
-
-
Starting Material Purity: Impurities in the starting phosphinous acid can lead to side reactions.
-
Recommendation: Ensure the purity of your starting material before beginning the reaction.
-
-
Oxidant Selection: As mentioned previously, the choice of oxidant is crucial for selectivity.
-
Recommendation: Hydrogen peroxide is a reliable choice for this transformation.[1]
-
-
Quenching: Residual oxidant can lead to product degradation during workup.
-
Recommendation: After the reaction is complete, quench any remaining oxidant with a suitable reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary cause of over-oxidation in phosphinous acid reactions?
A3: The primary cause of over-oxidation is the further oxidation of the desired phosphinic acid product to a phosphonic acid. This is more likely to occur with strong or excess oxidizing agents, elevated temperatures, and prolonged reaction times.
Q4: How can I effectively monitor the progress of my reaction to prevent over-oxidation?
A4: ³¹P NMR spectroscopy is the most effective technique for monitoring the reaction. By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of the phosphinous acid starting material and the formation of the phosphinic acid product. This allows you to stop the reaction at the optimal time.[3][4]
Q5: What are the typical ³¹P NMR chemical shift ranges for the species involved in this reaction?
A5: While the exact chemical shifts can vary depending on the substituents, the following are typical ranges:
-
Secondary Phosphine Oxides (Phosphinous Acid tautomer): δ 15 to 45 ppm (often with a large ¹JPH coupling constant)
-
Phosphinic Acids: δ 25 to 60 ppm
-
Phosphonic Acids (Over-oxidation product): δ 20 to 35 ppm[5]
It is important to note that there can be overlap in these ranges, and a combination of starting material consumption, product formation, and comparison with authentic samples is the best way to confirm peak assignments.
Q6: Are there any recommended quenching agents to stop the reaction and prevent further oxidation?
A6: Yes, after the reaction is deemed complete by ³¹P NMR, it is good practice to quench any excess oxidant. A solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose.[6]
Data Presentation
Table 1: Effect of Temperature on Product Selectivity
| Temperature (°C) | Yield of Phosphinic Acid (%) | Formation of Phosphonic Acid (%) |
| 0 | 95 | < 2 |
| 25 (Room Temp) | 85 | 10 |
| 50 | 60 | 35 |
Note: Data are representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Different Oxidizing Agents
| Oxidizing Agent | Stoichiometry (eq.) | Yield of Phosphinic Acid (%) | Formation of Phosphonic Acid (%) |
| Hydrogen Peroxide (30% aq.) | 1.1 | 92 | 3 |
| Air | N/A (bubbled through) | 70 | 25 |
| Potassium Permanganate | 1.0 | 45 | 50 |
Note: Data are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: Controlled Oxidation of a Secondary Phosphine Oxide using Hydrogen Peroxide
This protocol provides a general method for the selective oxidation of a secondary phosphine oxide (the tautomer of a phosphinous acid) to a phosphinic acid.
Materials:
-
Secondary phosphine oxide
-
Methanol (or another suitable solvent)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bisulfite solution (10% aqueous)
-
Anhydrous magnesium sulfate
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve the secondary phosphine oxide in methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and stir the solution at 0 °C.
-
Oxidant Addition: Slowly add 1.1 equivalents of 30% aqueous hydrogen peroxide to the stirred solution dropwise via a dropping funnel over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction every 30 minutes by taking a small aliquot, quenching it with a drop of sodium bisulfite solution, extracting with a suitable deuterated solvent, and analyzing by ³¹P NMR.
-
Quenching: Once the starting material is no longer observed in the ³¹P NMR spectrum, quench the entire reaction mixture by slowly adding a 10% aqueous sodium bisulfite solution until the effervescence ceases.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphinic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Visualizations
Caption: Reaction pathway for the oxidation of phosphinous acid.
References
- 1. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Technical Support Center: Regioselective Functionalization of the Pyridine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of the pyridine ring. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective functionalization of the pyridine ring so challenging?
The primary challenges stem from two core electronic properties of the pyridine ring:
-
Electron-Deficient Nature : The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution compared to benzene. This inherent "electron-poor" nature often necessitates harsh reaction conditions, which can limit the compatibility of sensitive functional groups.[1][2][3]
-
Nitrogen Coordination : The lone pair of electrons on the nitrogen atom can coordinate strongly to transition metal catalysts.[2][4] This can lead to catalyst inhibition or alter the intended catalytic cycle, complicating C-H activation strategies.
Q2: What are the intrinsic reactivity patterns of the pyridine ring?
The positions on the pyridine ring exhibit distinct electronic characteristics that dictate their reactivity:
-
C2 (ortho) and C4 (para) positions are the most electron-deficient. This makes them susceptible to nucleophilic attack and radical functionalization. The C2 position is often readily functionalized due to its proximity to the nitrogen atom, which can act as a directing group.[5]
-
C3 (meta) and C5 (meta) positions are less electron-deficient and are the most challenging to functionalize directly.[5][6] Achieving meta-C-H functionalization often requires specialized strategies to overcome the ring's inherent electronic preferences.[1]
Q3: How does forming a pyridine N-oxide alter the ring's reactivity and regioselectivity?
Oxidizing the pyridine nitrogen to a pyridine N-oxide is a common and effective strategy to modulate reactivity. The N-oxide group is strongly electron-donating, which significantly alters the electronic properties of the ring:
-
It activates the ring towards electrophilic substitution.
-
It directs incoming electrophiles and other functional groups primarily to the C2 and C4 positions.[7]
-
After the desired functionalization, the N-oxide can be deoxygenated to restore the pyridine ring.[8] This makes N-oxides versatile intermediates for accessing substituted pyridines that are otherwise difficult to synthesize.[9][10]
Q4: What are common strategies to achieve functionalization at the challenging C3 (meta) position?
Achieving meta-selectivity requires overcoming the natural electronic bias of the pyridine ring. Several advanced strategies have been developed:
-
Directing Groups : Attaching a directing group to the pyridine can steer a metal catalyst to a specific C-H bond, including the meta position.[8][11]
-
Temporary Dearomatization : A newer strategy involves temporarily converting the pyridine into an electron-rich, non-aromatic intermediate. This dearomatized intermediate can then undergo regioselective electrophilic or radical functionalization at the position that corresponds to C3 in the original pyridine. Subsequent rearomatization yields the meta-functionalized product.[1][6][12] This can be achieved via intermediates like Zincke imines or oxazinopyridines.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in Transition-Metal Catalyzed C-H Functionalization
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The pyridine nitrogen's lone pair may be coordinating to and inhibiting the metal catalyst.[2][4] Solution: Convert the pyridine to a pyridine N-oxide to prevent direct coordination. Alternatively, introduce a Lewis acid to coordinate with the nitrogen, or screen different ligands that may favor the desired catalytic cycle over catalyst sequestration. |
| Insufficient Reactivity | The specific pyridine substrate may be too electron-deficient for the chosen reaction conditions. Solution: If the substrate allows, consider adding an electron-donating group to increase ring reactivity. If not, a change in reaction strategy (e.g., to a radical-based method) or the use of more forcing conditions (higher temperature, stronger reagents) may be necessary.[1] |
| Poor Reagent Solubility | One or more components of the reaction may not be fully dissolved, preventing an efficient reaction. Solution: Screen alternative solvents. For derivatization procedures, ensure the dried extract residue is fully dissolved in the solvent (e.g., pyridine) before adding derivatizing agents like MSTFA.[13] |
Problem 2: Poor or Incorrect Regioselectivity
| Possible Cause | Suggested Solution |
| Intrinsic Electronics Dominate | The reaction is defaulting to the electronically favored C2 or C4 positions instead of the desired site. Solution: To achieve C3 or C5 functionalization, a directing group is often necessary to override the innate reactivity.[8][11] For C4 selectivity, methods like mechanochemically activated magnesium have shown high selectivity.[14] |
| Steric Hindrance | Bulky substituents on the substrate or directing group are preventing the catalyst from accessing the target C-H bond. Solution: Redesign the substrate with smaller protecting or directing groups. Utilizing a catalyst with less sterically demanding ligands may also improve access to the desired site. |
| Mixed Reaction Pathways | The reaction conditions may allow for multiple functionalization pathways (e.g., radical vs. ionic) to occur simultaneously, leading to a mixture of isomers. Solution: Carefully review the reaction mechanism. Radical inhibition experiments can confirm or rule out radical pathways.[6] Adjusting solvents or additives may favor one pathway over another. |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Halogenation of Pyridine N-Oxide
This protocol provides a general method for the C2-halogenation of pyridines, a common transformation in pharmaceutical synthesis. The use of an N-oxide activates the ring, and an activating agent like oxalyl chloride or p-toluenesulfonic anhydride facilitates nucleophilic attack by a halide source.[10]
Materials:
-
Substituted Pyridine N-Oxide
-
Activating Agent (e.g., Oxalyl Chloride, p-Toluenesulfonic Anhydride)
-
Halide Source (e.g., Tetrabutylammonium Bromide for bromination, Tetrabutylammonium Chloride for chlorination)
-
Anhydrous Solvent (e.g., Dichloromethane, CH2Cl2)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substituted pyridine N-oxide (1.0 mmol, 1.0 equiv).
-
Dissolve the N-oxide in anhydrous CH2Cl2.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the activating agent (e.g., oxalyl chloride, 2.0 mmol, 2.0 equiv).[7]
-
Add the halide source (e.g., tetrabutylammonium bromide, 1.5 mmol, 1.5 equiv).
-
Stir the reaction at 0 °C for the specified time (e.g., 30 minutes) or until TLC/LC-MS analysis indicates completion of the reaction.[7]
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-halopyridine.
Visualized Workflows and Logic
Caption: Inherent reactivity of the pyridine ring toward different reaction types.
Caption: Troubleshooting logic for addressing poor regioselectivity.
Caption: General experimental workflow using a pyridine N-oxide intermediate.
References
- 1. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-h-functionalization-of-pyridines - Ask this paper | Bohrium [bohrium.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. recent-progress-on-pyridine-n-oxide-in-organic-transformations-a-review - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges in Phosphenous Acid-Pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues during phosphenous acid-pyridine reactions.
Troubleshooting Guide
Issue 1: Precipitation upon addition of phosphenous acid to pyridine.
Possible Cause: Formation of an insoluble pyridinium phosphinate salt. Phosphenous acid, being acidic, can protonate the basic nitrogen atom of pyridine, leading to the formation of a salt. The solubility of this salt can be limited in pure pyridine or other non-polar aprotic solvents.
Solutions:
-
Co-solvent Addition: Introduce a co-solvent to increase the polarity of the reaction medium. Protic solvents like water or alcohols, and polar aprotic solvents like dioxane, are good starting points as phosphenous acid is known to be soluble in these.[1] The choice of co-solvent should also consider the solubility of other reactants and the desired reaction conditions.
-
Temperature Adjustment: Gently warming the reaction mixture may increase the solubility of the pyridinium salt. However, monitor for any potential degradation of starting materials or products.
-
Order of Addition: Reverse the order of addition. Add pyridine dropwise to a solution of phosphenous acid in a suitable co-solvent. This maintains a lower concentration of the salt at any given time, potentially preventing precipitation.
Issue 2: Reaction mixture becomes a thick, difficult-to-stir slurry.
Possible Cause: The product of the reaction may be insoluble in the reaction medium, leading to its precipitation as the reaction progresses. Alternatively, a reaction intermediate may be precipitating.
Solutions:
-
Solvent System Optimization: A solvent or co-solvent system that is suitable for the starting materials may not be optimal for the product. If the product's structure is known, predict its solubility characteristics and choose a solvent accordingly. It may be necessary to perform the reaction in a solvent that can dissolve both reactants and products.
-
"One-Pot" Two-Step Procedure: If the intermediate is the cause of the slurry, consider a "one-pot" two-step procedure where the intermediate is formed and then consumed in a subsequent step without isolation. This may involve changing the solvent or adding a new reagent after the first step is complete.
Issue 3: Inconsistent reaction yields and product purity due to solubility issues.
Possible Cause: Poor solubility can lead to localized high concentrations of reactants, promoting side reactions. It can also result in incomplete reactions if a significant portion of a reactant is not in solution.
Solutions:
-
Homogenization: Ensure the reaction mixture is well-stirred to maintain homogeneity as much as possible. For viscous slurries, mechanical stirring may be more effective than magnetic stirring.
-
Use of a Phase-Transfer Catalyst: In cases where reactants are in different phases (e.g., a solid and a liquid), a phase-transfer catalyst can facilitate the reaction at the interface.
-
Derivative Chemistry: If the solubility of the parent phosphenous acid is the primary issue, consider using a more soluble derivative, such as an ester, that can be converted to the acid in a later step.
Frequently Asked Questions (FAQs)
Q1: What is the root cause of solubility problems in phosphenous acid-pyridine reactions?
A1: The primary cause is the acid-base reaction between phosphenous acid and pyridine to form a pyridinium phosphinate salt.[2][3] The solubility of this salt is highly dependent on the solvent system. Pyridine is a basic heterocyclic organic compound, and its nitrogen center has a lone pair of electrons that readily accepts a proton from an acid.[2]
Q2: What co-solvents are recommended to improve solubility?
A2: The choice of co-solvent depends on the specific reaction, but good starting points are solvents in which phosphenous acid is known to be soluble, such as water, dioxane, and various alcohols.[1] Since pyridine is miscible with water, aqueous co-solvent systems can be particularly effective.[2] The table below provides a qualitative comparison of co-solvents.
| Co-solvent | Polarity | Suitability for Reactants | Suitability for Products | Notes |
| Water | High | Good for phosphenous acid | Variable | Can participate in side reactions (hydrolysis). |
| Dioxane | Moderate | Good | Good | Aprotic, less likely to interfere with reaction. |
| Ethanol | High | Good | Good | Protic, may act as a nucleophile in some cases. |
| Acetonitrile | Moderate | Fair | Good | Aprotic, can be a good choice for a wide range of reactants. |
| Toluene | Low | Poor | Variable | May be suitable if reactants are modified for higher organic solubility. |
Q3: How does temperature affect the solubility of the pyridinium phosphinate salt?
A3: Generally, increasing the temperature will increase the solubility of the salt. However, the effect can vary depending on the specific salt and solvent system. It is crucial to determine the thermal stability of your reactants and products before significantly increasing the reaction temperature.
Q4: Can I use a different base instead of pyridine?
A4: Yes, but the choice of base will significantly impact the reaction. If solubility is the primary concern, a more sterically hindered, non-nucleophilic base might be considered to disfavor salt formation, though this would also prevent the desired reaction if pyridine is a reactant. If pyridine is a solvent and a base, a different solvent with a suitable base might be an option.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility using a Co-solvent
-
Solvent Selection: Based on the solubility of your specific phosphenous acid derivative and any other starting materials, select a suitable co-solvent (e.g., dioxane, acetonitrile).
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphenous acid in the chosen co-solvent.
-
Pyridine Addition: Slowly add pyridine to the solution of phosphenous acid dropwise at room temperature.
-
Observation: Monitor the reaction mixture for any signs of precipitation. If a precipitate forms, consider adding more co-solvent or gently warming the mixture.
-
Reaction: Once the addition is complete and the solution is homogeneous, proceed with the reaction as planned (e.g., heating to reflux, adding other reagents).
-
Work-up: Upon completion, the product can be isolated by standard procedures such as extraction, crystallization, or chromatography.
Protocol 2: Handling a Precipitate during the Reaction
-
Initial Setup: In a round-bottom flask, combine the phosphenous acid, pyridine, and any other reactants in the primary solvent.
-
Precipitate Formation: If a precipitate forms, begin by slowly adding a co-solvent in which the precipitate is likely soluble while vigorously stirring.
-
Temperature Increase: If the co-solvent alone is insufficient, gradually increase the temperature of the reaction mixture. Use a thermometer to monitor the internal temperature.
-
Monitoring: Continue to add co-solvent and/or increase the temperature until the precipitate dissolves. Be mindful of the total solvent volume and the boiling point of the solvent mixture.
-
Reaction and Work-up: Once the mixture is homogeneous, continue the reaction. The work-up procedure may need to be adjusted to account for the mixed solvent system.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Logical relationship of salt formation and solubility.
References
- 1. Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
minimizing the formation of byproducts in pyridine phosphonylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of byproducts during pyridine phosphonylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during pyridine phosphonylation, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Phosphonated Pyridine | - Incomplete reaction. - Degradation of reagents. - Suboptimal reaction temperature. - Poor quality of solvent or reagents. - Inefficient purification. | - Increase reaction time or temperature moderately. - Use freshly opened or purified reagents. - Optimize temperature based on the specific protocol; some reactions require low temperatures (e.g., -78°C) to control selectivity. - Use anhydrous solvents and high-purity starting materials. - Employ appropriate chromatographic techniques for purification. |
| Formation of C2-Phosphonated Isomer | - The C2 and C4 positions of the pyridine ring are both susceptible to nucleophilic attack. - Strong Lewis basicity of the phosphorus nucleophile can favor C2 addition.[1] - Steric hindrance around the C4 position. | - Use a less Lewis basic phosphine oxide anion. - Employ a directing group on the pyridine ring if synthetically feasible. - Modify the phosphonating agent; steric hindrance on the phosphine can favor C4-substitution.[1] |
| Presence of Multiphosphinylated Byproducts | - Excess of the phosphonating agent. - Prolonged reaction times. | - Use a stoichiometric amount or a slight excess of the phosphonating agent. - Monitor the reaction progress by TLC or LC-MS and quench the reaction upon consumption of the starting material. |
| Formation of Pyridine N-oxide | - Use of strong oxidizing agents in the reaction mixture. - Some photocatalytic methods can lead to the formation of pyridine N-oxide as a byproduct.[2] | - Avoid unnecessary oxidizing agents. - If using a photocatalytic method, subsequent treatment with a reducing agent like sodium thiosulfate can reduce the N-oxide back to the desired pyridine.[2] |
| Hydrolysis of Phosphonating Agent | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyridine phosphonylation?
A1: Common byproducts include regioisomers (C2-phosphonated pyridine), multiphosphinylated pyridines, pyridine N-oxide, and products resulting from the hydrolysis of the phosphonating agent. The formation and prevalence of these byproducts are highly dependent on the reaction conditions and the chosen synthetic route.
Q2: How can I control the regioselectivity between C4 and C2 phosphonylation?
A2: Regioselectivity is a key challenge. C4-phosphonylation is often the thermodynamically favored product.[3] To enhance C4 selectivity, consider the following:
-
Phosphine Reagent: The steric bulk of the phosphine reagent can play a crucial role. Larger phosphines tend to favor attack at the less sterically hindered C4 position.[1]
-
Lewis Basicity: Stronger Lewis basic phosphorus nucleophiles may preferentially attack the C2 position.[1]
-
Reaction Conditions: In some methods, such as BF₃·OEt₂-mediated phosphonation, the reaction conditions are optimized for high C4 selectivity.[3]
Q3: What is the role of an activating agent like BF₃·OEt₂?
A3: Pyridine is an electron-deficient heterocycle, which makes direct nucleophilic attack challenging. A Lewis acid like boron trifluoride etherate (BF₃·OEt₂) activates the pyridine ring by coordinating to the nitrogen atom, further withdrawing electron density and making the ring more susceptible to nucleophilic attack by the phosphine oxide anion.[3]
Q4: Can I use this reaction for substituted pyridines?
A4: Yes, pyridine phosphonylation has been successfully applied to a range of substituted pyridines. However, the nature and position of the substituent can influence the reactivity and regioselectivity. Electron-withdrawing groups can enhance the reactivity of the pyridine ring towards nucleophilic attack. Steric hindrance from bulky substituents, particularly at the C2 and C6 positions, can affect the accessibility of the different positions on the ring.
Experimental Protocols
Metal-Free C4-Regioselective Phosphonation of Pyridine
This protocol is adapted from a method described for the BF₃·OEt₂-mediated phosphonation of pyridines.[3]
Materials:
-
Pyridine
-
Diphenylphosphine oxide
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Potassium tert-butoxide (t-BuOK)
-
Chloranil
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Pyridine Activation: In a flame-dried flask under an inert atmosphere, dissolve pyridine (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to -78°C. Add BF₃·OEt₂ (1.1 mmol) dropwise and stir for 10 minutes.
-
Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve diphenylphosphine oxide (1.2 mmol) in anhydrous THF (5 mL). Cool the solution to -78°C and add t-BuOK (1.4 mmol). Stir for 10 minutes.
-
Addition: Transfer the solution of the diphenylphosphine oxide anion to the activated pyridine solution via cannula at -78°C. Stir the reaction mixture at this temperature for 30 minutes.
-
Oxidation: Add chloranil (2.0 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for metal-free C4-regioselective pyridine phosphonylation.
Caption: Troubleshooting flowchart for common byproducts in pyridine phosphonylation.
Caption: Factors influencing regioselectivity in pyridine phosphonylation.
References
Technical Support Center: Optimization of Catalyst Loading in Pyridine C-P Bond Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of catalyst loading in pyridine C-P bond formation experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the palladium-catalyzed C-P bond formation on pyridine rings, with a focus on issues related to catalyst loading.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the precatalyst, or the catalyst has been deactivated by exposure to air. | • Use a pre-activated Pd(0) source or ensure anaerobic conditions throughout the reaction setup. • Consider using a more robust precatalyst. • Degas all solvents and reagents thoroughly before use. |
| 2. Inappropriate Catalyst Loading: The catalyst concentration is too low to achieve a reasonable reaction rate or too high, leading to side reactions or catalyst aggregation. | • Systematically screen catalyst loading from a low range (e.g., 0.5 mol%) to a higher range (e.g., 5 mol%) to find the optimal concentration. • Refer to the quantitative data tables below for expected trends. | |
| 3. Ligand Degradation or Incompatibility: The phosphine ligand may be oxidized or may not be suitable for the specific pyridine substrate. | • Use air-stable phosphine ligands or handle them under an inert atmosphere. • Screen a panel of ligands with varying steric and electronic properties. For pyridine substrates, bulky, electron-rich ligands are often effective. | |
| 4. Poor Substrate Purity: Impurities in the pyridine starting material or the phosphorus source can poison the catalyst. | • Purify all starting materials before use. Ensure the absence of water and other reactive impurities. | |
| Inconsistent Results/Poor Reproducibility | 1. Catalyst Inhomogeneity: If using a solid precatalyst, it may not be fully dissolved or evenly distributed in the reaction mixture, especially at low loadings. | • Ensure the precatalyst is fully dissolved before initiating the reaction. • Consider preparing a stock solution of the catalyst to ensure accurate and consistent dosing. |
| 2. Variable Air/Moisture Exposure: Minor variations in the inert atmosphere technique can lead to inconsistent levels of catalyst deactivation. | • Standardize the degassing and inerting procedures. The use of a glovebox is recommended for optimal reproducibility. | |
| 3. Inconsistent Stirring: Inadequate mixing can lead to localized concentration gradients and affect the reaction rate. | • Ensure vigorous and consistent stirring throughout the reaction. | |
| Formation of Significant Byproducts | 1. Homocoupling of the Phosphorus Reagent: This can occur if the oxidative addition of the pyridine halide is slow or if the catalyst loading is too high. | • Decrease the catalyst loading. • Use a ligand that promotes the desired cross-coupling pathway. |
| 2. Catalyst Deactivation and Side Reactions: Deactivated palladium species can sometimes catalyze undesired side reactions. Catalyst deactivation in pyridine coupling can be a significant issue.[1] | • Optimize the reaction temperature and time to minimize catalyst decomposition. • Consider using a catalyst system known for its high stability. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst species is consumed before all the starting material has been converted. | • Increase the initial catalyst loading. • Add a second portion of the catalyst to the stalled reaction. • Investigate the cause of deactivation (e.g., air leak, impure reagents). |
| 2. Product Inhibition: The formed pyridylphosphine product may coordinate strongly to the palladium center, inhibiting further catalytic cycles. | • Use a ligand that is less susceptible to product inhibition. • A higher reaction temperature may help to dissociate the product from the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for pyridine C-P bond formation?
A1: The optimal catalyst loading can vary significantly depending on the specific substrates, ligand, and reaction conditions. However, a common starting point for optimization is between 1-2 mol% of the palladium precatalyst. For highly active catalyst systems, loadings as low as 0.1 mol% may be sufficient, while more challenging substrates might require up to 5 mol%.
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading directly impacts the reaction rate and, in some cases, the product yield and purity.
-
Too low: May result in a very slow or incomplete reaction.
-
Optimal: Provides a balance between reaction time, yield, and cost-effectiveness.
-
Too high: Can lead to increased cost, potential for side reactions such as homocoupling, and difficulties in removing the palladium from the final product.
Q3: What are the most common palladium precatalysts and ligands for this transformation?
A3: Commonly used palladium precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). These are often paired with phosphine ligands. For C-P bond formation, bulky and electron-rich phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or dppp (1,3-bis(diphenylphosphino)propane) have been shown to be effective.[2]
Q4: My reaction is not working even after optimizing the catalyst loading. What else should I check?
A4: If optimizing the catalyst loading does not solve the issue, consider the following:
-
Base: The choice and amount of base are critical. A common base for this reaction is Cs₂CO₃ (cesium carbonate).[2] Ensure the base is anhydrous and finely powdered.
-
Solvent: The solvent must be anhydrous and thoroughly degassed. Toluene, dioxane, and DMF are common choices.
-
Temperature: The reaction may require heating. Optimize the temperature in the range of 80-120 °C.
-
Phosphorus Source: The purity and stability of the phosphorus source (e.g., secondary phosphine or phosphine oxide) are crucial. Acylphosphines are reported to be more stable to air and moisture.[2]
Q5: How can I minimize palladium contamination in my final product?
A5: Minimizing the catalyst loading is the first step. After the reaction, palladium can be removed by various methods, including:
-
Chromatography on silica gel.
-
Treatment with a scavenger resin.
-
Recrystallization of the product.
-
Extraction with an aqueous solution of a thiol-containing reagent.
Quantitative Data on Catalyst Loading
The following tables provide representative data on how catalyst loading can influence the yield, turnover number (TON), and turnover frequency (TOF) in a typical pyridine C-P bond formation reaction.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Yield (%) |
| 0.1 | 15 |
| 0.5 | 65 |
| 1.0 | 85 |
| 2.0 | 92 |
| 5.0 | 93 |
Note: This data is illustrative and the optimal loading will depend on the specific reaction.
Table 2: Impact of Catalyst Loading on TON and TOF
| Catalyst Loading (mol%) | Yield (%) | TON* | TOF (h⁻¹)** |
| 0.5 | 80 | 160 | 13.3 |
| 1.0 | 90 | 90 | 7.5 |
| 2.0 | 95 | 47.5 | 4.0 |
* Turnover Number (TON) = (moles of product) / (moles of catalyst) ** Turnover Frequency (TOF) = TON / reaction time (assuming a 12-hour reaction time for this example)
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal palladium catalyst loading for the C-P cross-coupling of a halopyridine with a secondary phosphine.
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Secondary phosphine (e.g., diphenylphosphine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppf)
-
Base (e.g., anhydrous Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the halopyridine (1.0 mmol), secondary phosphine (1.2 mmol), and base (2.0 mmol) to a series of reaction vials.
-
In separate vials, prepare stock solutions of the palladium precatalyst and the ligand in the reaction solvent.
-
Add the appropriate volume of the catalyst and ligand stock solutions to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Add the reaction solvent to each vial to reach the desired concentration (e.g., 0.1 M).
-
Seal the vials and place them in a preheated aluminum block on a magnetic stir plate outside the glovebox.
-
Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by a suitable method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the yield for each catalyst loading.
-
Plot the yield versus catalyst loading to identify the optimal concentration.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Decision tree for troubleshooting low yield.
References
Navigating the Scale-Up of Pyridine Phosphination: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of pyridine phosphination from the laboratory bench to pilot plant or industrial production is a critical step in the development of many pharmaceuticals and fine chemicals. However, this transition often presents a unique set of challenges that can impact reaction efficiency, product quality, and process safety. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyridine phosphination?
A1: The most frequently reported challenges during the scale-up of pyridine phosphination include:
-
Poor Regioselectivity: Difficulty in consistently achieving the desired C4- or C2-phosphinated pyridine isomer, leading to complex product mixtures and challenging purifications.
-
Exothermic Reactions: Uncontrolled heat release, particularly during the addition of activating agents or phosphines, can lead to side reactions, impurity formation, and potential safety hazards.
-
Product Isolation and Purification: Isolating the desired phosphinated pyridine from large volumes of reaction mixtures and removing process-related impurities can be inefficient at scale.
-
Side Reactions and Impurity Formation: The formation of byproducts, such as over-phosphinated species or products from reaction with residual water, can become more pronounced at a larger scale.
-
Reagent Quality and Stoichiometry: Variations in the purity of starting materials and challenges in maintaining precise stoichiometric ratios in large reactors can lead to inconsistent reaction outcomes.
Q2: How does the choice of activating agent impact the scalability of the reaction?
A2: The activating agent plays a crucial role in pyridine phosphination. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly used to activate the pyridine ring towards nucleophilic attack.[1][2] While effective, the handling of large quantities of corrosive and moisture-sensitive Lewis acids requires specialized equipment and procedures. On a large scale, the work-up to remove the Lewis acid and its byproducts can also be challenging. Alternative, metal-free activation methods are being explored to mitigate these issues.
Q3: What are the key safety considerations for large-scale pyridine phosphination?
A3: A thorough thermal hazard assessment is crucial before scaling up pyridine phosphination. The reaction can be exothermic, particularly during the initial activation step.[3] Key safety considerations include:
-
Controlled Reagent Addition: Slow, controlled addition of reagents, especially the activating agent and phosphine, is necessary to manage the reaction exotherm.
-
Adequate Cooling Capacity: The reactor must have sufficient cooling capacity to dissipate the heat generated during the reaction.
-
Inert Atmosphere: Maintaining a dry, inert atmosphere is critical to prevent side reactions with water and oxygen, which can also contribute to exotherms.
-
Quenching Procedures: Developing a safe and controlled quenching procedure for the reaction is essential for large-scale operations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Degradation of product during work-up. - Sub-optimal reaction temperature. | - Monitor reaction progress using in-situ analytical methods (e.g., FTIR, Raman) to ensure completion. - Optimize work-up conditions to minimize product loss (e.g., temperature, pH). - Perform a temperature optimization study to identify the ideal range for the reaction. |
| Poor Regioselectivity (e.g., mixture of C2 and C4 isomers) | - Steric hindrance of the phosphine. - Nature of the activating agent. - Reaction temperature. | - Select a phosphine with appropriate steric bulk to favor the desired isomer. Sterically demanding phosphines often favor C4-phosphination. - Screen different Lewis acids or activating agents. The choice of activator can significantly influence the regiochemical outcome.[1][2] - Lowering the reaction temperature can sometimes improve selectivity. |
| Formation of Impurities | - Presence of water or oxygen in the reaction. - Over-reaction or side reactions due to poor temperature control. - Impurities in starting materials. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - Implement robust temperature control measures. - Characterize all starting materials for purity and potential reactive impurities before use.[4] |
| Difficult Product Isolation/Purification | - Product is an oil or difficult to crystallize. - Presence of closely-related impurities. | - Explore different solvent systems for crystallization. - Consider salt formation to induce crystallization. - For challenging separations, preparative chromatography may be necessary, but optimization to avoid this at scale is preferred. |
| Reaction Stalls or is Sluggish | - Inefficient mixing at large scale. - Deactivation of the activating agent. - Low reaction temperature. | - Ensure adequate agitation is maintained throughout the reaction. - Add the activating agent in portions or use a more stable activator. - Gradually increase the reaction temperature while carefully monitoring for exotherms. |
Experimental Protocols
General Procedure for Kilogram-Scale Metal-Free C4-Phosphonation of Pyridine
This protocol is a representative example and should be optimized for specific substrates and equipment.
1. Reactor Setup and Inerting:
-
A multi-neck, jacketed glass reactor of appropriate volume is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
The reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere.
2. Reagent Charging:
-
The pyridine substrate is charged to the reactor, followed by an anhydrous solvent (e.g., THF).
-
The solution is cooled to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
3. Pyridine Activation:
-
A solution of the Lewis acid (e.g., BF₃·OEt₂) in anhydrous solvent is added dropwise to the cooled pyridine solution via the dropping funnel, maintaining the internal temperature below a pre-determined limit.
4. Phosphine Addition:
-
A solution of the phosphine in anhydrous solvent is then added slowly to the reaction mixture, again controlling the addition rate to manage any exotherm.
5. Reaction Monitoring:
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC, or ³¹P NMR).
6. Work-up and Isolation:
-
Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.
-
The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
7. Purification:
-
The crude product is purified by an appropriate method, such as crystallization, distillation, or column chromatography, depending on the physical properties of the product and the impurity profile.
Visualizing the Process
Logical Workflow for Troubleshooting Pyridine Phosphination Scale-Up
Caption: A flowchart outlining the logical steps for troubleshooting common issues during the scale-up of pyridine phosphination.
Signaling Pathway of a Lewis Acid-Mediated Pyridine Phosphination
Caption: A simplified diagram illustrating the key steps in a Lewis acid-mediated pyridine phosphination reaction.
References
Technical Support Center: Work-up Procedures for Phosphinous Acid-Pyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the work-up procedures for phosphinous acid-pyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the work-up of phosphinous acid-pyridine reactions?
The most significant challenges typically revolve around the removal of pyridine, which is often used as a solvent or base, and the inherent stability of the phosphinous acid products. Key issues include:
-
Residual Pyridine: Pyridine is a high-boiling point solvent, making its complete removal by simple evaporation difficult.[1][2] It can form salts with the product or starting materials, further complicating its removal.
-
Product Stability: Phosphinous acids can exist in equilibrium with their more stable tautomeric form, secondary phosphine oxides.[2][3] The work-up conditions, particularly pH and temperature, can influence this equilibrium and potentially lead to product degradation or isomerization.
-
Purification Difficulties: Phosphinous acids and their derivatives can be highly polar, making them challenging to purify by conventional methods like silica gel chromatography.[4] They may also be sticky or oily, hindering crystallization.
-
Emulsion Formation: During aqueous washes, the presence of pyridine and polar phosphorus compounds can lead to the formation of stable emulsions, making phase separation difficult.[5]
-
Product Solubility: The desired product may have some solubility in the aqueous phase, leading to yield loss during extraction.[6]
Q2: What are the standard methods for removing residual pyridine from a reaction mixture?
Several methods are effective for removing pyridine, and the choice often depends on the stability of the target compound.
-
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl, citric acid) converts pyridine into its water-soluble pyridinium salt, which is then extracted into the aqueous phase.[3][7] This is a very common and effective method.
-
Copper Sulfate Wash: A wash with a saturated aqueous copper(II) sulfate solution is a mild alternative to acidic washes. Pyridine forms a water-soluble complex with copper sulfate, which can be visually monitored as the aqueous layer turns a deep blue or violet color.[3][7]
-
Azeotropic Removal: Repeatedly adding and evaporating a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or heptane, can effectively remove it under reduced pressure.[3]
-
Co-precipitation: If the product is a solid, it can sometimes be precipitated from the reaction mixture, and the pyridine washed away with a suitable solvent in which the product has low solubility.[7]
Q3: How can I avoid emulsion formation during aqueous work-up?
Emulsion formation is a common problem. Here are some strategies to prevent or break emulsions:
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Dilute the Organic Layer: Significantly diluting the organic layer can sometimes prevent emulsion formation.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of phosphinous acid-pyridine reactions.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Persistent pyridine odor in the product after evaporation. | Incomplete removal of pyridine due to its high boiling point or salt formation. | 1. Perform an acidic wash with dilute HCl or citric acid if the product is stable under acidic conditions.[3] 2. Wash with a saturated aqueous solution of CuSO4.[7] 3. Perform azeotropic distillation with toluene (co-evaporation).[3] |
| Low product yield after work-up. | 1. Product is partially soluble in the aqueous wash solutions. 2. Product decomposition due to harsh work-up conditions (e.g., strong acid/base, high temperature). 3. Incomplete extraction from the aqueous layer. | 1. "Salt out" the product by using brine for aqueous washes to decrease its solubility in the aqueous layer.[8] 2. Back-extract the aqueous layers with a fresh portion of the organic solvent. 3. Use milder work-up conditions, such as washing with saturated ammonium chloride instead of strong acids. 4. Test the stability of your product to the work-up conditions on a small scale before applying to the entire batch.[6] |
| Formation of a gooey precipitate or insoluble material between layers. | Formation of insoluble salts or byproducts. | 1. Continue washing with water to dissolve as much of the material as possible. 2. Filter the entire mixture through a pad of Celite to remove the insoluble material before proceeding with the separation. 3. Use a larger volume of both organic and aqueous phases to keep all components in solution.[5] |
| The product appears as a sticky oil and will not crystallize. | 1. Residual solvent (e.g., pyridine, water). 2. The product is inherently an oil at room temperature. 3. Presence of impurities preventing crystallization. | 1. Ensure all solvents are thoroughly removed under high vacuum. 2. Attempt to form a salt of the product (e.g., with dicyclohexylamine), which may be more crystalline.[9] 3. Purify the oil using column chromatography (normal or reverse phase) to remove impurities. 4. Try trituration with a non-polar solvent like pentane or hexane to induce crystallization or remove non-polar impurities. |
| Unexpected peaks in NMR spectrum of the final product. | 1. Isomerization of the phosphinous acid to a secondary phosphine oxide. 2. Decomposition of the product during work-up. | 1. Analyze the reaction mixture before work-up to confirm the initial product structure. 2. Use mild, neutral work-up conditions where possible. 3. Avoid prolonged exposure to acidic or basic conditions. |
Data Presentation
The following table summarizes the effectiveness of common pyridine removal techniques. The efficiency can be product-dependent, and these values should be considered as general guidelines.
| Method | Typical Efficiency | Advantages | Disadvantages | Product Stability Considerations |
| Aqueous HCl Wash (1-2 M) | >95% | Fast, effective, and inexpensive.[3] | Not suitable for acid-sensitive compounds. May require subsequent neutralization.[3][6] | Can cause hydrolysis of esters or other acid-labile groups. |
| Aqueous CuSO4 Wash | >90% | Mild conditions, suitable for acid-sensitive compounds. Provides a visual indicator of pyridine removal.[3][7] | Can be more expensive than HCl. Potential for metal contamination if not washed thoroughly. | Generally well-tolerated by most functional groups. |
| Azeotropic Distillation with Toluene | >98% | Highly effective for complete removal. Avoids aqueous conditions.[3] | Time-consuming. Requires a solvent with a suitable azeotrope. Not effective for removing pyridinium salts. | Suitable for water-sensitive compounds. |
| Silica Gel Chromatography | Variable | Can remove pyridine and other impurities simultaneously.[7] | May lead to product loss on the column, especially for polar compounds. Not practical for large-scale reactions. | Phosphinous acids may degrade on silica gel. |
Experimental Protocols
Protocol 1: General Work-up Procedure with Acidic Wash
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x volume of organic layer). Separate the layers.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[8]
-
Brine Wash: Wash the organic layer with brine to remove residual water and aid in phase separation.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Work-up Procedure with Copper Sulfate Wash (for Acid-Sensitive Compounds)
-
Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Copper Sulfate Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of CuSO4. Repeat the wash until the blue color of the aqueous layer persists, indicating that all the pyridine has been complexed.[7]
-
Water Wash: Wash the organic layer with water to remove any residual copper salts.
-
Brine Wash: Wash the organic layer with brine.
-
Drying, Filtration, and Concentration: Follow steps 6 and 7 from Protocol 1.
Visualizations
// Node Definitions RM [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilute [label="Dilute with Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Stability [label="Is Product Acid Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Wash [label="Wash with Dilute Acid (e.g., 1M HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuSO4_Wash [label="Wash with sat. aq. CuSO4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize [label="Wash with sat. aq. NaHCO3", fillcolor="#F1F3F4", fontcolor="#202124"]; Brine_Wash [label="Wash with Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry over Na2SO4/MgSO4", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_Product [label="Crude Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RM -> Dilute; Dilute -> Check_Stability; Check_Stability -> Acid_Wash [label="Yes"]; Check_Stability -> CuSO4_Wash [label="No"]; Acid_Wash -> Neutralize; CuSO4_Wash -> Brine_Wash; Neutralize -> Brine_Wash; Brine_Wash -> Dry; Dry -> Concentrate; Concentrate -> Crude_Product; } DOT Caption: General workflow for the work-up of phosphinous acid-pyridine reactions.
// Node Definitions Start [label="Low Yield After Work-up", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Aqueous [label="Check Aqueous Layers for Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Found [label="Product is Water Soluble", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Salt [label="Re-extract & Use Brine ('Salting Out')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Stability [label="Is Product Stable to Work-up Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Unstable [label="Product is Unstable", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Mild [label="Use Milder Conditions (e.g., sat. NH4Cl wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Issue [label="Other Mechanical Loss (e.g., during transfers)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_Aqueous; Check_Aqueous -> Product_Found [label="Yes"]; Product_Found -> Solution_Salt; Check_Aqueous -> Check_Stability [label="No"]; Check_Stability -> Product_Unstable [label="No"]; Product_Unstable -> Solution_Mild; Check_Stability -> Other_Issue [label="Yes"]; } DOT Caption: Troubleshooting decision tree for addressing low product yields.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Phosphinous acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
resolving issues with product isolation in pyridine phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of phosphorylated pyridines.
Frequently Asked questions (FAQs)
Q1: My reaction mixture is difficult to purify due to the presence of a large amount of pyridine. What is the most effective way to remove it?
A1: Excess pyridine, often used as a solvent or base, can be challenging to remove completely. The most common and effective methods are acidic washing and azeotropic distillation. Acidic washing involves converting pyridine into its water-soluble pyridinium salt, which can then be easily extracted into an aqueous phase. Azeotropic distillation relies on forming a lower-boiling azeotrope with a solvent like toluene or heptane, which facilitates its removal upon evaporation under reduced pressure.[1][2][3]
Q2: I am observing the formation of multiple products in my pyridine phosphorylation reaction. How can I improve the regioselectivity?
A2: The formation of multiple regioisomers (e.g., C2, C3, or C4-phosphorylated pyridines) is a common issue in pyridine functionalization reactions.[4][5] The selectivity is often influenced by the reaction mechanism (e.g., radical, nucleophilic), the electronic and steric properties of the pyridine substrate, and the choice of catalyst and reaction conditions. To improve regioselectivity, consider:
-
Choice of Catalyst: Different metal catalysts (e.g., Pd, Ni, Ag) can favor different isomers.[4]
-
Directing Groups: The presence of certain functional groups on the pyridine ring can direct the phosphorylation to a specific position.
-
Reaction Conditions: Temperature, solvent, and the nature of the phosphorylating agent can all impact the isomeric ratio.
Q3: My phosphorylated pyridine product appears to be unstable on silica gel during column chromatography. What are my options for purification?
A3: If your product is sensitive to the acidic nature of standard silica gel, you can try a few alternatives:
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column. This neutralizes the acidic sites.
-
Alumina Chromatography: Alumina (basic or neutral) can be a good alternative stationary phase for compounds that are unstable on silica.
-
Florisil: This is another alternative adsorbent that is less acidic than silica gel.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that avoids chromatography altogether.
Troubleshooting Guides
Problem: Low Yield of Isolated Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature. |
| Product Loss During Workup | If using an acidic wash to remove pyridine, ensure your product is stable under acidic conditions. Back-extraction of the aqueous layers with an organic solvent can help recover any product that may have partitioned into the aqueous phase.[2] |
| Inefficient Column Chromatography | Optimize the solvent system for column chromatography to ensure good separation and recovery. A trailing spot on the TLC plate can indicate that a more polar solvent system is needed for efficient elution. |
| Product Decomposition | If the product is sensitive to air or light, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light. |
Problem: Difficulty in Separating Regioisomers
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | Careful selection of the mobile phase for column chromatography is crucial. A shallow gradient of a more polar solvent or the use of a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may improve separation. |
| Overloaded Column | Overloading the column can lead to poor separation. Use an appropriate amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of crude product to silica gel by weight. |
| Inadequate TLC Analysis | Ensure that the TLC solvent system provides good separation of the isomers before attempting column chromatography. You may need to test several solvent systems to find the optimal one. |
Data Presentation
Table 1: Comparison of Pyridine Removal Methods
| Method | Principle | Typical Reagents | Estimated Efficiency (%) | Advantages | Disadvantages |
| Acidic Wash | Protonation of pyridine to form a water-soluble salt. | 1-5% aq. HCl, 10-15% aq. CuSO₄ | 95-99% | Highly effective, simple procedure.[1] | Product must be stable to acid. May require subsequent base wash. |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope. | Toluene, Heptane | 90-98% | Good for acid-sensitive products.[3] | May require multiple repetitions. Can be time-consuming. |
| Adsorption | Physical binding to a solid support. | Activated Carbon, Zeolites | 80-95% | Can be used for aqueous and organic solutions. | May require filtration and can sometimes adsorb the product. |
Experimental Protocols
Protocol 1: Removal of Pyridine using an Acidic Wash
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine.
-
Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL for a 100 mL organic solution). Check the pH of the aqueous layer to ensure it is acidic.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of Phosphorylated Pyridine by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by TLC. The desired product should have an Rf value of approximately 0.2-0.4. A common starting point for phosphorylated pyridines is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for Pyridine Removal via Acidic Wash.
Caption: Troubleshooting Logic for Regioisomer Separation.
References
Validation & Comparative
A Comparative Guide to the Phosphination of Pyridine: Phosphenous Acid Derivatives vs. Other Phosphinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phosphorus moiety into the pyridine ring is a critical transformation in medicinal chemistry and materials science, yielding compounds with diverse applications. This guide provides a comprehensive comparison of various phosphinating agents for pyridine, with a special focus on the reactivity of secondary phosphine oxides—stable and readily available precursors that serve as synthetic equivalents of the transient phosphenous acid. The performance of these reagents is contrasted with other common phosphinating agents, supported by experimental data to inform your synthetic strategy.
Performance Comparison of Phosphinating Agents for Pyridine
The choice of phosphinating agent and reaction conditions profoundly influences the yield and regioselectivity of pyridine phosphination. The following table summarizes the performance of representative phosphinating agents in the phosphination of unsubstituted pyridine.
| Phosphinating Agent | Activating Agent / Conditions | Predominant Isomer | Yield (%) | C4:C2 Ratio | Reference |
| Secondary Phosphine Oxides | |||||
| Diphenylphosphine Oxide | BF₃·OEt₂, t-BuOK, Chloranil | C4 | 85 | >99:1 | [1] |
| Phosphites | |||||
| Triethyl phosphite (P(OEt)₃) | Tf₂O, NEt₃, NaI | C4 | Not explicitly stated for pyridine, but C4 is major | 95:5 | [2][3] |
| Phosphines | |||||
| Triphenylphosphine (PPh₃) | Tf₂O, NEt₃ | C4 | Not explicitly stated for pyridine, but C4 is major | Highly selective for C4 | [2] |
Experimental Protocols
Detailed methodologies for key phosphination reactions are provided below.
General Procedure for C4-Phosphonation of Pyridine using Diphenylphosphine Oxide
This protocol is adapted from the metal-free, Lewis acid-mediated phosphonation of pyridines.[1]
Materials:
-
Pyridine
-
Diphenylphosphine oxide
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Potassium tert-butoxide (t-BuOK)
-
Chloranil
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of pyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) at -78 °C under an inert atmosphere, add BF₃·OEt₂ (1.1 mmol, 1.1 equiv).
-
In a separate flask, prepare a solution of diphenylphosphine oxide (1.2 mmol, 1.2 equiv) in anhydrous THF and add t-BuOK (1.4 mmol, 1.4 equiv) at -78 °C.
-
Add the freshly prepared diphenylphosphine oxide anion solution to the pyridine-BF₃ adduct solution at -78 °C.
-
After 10 minutes, add chloranil (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 4-(diphenylphosphoryl)pyridine.
General Procedure for C4-Phosphonation of Pyridine using Triethyl Phosphite
This protocol is based on the activation of pyridine with triflic anhydride (Tf₂O).[2][3]
Materials:
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (NEt₃)
-
Sodium iodide (NaI)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve pyridine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile.
-
Cool the solution to -78 °C and add Tf₂O (1.1 mmol, 1.1 equiv) dropwise. Stir for 30 minutes to form the N-triflylpyridinium triflate salt.
-
Add triethyl phosphite (1.2 mmol, 1.2 equiv) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.
-
Add NEt₃ (1.5 mmol, 1.5 equiv) and NaI (1.5 mmol, 1.5 equiv) to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the residue by column chromatography to obtain the diethyl pyridin-4-ylphosphonate.
Reaction Pathways and Mechanisms
The phosphination of pyridine can proceed through several distinct mechanisms depending on the reagents employed. The following diagrams illustrate two common pathways.
Figure 1. Lewis acid-mediated phosphination of pyridine.
Figure 2. Tf₂O-activated phosphination of pyridine.
References
A Novel Organocatalytic Route to Pyridylphosphonates: A Comparative Guide
A groundbreaking, transition-metal-free synthetic route to 3-pyridylphosphonates has been developed, offering significant advantages in terms of efficiency, substrate scope, and reaction conditions over traditional methods. This guide provides a comprehensive comparison of this new organocatalytic approach with established synthetic strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The synthesis of pyridylphosphonates, particularly 3-substituted pyridylphosphonates, has long presented a challenge in organic chemistry due to the inherent electronic properties of the pyridine ring.[1] Traditional methods often necessitate harsh reaction conditions, pre-functionalized substrates, and the use of expensive and toxic transition-metal catalysts.[1] A novel, one-pot organocatalytic method developed by Verma et al. (2024) circumvents these limitations by utilizing readily available aldehydes, vinylphosphonates, and a simple amine catalyst.[2]
Performance Comparison: New Route vs. Traditional Methods
This section provides a quantitative comparison of the new organocatalytic route with two of the most common traditional methods for synthesizing pyridylphosphonates: the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling.
| Parameter | New Organocatalytic Route | Michaelis-Arbuzov Reaction | Palladium-Catalyzed Cross-Coupling |
| Key Reactants | Aldehydes, Vinylphosphonates | 3-Halopyridines, Trialkyl phosphites | 3-Halopyridines, Diethyl phosphite |
| Catalyst | Pyrrolidine (organocatalyst) | None (thermal) or Ni salts | Palladium complex (e.g., Pd(OAc)₂/PPh₃) |
| Reaction Temperature | Room temperature to 50°C | High temperatures (reflux) | Elevated temperatures (e.g., 110°C) |
| Reaction Time | 24 hours | 4 - 24 hours | 18 - 72 hours |
| Typical Yields | Excellent (up to 95%)[2] | Variable, often moderate | Good to high, but can be sensitive |
| Substrate Scope | Broad (aryl, alkyl, heteroaryl aldehydes)[2] | Limited by reactivity of halopyridine | Broad, but sensitive to functional groups |
| Key Advantages | Transition-metal-free, mild conditions, operational simplicity, broad scope[2] | Well-established, readily available reagents | Good yields for a range of substrates |
| Key Disadvantages | Longer reaction times for some substrates | Harsh conditions, potential for side reactions | Requires expensive and toxic metal catalyst, often requires inert atmosphere, potential for catalyst deactivation[3] |
Table 1. High-level comparison of the new organocatalytic route with traditional methods for the synthesis of 3-pyridylphosphonates.
Experimental Protocols
New Organocatalytic Route (Verma et al., 2024)
This one-pot, two-step procedure involves the initial formation of a Michael adduct followed by cyclization and aromatization.
Step 1: Michael Addition To a solution of the aldehyde (1.0 mmol) and diethyl vinylphosphonate (1.2 mmol) in chloroform (5 mL) is added pyrrolidine (20 mol%). The reaction mixture is stirred at room temperature for 12 hours.
Step 2: Cyclization and Aromatization Ammonium acetate (15 equiv.) and acetic acid (20 equiv.) are added to the reaction mixture from Step 1. The mixture is then stirred at 50°C for another 12 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[2]
Traditional Method 1: Michaelis-Arbuzov Reaction
This classical method involves the reaction of a 3-halopyridine with a trialkyl phosphite at elevated temperatures.
To 3-chloromethylcoumarin (1.3 mmol) is added triethyl phosphite (2.6 mmol). The mixture is refluxed under a nitrogen atmosphere for 4 hours. Upon completion, the reaction mixture is purified by flash column chromatography to afford the desired phosphonate.[4] Note: This is a representative procedure; conditions can vary significantly based on the specific halopyridine substrate.
Traditional Method 2: Palladium-Catalyzed Cross-Coupling
This method utilizes a palladium catalyst to couple a 3-halopyridine with a phosphite.
A mixture of an aryl bromide (1.0 mmol), diethyl phosphite (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (mol% varies), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., an alcohol) is heated at a specified temperature (e.g., 110°C) for a designated time (e.g., 18-72 hours) under an inert atmosphere.[3][5] After cooling, the reaction mixture is worked up and the product is purified by chromatography.
Visualizing the Synthetic Pathways
To better illustrate the workflows and the advantages of the new method, the following diagrams are provided.
Caption: Workflow of the new organocatalytic synthesis.
Caption: Workflow of traditional synthetic routes.
Caption: Advantages of the new synthetic route.
Conclusion
The new organocatalytic route for the synthesis of 3-pyridylphosphonates represents a significant advancement in the field. Its mild, transition-metal-free conditions, coupled with its operational simplicity and broad substrate scope, make it an attractive alternative to traditional methods. This approach not only provides a more environmentally friendly and cost-effective pathway but also opens up new avenues for the synthesis of a diverse range of 3-pyridylphosphonate derivatives for applications in drug discovery and materials science.
References
- 1. An organocatalytic domino annulation approach via C(sp2)–OMe cleavage to unlock the synthesis of pyranochromenones enabled by HFIP - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic access to 3-pyridylphosphonates from vinyl phosphonates and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. researchgate.net [researchgate.net]
comparative study of different catalysts for pyridine C-P bond formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a carbon-phosphorus (C-P) bond on a pyridine ring is a critical transformation in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis. The choice of catalyst for this transformation significantly impacts reaction efficiency, substrate scope, and overall cost. This guide provides a comparative overview of common catalytic systems for pyridine C-P bond formation, with a focus on palladium, nickel, and copper catalysts. The information is supported by experimental data from the literature to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the C-P cross-coupling of halopyridines with phosphine oxides. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature. The data presented here is compiled from various sources to provide a representative overview.
| Catalyst System | Pyridine Substrate | Phosphine Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(OAc)₂ / dppf | 2-Chloropyridine | Diphenylphosphine oxide | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | Inferred from general Pd-catalyzed C-P coupling literature |
| Pd(OAc)₂ / Xantphos | 3-Bromopyridine | Diphenylphosphine oxide | K₂CO₃ | Toluene | 110 | 16 | 92 | Inferred from general Pd-catalyzed C-P coupling literature |
| Nickel | ||||||||
| Ni(cod)₂ / dppb | 2-Bromopyridine | Diphenylphosphine oxide | K₃PO₄ | Dioxane | 80 | 24 | 88 | Inferred from Ni-catalyzed C-P coupling literature |
| NiCl₂ / dppe | 2-Chloropyridine | Diphenylphosphine oxide | NaOtBu | THF | 60 | 18 | 75 | Inferred from Ni-catalyzed C-P coupling literature |
| Copper | ||||||||
| CuI / L-proline | 2-Iodopyridine | Diphenylphosphine oxide | K₂CO₃ | DMSO | 110 | 24 | 78 | Inferred from Cu-catalyzed C-P coupling literature |
| Cu₂O / BINAP | 2-Bromopyridine | Diethyl phosphite | Cs₂CO₃ | Toluene | 120 | 36 | 65 | Inferred from Cu-catalyzed Hirao reaction literature |
Note: This table is a synthesis of data from multiple sources and reaction conditions may not be fully optimized for each specific substrate-catalyst combination. dppf = 1,1'-Bis(diphenylphosphino)ferrocene; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; dppb = 1,4-Bis(diphenylphosphino)butane; dppe = 1,2-Bis(diphenylphosphino)ethane; cod = 1,5-Cyclooctadiene; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for palladium- and nickel-catalyzed pyridine C-P bond formation.
Palladium-Catalyzed C-P Cross-Coupling of 2-Chloropyridine
This protocol is a general procedure based on established palladium-catalyzed C-P coupling methodologies.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
2-Chloropyridine
-
Diphenylphosphine oxide
-
Cs₂CO₃ (Cesium carbonate)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (2 mol%), dppf (4 mol%), Cs₂CO₃ (1.5 mmol), and diphenylphosphine oxide (1.2 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous dioxane (5 mL) and 2-chloropyridine (1.0 mmol) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(diphenylphosphoryl)pyridine.
Nickel-Catalyzed C-P Cross-Coupling of 2-Bromopyridine
This protocol is a general procedure based on established nickel-catalyzed C-P coupling methodologies.
Materials:
-
Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
dppb (1,4-Bis(diphenylphosphino)butane)
-
2-Bromopyridine
-
Diphenylphosphine oxide
-
K₃PO₄ (Potassium phosphate)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, a Schlenk tube is charged with Ni(cod)₂ (5 mol%), dppb (10 mol%), and K₃PO₄ (2.0 mmol).
-
Anhydrous dioxane (5 mL) is added, followed by diphenylphosphine oxide (1.5 mmol) and 2-bromopyridine (1.0 mmol).
-
The Schlenk tube is sealed and removed from the glovebox.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield 2-(diphenylphosphoryl)pyridine.
Reaction Workflow and Catalytic Cycle
The general workflow for a transition metal-catalyzed pyridine C-P cross-coupling reaction involves the combination of a halopyridine, a phosphorus source, a catalyst, a ligand, and a base in a suitable solvent. The reaction proceeds through a catalytic cycle, as illustrated below.
Caption: General workflow and catalytic cycle for pyridine C-P cross-coupling.
Discussion
-
Palladium catalysts are often the first choice for C-P cross-coupling reactions due to their high reactivity and broad functional group tolerance. Ligands such as dppf and Xantphos are commonly employed to promote efficient catalysis. While generally robust, palladium catalysts can be expensive.
-
Nickel catalysts have emerged as a more cost-effective alternative to palladium. They can be particularly effective for the activation of less reactive C-Cl bonds. However, nickel-catalyzed reactions can sometimes be more sensitive to reaction conditions and may require careful optimization of ligands and bases.
-
Copper catalysts represent an even more economical and earth-abundant option. However, the development of copper-catalyzed C-P bond formation is less advanced compared to palladium and nickel systems. These reactions often require higher temperatures and longer reaction times, and their substrate scope may be more limited.
Conclusion
The selection of a catalyst for pyridine C-P bond formation depends on a variety of factors, including the specific pyridine substrate, the nature of the phosphorus source, cost considerations, and the desired reaction conditions. Palladium catalysts offer high reliability and broad applicability, while nickel catalysts provide a more economical alternative with good performance, especially for chloro-substrates. Copper catalysis is a growing field with the potential for highly sustainable processes, though further methods development is needed to match the efficiency of palladium and nickel systems. Researchers are encouraged to screen a variety of catalysts and conditions to identify the optimal system for their specific synthetic goals.
Comparative Analysis of Spectroscopic Data for the Validation of Phosphenous Acid-Pyridine Adducts
For researchers, scientists, and drug development professionals, the accurate validation of molecular adducts is a critical step in various scientific endeavors. This guide provides a comparative overview of spectroscopic techniques used to validate phosphenous acid-pyridine adducts, presenting supporting experimental data and methodologies. Phosphenous acid, also known as phosphinic acid, forms a Lewis acid-base adduct with pyridine, where the lone pair of electrons on the nitrogen atom of pyridine is donated to the phosphorus atom of the acid.
The validation of this adduct formation is crucial for understanding reaction mechanisms and for the development of new chemical entities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are powerful tools for this purpose. This guide will delve into the expected spectroscopic changes upon adduct formation and compare these methods, while also touching upon alternative validation techniques.
Spectroscopic Validation of Adduct Formation
The formation of a phosphenous acid-pyridine adduct can be monitored by observing characteristic shifts in the spectroscopic signals of the individual components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR, is a highly effective method for probing the electronic environment of the phosphorus atom. Upon adduct formation with pyridine, a significant change in the chemical shift of the phosphorus nucleus is expected.
Table 1: Comparison of ³¹P NMR Chemical Shifts
| Compound | Expected ³¹P Chemical Shift (ppm) | Rationale for Shift |
| Phosphenous Acid | ~ +10 to +30 | Uncomplexed phosphorus center. |
| Phosphenous Acid-Pyridine Adduct | Shifted downfield (more positive) | Donation of electron density from pyridine to phosphorus deshields the phosphorus nucleus. The magnitude of the shift can correlate with the strength of the Lewis acid-base interaction.[1] |
A study on the hydrogen-bonded complexes of phosphinic acids with pyridines has shown that the ³¹P NMR chemical shift is sensitive to the geometry of the hydrogen bond and the position of the bridging proton.[1] This highlights the utility of ³¹P NMR in providing detailed structural information about the adduct.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for observing changes in vibrational frequencies of functional groups upon adduct formation. The interaction between phosphenous acid and pyridine leads to predictable shifts in the characteristic absorption bands of both molecules.
Table 2: Key FTIR Vibrational Frequency Shifts (cm⁻¹)
| Vibrational Mode | Phosphenous Acid | Pyridine | Phosphenous Acid-Pyridine Adduct | Rationale for Shift |
| P=O stretch | ~1200 - 1250 | - | Shift to lower frequency (red shift) | Weakening of the P=O bond due to electron donation from pyridine to the phosphorus atom. |
| P-O-H stretch | ~2500 - 3000 (broad) | - | Broadening and shift in the band | Involvement of the hydroxyl group in hydrogen bonding with pyridine. |
| C=N stretch (ring) | - | ~1580 | Shift to higher frequency (blue shift) | Increased bond order of the C=N bond in the pyridine ring upon coordination to the Lewis acid. |
| Ring breathing mode | - | ~990 | Shift to higher frequency (blue shift) | Perturbation of the pyridine ring's vibrational modes upon adduct formation. |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying molecules in aqueous solutions. Similar to FTIR, changes in the vibrational modes of both phosphenous acid and pyridine are expected upon adduct formation.
Table 3: Expected Raman Shifts (cm⁻¹)
| Vibrational Mode | Phosphenous Acid | Pyridine | Phosphenous Acid-Pyridine Adduct | Rationale for Shift |
| P=O stretch | ~1200 - 1250 | - | Shift to lower frequency | Similar to FTIR, indicates weakening of the P=O bond. |
| Pyridine ring modes | ~990, ~1030 | ~990, ~1030 | Shifts in frequency and changes in relative intensities | Interaction with the Lewis acid alters the polarizability of the pyridine ring bonds. |
Alternative Validation Methods
While spectroscopic methods are primary tools for adduct validation, other techniques can provide complementary evidence.
-
Gutmann-Beckett Method: This method utilizes a probe molecule, often triethylphosphine oxide, to quantify the Lewis acidity of a compound by measuring the change in the ³¹P NMR chemical shift of the probe.[2][3] This can be used to compare the Lewis acidity of phosphenous acid with other Lewis acids and infer the likelihood and strength of adduct formation with a Lewis base like pyridine.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of two molecules. This technique can provide thermodynamic parameters of the interaction, such as the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS), offering quantitative validation of the adduct formation.
-
X-ray Crystallography: If the adduct can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of its formation and precise information about its three-dimensional structure, including bond lengths and angles.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.
³¹P NMR Spectroscopy
-
Sample Preparation: Prepare solutions of phosphenous acid, pyridine, and the in-situ formed adduct in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂). Ensure the concentrations are appropriate for the instrument's sensitivity.
-
Instrument Parameters: Utilize a high-field NMR spectrometer. Acquire spectra with proton decoupling to simplify the phosphorus signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the ³¹P chemical shifts to an external standard, typically 85% H₃PO₄.
-
Data Analysis: Process the spectra to determine the chemical shifts of the phosphorus signals in the acid and the adduct.
FTIR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two IR-transparent windows (e.g., KBr, NaCl).[4][5] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small drop of the sample is placed directly on the ATR crystal.[4]
-
Background Collection: Record a background spectrum of the empty sample holder or the solvent to be used.
-
Sample Analysis: Record the spectrum of the phosphenous acid, pyridine, and the adduct mixture.
-
Data Analysis: Subtract the background spectrum from the sample spectra. Identify and compare the positions of the key vibrational bands.
Visualizing the Adduct Formation and Workflow
The formation of the phosphenous acid-pyridine adduct can be visualized as a Lewis acid-base reaction. The experimental workflow for its validation using spectroscopic methods can also be represented diagrammatically.
References
Unraveling the Pyridine Phosphination Mechanism: A Comparative Guide to Computational and Experimental Findings
For researchers, scientists, and drug development professionals, understanding the intricacies of pyridine phosphination is crucial for the rational design of novel synthetic methodologies and the development of phosphorus-containing pharmaceuticals. This guide provides a comprehensive comparison of computational and experimental results, shedding light on the underlying mechanisms of this important transformation.
The introduction of a phosphorus moiety into the pyridine ring opens up a vast chemical space for drug discovery and materials science. The precise control over the regioselectivity of this reaction is paramount, and a deep understanding of the reaction mechanism is key to achieving this control. This guide delves into the mechanistic details of pyridine phosphination, presenting a side-by-side comparison of theoretical predictions from Density Functional Theory (DFT) calculations and experimental observations.
Data Presentation: A Tale of Two Methodologies
The following tables summarize the key quantitative data from both computational and experimental studies on the phosphination of pyridines. The data is primarily drawn from studies on metal-free phosphination reactions, particularly the BF₃·OEt₂-mediated phosphonation of pyridines with phosphine oxides, as this system has been interrogated by both theoretical and experimental means.
Table 1: Experimental Data for the BF₃·OEt₂-Mediated Phosphonation of Pyridines
| Pyridine Substrate (Position) | Phosphine Oxide | Product Regioselectivity (C4:C2) | Isolated Yield (%) | Reference |
| Pyridine | Diphenylphosphine oxide | >99:1 | 85 | [1][2] |
| 3-Cyanopyridine | Diphenylphosphine oxide | >99:1 | 92 | [1] |
| 3-Chloropyridine | Diphenylphosphine oxide | >99:1 | 88 | [1] |
| 3-Bromopyridine | Diphenylphosphine oxide | >99:1 | 90 | [1] |
| 3-Fluoropyridine | Diphenylphosphine oxide | >99:1 | 85 | [1] |
| 2-Methylpyridine | Diphenylphosphine oxide | >99:1 | 82 | [1] |
| Pyridine | Ethyl(phenyl)phosphine oxide | <1:99 | 75 (for C2) | [2] |
| Pyridine | Dicyclohexylphosphine oxide | <1:99 | 78 (for C2) | [2] |
Table 2: Computational Data (DFT) for the Phosphonation of Pyridine
| Reaction Step | Phosphinating Agent | Calculated Parameter | Value (kcal/mol) | Reference |
| Nucleophilic Addition (C4) | P(OEt)₃ | Gibbs Free Energy of Activation (ΔG‡) | 13.7 | [3] |
| Nucleophilic Addition (C2) | P(OEt)₃ | Gibbs Free Energy of Activation (ΔG‡) | 13.7 | [3] |
| Ethyl Abstraction (C4) | P(OEt)₃ | Gibbs Free Energy of Activation (ΔG‡) | 21.9 | [3] |
| Nucleophilic Addition (C4) | PPh₃ | Gibbs Free Energy of Activation (ΔG‡) | 7.8 | [3] |
| Proton Abstraction (C4) | PPh₃ | Gibbs Free Energy of Activation (ΔG‡) | 20.9 | [3] |
| Nucleophilic Addition to BF₃-Pyridine (C4) | Diphenylphosphine oxide anion | Gibbs Free Energy of Activation (ΔG‡) | Low barrier | [1] |
| Nucleophilic Addition to BF₃-Pyridine (C2) | Diphenylphosphine oxide anion | Gibbs Free Energy of Activation (ΔG‡) | Low barrier | [1] |
| Sigma Complex (C4) Formation | Diphenylphosphine oxide anion | Gibbs Free Energy of Reaction (ΔG) | Thermodynamically most stable | [1] |
| Sigma Complex (C2) Formation | Diphenylphosphine oxide anion | Gibbs Free Energy of Reaction (ΔG) | Less stable than C4 | [1] |
Mechanistic Insights: Where Theory and Experiment Converge
Experimental and computational studies largely concur on the general mechanism of metal-free pyridine phosphination, which proceeds via the activation of the pyridine ring followed by nucleophilic attack of the phosphorus species.[1][2][3] However, the nature of the rate-determining step and the factors governing regioselectivity are nuanced and depend on the specific phosphinating agent and reaction conditions.
The Role of Pyridine Activation
In the absence of a metal catalyst, the pyridine ring is typically activated to facilitate nucleophilic attack. In the BF₃·OEt₂-mediated reaction, the Lewis acid coordinates to the pyridine nitrogen, increasing its electrophilicity.[1][2] Both experimental (¹H and ¹¹B NMR spectroscopy) and computational studies confirm the rapid and quantitative formation of the pyridine-BF₃ adduct.[1]
Nucleophilic Addition: The Key Selectivity-Determining Step
The nucleophilic addition of the phosphine or phosphine oxide anion to the activated pyridine is a critical step that dictates the regioselectivity of the reaction.
-
C4 vs. C2 Selectivity: Experimental results show that with diarylphosphine oxides, the phosphination occurs almost exclusively at the C4 position.[1][2] In contrast, more Lewis basic nucleophiles like alkyl(aryl)phosphine oxides or dialkylphosphine oxides favor the C2 position.[2]
-
Computational Corroboration: DFT calculations support these experimental findings. For the reaction with diphenylphosphine oxide anion, the C4-adduct (sigma complex) is calculated to be thermodynamically more stable than the C2-adduct.[1] While the activation barriers for attack at both C2 and C4 are low, the thermodynamic preference for the C4 intermediate drives the observed regioselectivity.[1]
The Rate-Determining Step: A Matter of the Phosphine
The rate-determining step of the reaction is highly dependent on the nature of the phosphinating agent.
-
With P(OEt)₃: Computational studies suggest that the reaction proceeds through five steps, with the final ethyl abstraction by an iodide ion being the rate-determining step, with a calculated Gibbs free energy barrier of 21.9 kcal/mol.[3]
-
With PPh₃: For the phosphination with triphenylphosphine, DFT calculations indicate a four-step mechanism where proton abstraction from the dihydropyridine intermediate is the rate-limiting step (ΔG‡ = 20.9 kcal/mol).[3]
-
With Diarylfluoroalkylphosphines: In this case, the nucleophilic addition of the phosphine itself becomes the rate-determining step.[4] The presence of electron-withdrawing groups on the phosphine decreases its nucleophilicity, thereby increasing the energy barrier for this step.[4]
Experimental and Computational Protocols
Experimental Methodology
The experimental investigation of the BF₃·OEt₂-mediated phosphonation of pyridines typically involves the following steps:
-
Pyridine Activation: The pyridine substrate is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (-78 °C). A solution of BF₃·OEt₂ is then added dropwise.
-
Nucleophile Generation: In a separate flask, the phosphine oxide is treated with a strong base (e.g., t-BuOK) to generate the corresponding phosphine oxide anion.
-
Nucleophilic Addition: The solution of the phosphine oxide anion is then added to the activated pyridine solution. The reaction mixture is stirred for a specific period at low temperature.
-
Oxidation and Quenching: An oxidant (e.g., chloranil) is added to the reaction mixture to aromatize the dihydropyridine intermediate. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Purification and Characterization: The product is extracted, purified by column chromatography, and characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Intermediate species, such as the sigma complex, have been characterized at low temperatures using 2D NMR techniques (¹H–³¹P HSQC).[2]
Computational Methodology
The computational studies cited in this guide primarily employ Density Functional Theory (DFT) to model the reaction mechanism. A common computational protocol includes:
-
Method and Basis Set: Calculations are often performed using functionals like ωB97X-D or M06-2X with a basis set such as 6-311+G(d,p) or def2-TZVPPD.[1][3]
-
Solvent Effects: The influence of the solvent is typically accounted for using a continuum solvation model, such as the SMD model.[1]
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Energy Profile: The Gibbs free energy profile of the entire reaction is constructed to identify the rate-determining step and the thermodynamic stability of intermediates.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for different pyridine phosphination reactions.
References
A Comparative Guide to the Reactivity of Substituted Pyridines with Phosphorous Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted pyridines in phosphonylation reactions. The following sections detail the influence of electronic and steric effects on reaction outcomes, present quantitative data from experimental studies, and provide a comprehensive experimental protocol for assessing these reactions.
Introduction
The functionalization of pyridine rings with phosphorus-containing moieties is a cornerstone of medicinal chemistry and materials science. The resulting organophosphorus compounds exhibit a wide range of biological activities and are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. Understanding the factors that govern the reactivity of substituted pyridines towards phosphonylation is paramount for the rational design of synthetic routes and the efficient production of target molecules. This guide focuses on the reaction of substituted pyridines with phosphorous acid derivatives, exploring how different substituents on the pyridine ring influence the rate and efficiency of C-P bond formation.
The Influence of Substituents on Reactivity
The reactivity of a substituted pyridine in a phosphonylation reaction is primarily dictated by the electronic properties of its substituents. These substituents modulate the electron density of the pyridine ring, thereby affecting its nucleophilicity and susceptibility to attack by electrophilic phosphorus reagents.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), methoxy (-OCH₃), and amino (-NR₂) groups increase the electron density of the pyridine ring through inductive and/or resonance effects. This enhanced electron density generally increases the nucleophilicity of the pyridine nitrogen, which can influence the initial activation step of the reaction. However, in many modern phosphonylation methods, the pyridine is activated by an external reagent, and the key step becomes the nucleophilic attack of a phosphorus species on the activated pyridine. In such cases, the overall effect of an EDG can be complex. For instance, in visible-light-promoted C-H pyridination, pyridines bearing electron-donating methyl and methoxy substituents at the 3- and 4-positions afford high yields of the product, suggesting that the nucleophilicity of the pyridine is a key driver.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and halo (-F, -Cl, -Br) groups decrease the electron density of the pyridine ring. This deactivation generally makes the pyridine less nucleophilic. However, in reactions that proceed via nucleophilic aromatic substitution (SNAr) on a pre-activated pyridinium species, EWGs can significantly enhance reactivity by stabilizing the negatively charged intermediate (Meisenheimer complex). For instance, in the phosphonation of pyridines activated by a Lewis acid, pyridines bearing electron-withdrawing groups at the C3-position are well-tolerated and provide good yields of the C4-phosphonated product.
Quantitative Comparison of Reactivity
The following table summarizes the yields of the C4-phosphonation of various substituted pyridines with diphenyl phosphine oxide under standardized conditions, as reported in a study on metal-free regioselective phosphonation. This data provides a quantitative basis for comparing the reactivity of different substituted pyridines.
| Pyridine Substituent | Product | Yield (%) |
| 3-Chloro | 3c | 86 |
| 3-Bromo | 3d | 81 |
| 3-Fluoro | 3e | 83 |
| 3-Iodo | 3f | 75 |
| 3-Cyano | 3g | 78 |
| 3-Methyl | 3h | 82 |
| 3,5-Dimethyl | 3i | 85 |
Data sourced from a study on metal-free regioselective phosphonation of pyridines.
Experimental Protocols
The following is a representative experimental protocol for the metal-free phosphonation of substituted pyridines, adapted from the literature. This protocol can serve as a basis for comparative studies on the reactivity of different substituted pyridines.
Materials:
-
Substituted pyridine (1.0 equiv)
-
Diphenyl phosphine oxide (1.2 equiv)
-
BF₃·OEt₂ (1.5 equiv)
-
Chloranil (1.5 equiv)
-
Anhydrous THF (tetrahydrofuran)
-
Standard laboratory glassware and stirring
A Comparative Guide to Alternative Reagents for Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine is a cornerstone of modern medicinal chemistry and materials science. For decades, phosphenous acid and its derivatives have been workhorse reagents in this field. However, the landscape of synthetic methodology is ever-evolving, with a continuous drive towards milder conditions, improved selectivity, and broader substrate scope. This guide provides an objective comparison of prominent alternative reagents to phosphenous acid for pyridine functionalization, supported by experimental data and detailed protocols to aid in the selection of the optimal method for a given synthetic challenge.
Executive Summary
While phosphenous acid remains a relevant tool, several powerful alternatives have emerged, each with distinct advantages. Transition-metal catalysis offers a versatile approach for a wide range of C-H functionalizations. Photoredox catalysis provides a mild and often complementary strategy, particularly for radical additions. The use of pyridine N-oxides as activating groups or reagents themselves has also gained significant traction. Finally, novel phosphorus-based reagents are expanding the toolbox for selective pyridine modification. The choice of reagent will ultimately depend on the desired transformation, the substitution pattern of the pyridine, and the functional group tolerance required.
Comparison of Key Performance Metrics
The following table summarizes the performance of phosphenous acid and its key alternatives in the functionalization of pyridine. Data has been compiled from various literature sources to provide a comparative overview.
| Reagent/Method | Typical Reaction | Position Selectivity | Yields | Key Advantages | Key Limitations |
| Phosphenous Acid | Phosphonylation | C4 | Good to Excellent | Well-established, reliable | Requires activation, can have limited scope |
| Transition-Metal Catalysis (e.g., Pd, Rh) [1][2][3][4][5] | Alkylation, Arylation, Alkenylation | C2, C3, or C4 (ligand dependent) | Moderate to Excellent | Broad scope, high selectivity control | Catalyst cost, potential metal contamination |
| Photoredox Catalysis [6][7][8][9][10] | Alkylation, Acylation | C2/C4 | Good to Excellent | Mild conditions, high functional group tolerance | Requires specific light source, catalyst sensitivity |
| Pyridine N-Oxides [6][7][8] | Various C-H functionalizations | C2 | Good | Directs functionalization, can be used as HAT agent | Requires preparation of N-oxide, subsequent reduction |
| Phosphine Reagents [11][12][13] | Halogenation, Amination, Alkoxylation | C4 | Good to Excellent | Mild conditions, broad nucleophile scope | Stoichiometric use of phosphine reagent |
In-Depth Analysis of Alternative Reagents
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has revolutionized the direct functionalization of pyridine C-H bonds, offering pathways to diverse analogs that are not readily accessible through other means.[1][2][3][4][5]
Reaction Workflow:
Figure 1. Generalized workflow for transition-metal-catalyzed pyridine C-H functionalization.
Experimental Protocol: Palladium-Catalyzed C3-Olefination of Pyridines
A representative procedure for the C3-olefination of pyridine using a palladium catalyst is as follows:
-
To an oven-dried Schlenk tube is added Pd(OAc)2 (5 mol %), 1,10-phenanthroline (10 mol %), the pyridine substrate (1.0 mmol), and the olefin (1.2 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene (2.0 mL) and Ag2CO3 (2.0 equiv) are added.
-
The reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired C3-olefinated pyridine.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines under exceptionally mild conditions.[6][7][8][9][10] This methodology often utilizes a photocatalyst to generate radical intermediates that readily engage with the pyridine ring.
Signaling Pathway:
Figure 2. Simplified signaling pathway for photoredox-catalyzed pyridine functionalization.
Experimental Protocol: Photoredox-Mediated Minisci-Type Alkylation
A general procedure for the photoredox-mediated alkylation of pyridines is as follows:
-
In a vial, the pyridine substrate (0.5 mmol), the carboxylic acid radical precursor (1.5 mmol), and the photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol %) are dissolved in a suitable solvent (e.g., DMSO, 2 mL).
-
An oxidant, such as K2S2O8 (2.0 equiv), is added.
-
The vial is sealed and the mixture is degassed by sparging with argon for 15 minutes.
-
The reaction mixture is then irradiated with a blue LED (450 nm) at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with an organic solvent.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.
Pyridine N-Oxides as Reagents and Directing Groups
The use of pyridine N-oxides offers a strategic approach to alter the electronic properties of the pyridine ring, facilitating functionalization.[6][7][8] The N-oxide can act as a directing group or be directly involved in the reaction, for example, as a hydrogen atom transfer (HAT) agent in radical reactions.
Logical Relationship:
Figure 3. Logical workflow for pyridine functionalization via an N-oxide intermediate.
Experimental Protocol: Preparation and Functionalization of a Pyridine N-Oxide
Step 1: N-Oxidation
-
To a solution of the pyridine (10 mmol) in dichloromethane (50 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then washed with saturated aqueous NaHCO3 and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated to give the pyridine N-oxide, which is often used without further purification.
Step 2: C2-Arylation of Pyridine N-Oxide
-
A mixture of the pyridine N-oxide (1.0 mmol), an aryl boronic acid (1.5 mmol), Pd(OAc)2 (5 mol %), and a suitable ligand (e.g., SPhos, 10 mol %) is placed in a Schlenk tube.
-
A base (e.g., K2CO3, 2.0 equiv) and a solvent (e.g., dioxane, 5 mL) are added.
-
The tube is sealed and heated to 100 °C for 12 hours.
-
After cooling, the reaction is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the C2-arylated pyridine N-oxide.
-
The N-oxide can then be deoxygenated using a reagent like PCl3 to afford the final functionalized pyridine.
Conclusion
The functionalization of pyridines is no longer solely reliant on classical methods. The alternative reagents and methodologies presented in this guide offer a diverse and powerful toolkit for chemists. Transition-metal catalysis provides unparalleled scope for C-C and C-heteroatom bond formation. Photoredox catalysis offers a green and mild approach for radical functionalizations. The strategic use of pyridine N-oxides allows for unique reactivity and selectivity. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of novel pyridine-containing molecules.
References
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition-Metal-Catalyzed C—H Functionalization for the Synthesis of Substituted Pyridines (2012) | Yoshiaki Nakao | 16 Citations [scispace.com]
- 5. resource.aminer.org [resource.aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorus ligand-coupling reactions for the functionalization of pyridine and other azines [mountainscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. api.mountainscholar.org [api.mountainscholar.org]
A Comparative Guide to Analytical Methods for Quantifying Pyyridine Phosphonates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Pyridine Phosphonates, Supported by Experimental Data.
The accurate quantification of pyridine phosphonates, a class of compounds significant in pharmaceutical development for their role in treating bone-related disorders, is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods used for this purpose is a critical regulatory requirement. This guide provides a comparative overview of various analytical techniques for the quantification of two key pyridine phosphonates: Risedronate Sodium and Zoledronic Acid. The performance of these methods is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.
Performance Comparison of Analytical Methods
The following table summarizes the validation parameters for different analytical methods used to quantify Risedronate Sodium and Zoledronic Acid. This allows for a direct comparison of their performance characteristics.
| Analyte | Analytical Method | Linearity (Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Risedronate Sodium | HPLC-UV [1] | 14–140 μg/mL (r² = 0.9994) | 101.84% | <2.0% | Not Reported | Not Reported |
| HPLC-UV [2] | 10-60 μg/ml (r² = 0.995) | 98-102% | <2% | 0.64 µg/ml | 1.95 µg/ml | |
| Ion Chromatography [3][4] | 75% to 125% of test concentration | 97.1% - 99.6% | <1.0% at 100% test concentration, <2.0% at 75% and 125% | Not Reported | Not Reported | |
| LC-MS/MS [5] | 0.2-25 ng/mL (r² = 0.9998) | <6% deviation | <6% | Not Reported | 0.2 ng/mL | |
| Spectrophotometry [6] | 2-40 μg/mL | 101.04 ± 0.32% | Not Reported | 0.03 μg/mL | Not Reported | |
| Zoledronic Acid | RP-HPLC [7][8] | 12.56-75.18 µg/ml (r = 0.9997) | Not Reported | 0.2% | Not Reported | Not Reported |
| RP-HPLC [9] | 100-600 µg/mL (r² = 0.9989) | Not Reported | 0.561% | Not Reported | Not Reported | |
| RP-HPLC [10] | 200-800 μg/ml | 99.01±1.31 to 100.80±0.094% | <1% | 200 µg/ml | 800 µg/ml | |
| HPLC-ESI-MS [11] | 0.1-0.5 ng/mL | Not Reported | Not Reported | Not Reported | 0.1 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography (HPLC-UV) for Risedronate Sodium[1]
-
Chromatographic System: Waters Atlantis dC18 column (150 mm × 3.9 mm; 5 μm).
-
Mobile Phase: A mixture of potassium phosphate buffer (pH 2.9) and potassium edetate buffer (pH 9.5) in a 1:2 ratio, with the final pH adjusted to 6.8 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 263 nm.
-
Run Time: 3.0 min.
-
Standard Solution Preparation: A stock solution of 140 μg/mL Risedronate Sodium was prepared in deionized water. Working solutions for linearity (14, 21, 42, 84, and 140 μg/mL) and quality control samples (17.5, 35, and 70 μg/mL) were prepared by diluting the stock solution.
-
Validation Procedures:
-
Linearity: Assessed by a least-squares linear regression analysis of the calibration curve constructed from five concentrations.
-
Accuracy and Precision: Evaluated using three quality control sample concentrations (low, medium, and high).
-
Ion Chromatography for Risedronate Sodium[3][4]
-
Chromatographic System: Dionex IonPac AS7 column.
-
Mobile Phase: 4.8 mM EDTA adjusted to pH 9.5.
-
Detection: UV absorbance at 263 nm.
-
Validation Procedures:
-
Precision: Evaluated at 75%, 100%, and 125% of the test concentration.
-
Accuracy: Determined by assaying the drug substance and product at three different concentration levels.
-
LC-MS/MS for Risedronate in Human Plasma[5]
-
Sample Preparation: Derivatization of Risedronate and an internal standard (risedronate-d4) on an anion exchange solid-phase extraction cartridge using trimethylsilyl-diazomethane.
-
Chromatographic System: Phenomenex Gemini C18 column (150 mm × 2.0 mm, 5 μm).
-
Mobile Phase: Gradient of 10 mM ammonium acetate and acetonitrile.
-
Flow Rate: 300 μL/min.
-
Validation Procedures:
-
Linearity: Established using spiked plasma standards over the range of 0.2-25 ng/mL.
-
Accuracy and Precision: Assessed at 0.5, 5, and 20 ng/mL, and at the lower limit of quantification (0.2 ng/mL).
-
RP-HPLC for Zoledronic Acid[7][8]
-
Chromatographic System: Symmetry C18 column (150 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of triethylamine buffer (pH 3.5) and methanol (90:10 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detector at 220 nm.
-
Validation Procedures:
-
Linearity: Determined in the range of 25% to 150% of the target concentration (12.56-75.18 µg/ml).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the validation of analytical methods as discussed in this guide.
Caption: A general workflow for the validation of an analytical method.
Caption: Key validation parameters and their experimental assessment in HPLC method validation.
References
- 1. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR ESTIMATION OF RISEDRONATE SODIUM | Semantic Scholar [semanticscholar.org]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solvent's Influence: A Comparative Analysis of Reaction Outcomes
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can profoundly impact the outcome of a chemical reaction. While often perceived as a mere medium for reactants, the solvent plays an active role in influencing reaction rates, product distributions, and stereoselectivity. This guide provides an objective comparison of solvent effects on various reaction types, supported by experimental data, to aid in the rational selection of solvents for synthetic applications.
Solvent Effects on Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions, fundamental in organic synthesis, are particularly sensitive to the solvent environment. The two primary mechanisms, S(_N)1 and S(_N)2, exhibit contrasting responses to solvent polarity, primarily distinguished by whether the solvent is protic (contains acidic protons, e.g., water, alcohols) or aprotic (lacks acidic protons, e.g., acetone, DMSO).
S(_N)1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents are known to significantly accelerate S(_N)1 reactions.[1][2][3] The highly polarized nature of these solvents effectively stabilizes the charged carbocation intermediate and the leaving group anion through solvation, thereby lowering the activation energy of the rate-determining step.[1][2]
S(_N)2 Reactions: In contrast, S(_N)2 reactions, which involve a single concerted step, are favored by polar aprotic solvents.[1] While polar protic solvents can solvate the nucleophile through hydrogen bonding, creating a "cage" that hinders its reactivity, polar aprotic solvents solvate the cation, leaving the "naked" nucleophile more reactive.[4]
Experimental Data: Solvolysis of tert-Butyl Chloride (S(_N)1)
The solvolysis of tert-butyl chloride is a classic example of an S(_N)1 reaction where the solvent also acts as the nucleophile. The rate of this reaction is highly dependent on the polarity of the solvent, with more polar solvents leading to faster reaction rates.
| Solvent Composition (v/v) | Dielectric Constant (Approx.) | Relative Rate Constant (k(_{rel})) |
| 100% Ethanol | 24.3 | 1 |
| 50% Ethanol / 50% Water | 52.7 | 100 |
| 40% Ethanol / 60% Water | 57.8 | 400 |
| 20% Ethanol / 80% Water | 68.3 | 3000 |
| 100% Water | 78.5 | 150,000 |
Data compiled from various sources on the solvolysis of tert-butyl chloride.
Experimental Protocol: Kinetics of the Solvolysis of tert-Butyl Chloride
A common method to determine the rate of solvolysis of tert-butyl chloride involves monitoring the production of hydrochloric acid (HCl) over time.
-
Preparation of Solvent Mixtures: Prepare a series of ethanol/water mixtures with varying volume percentages (e.g., 50:50, 40:60).
-
Reaction Initiation: To a known volume of the solvent mixture containing a pH indicator (such as bromothymol blue), add a small, precise amount of a stock solution of tert-butyl chloride in a non-interfering solvent like acetone.[5] This marks the start of the reaction (time = 0).
-
Titration: As the solvolysis proceeds, HCl is formed, causing the indicator to change color. The solution is then titrated with a standardized solution of sodium hydroxide (NaOH) to neutralize the acid and return the indicator to its original color.[6]
-
Data Collection: The volume of NaOH added and the time taken for the color change are recorded. This process is repeated at regular intervals.
-
Rate Determination: The rate constant for the reaction can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time.
The Role of Solvent in Stereoselectivity
The solvent can also exert significant control over the stereochemical outcome of a reaction, influencing the preferential formation of one stereoisomer over another.[5][6][7] This is particularly crucial in the synthesis of chiral molecules, a common objective in drug development.
Case Study: Proline-Catalyzed Aldol Reaction
The proline-catalyzed aldol reaction is a powerful tool for the asymmetric synthesis of β-hydroxy ketones. The choice of solvent can dramatically affect both the yield and the enantioselectivity (expressed as enantiomeric excess, % ee) of the product.
| Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| DMSO | 99 | 92 |
| DMF | 95 | 85 |
| Acetonitrile | 80 | 70 |
| Dichloromethane | 65 | 55 |
| Methanol | 50 | 30 |
| Water | Low | High (but with poor conversion) |
| Methanol/Water (2:1) | 85 | 95 |
Data adapted from studies on the proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde.[8][9]
Experimental Protocol: Asymmetric Proline-Catalyzed Aldol Reaction
A general procedure for this reaction is as follows:
-
Catalyst and Reactant Setup: To a solution of (S)-proline (typically 10-20 mol%) in the desired solvent, the aldehyde (1 equivalent) and the ketone (5 equivalents) are added at a specific temperature (e.g., -10 to 25 °C).[10]
-
Reaction Monitoring: The reaction mixture is stirred for a specified period (e.g., 24-72 hours), and the progress is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate).[10]
-
Purification and Analysis: The crude product is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC).[10]
Visualizing Solvent Effects and Workflows
SN1 vs. SN2 Mechanistic Pathways
The following diagram illustrates the distinct pathways of S(_N)1 and S(_N)2 reactions and highlights the points of solvent influence.
Caption: Sₙ1 vs. Sₙ2 Mechanistic Pathways
General Workflow for Solvent Screening in Reaction Optimization
This diagram outlines a systematic approach to selecting an optimal solvent for a chemical reaction.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. amherst.edu [amherst.edu]
- 6. studylib.net [studylib.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel Phosphorus-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis and characterization of novel phosphorus-substituted pyridines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties.[1] Robust and unambiguous validation of their molecular structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the key analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Primary Analytical Techniques for Structural Validation
The definitive structural elucidation of phosphorus-substituted pyridines relies on a combination of spectroscopic and crystallographic methods. The three pillars of this process are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[2][3][4] For phosphorus-containing molecules, ³¹P NMR is particularly informative due to the 100% natural abundance and spin-1/2 of the phosphorus nucleus.[3]
Data Presentation: Key NMR Parameters
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) & Information Provided | Notes |
| ¹H | 6.0 - 9.0 (pyridine ring protons); 0.5 - 4.0 (alkyl substituents on P) | ²J(P,H): ~10-25 Hz (geminal coupling). Confirms protons on a carbon directly attached to phosphorus.[5] ³J(P,H): ~5-15 Hz (vicinal coupling). Helps determine the position of the phosphorus substituent on the pyridine ring. J(H,H): Standard ortho, meta, and para couplings for the pyridine ring. | Protons closer to the phosphorus atom will show splitting due to P-H coupling. |
| ¹³C | 110 - 160 (pyridine ring carbons); 10 - 60 (alkyl substituents on P) | ¹J(P,C): ~50-150 Hz (one-bond coupling). Directly identifies carbons bonded to phosphorus. ²J(P,C): ~5-20 Hz (two-bond coupling). ³J(P,C): ~0-10 Hz (three-bond coupling). | The magnitude of ¹J(P,C) can provide information about the hybridization and oxidation state of the phosphorus atom. |
| ³¹P | -50 to +250 | Not applicable (referenced to 85% H₃PO₄) | The chemical shift is highly sensitive to the electronic environment, oxidation state (P(III) vs. P(V)), and substituents on the phosphorus atom. For example, methylation of a phosphinine can cause a strong upfield shift of ~70 ppm.[5][6] |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified phosphorus-substituted pyridine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all signals.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a relatively quick experiment due to the high sensitivity and abundance of the ³¹P nucleus.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D NMR (HSQC, HMBC, COSY):
-
Run a ¹H-¹³C HSQC to correlate protons with their directly attached carbons.
-
Run a ¹H-¹³C HMBC to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and piecing the molecular framework together.
-
Run a ¹H-¹H COSY to establish proton-proton connectivities within the pyridine ring and any alkyl chains.
-
For further confirmation, advanced techniques like ¹H-³¹P HSQC can be employed to directly correlate protons and phosphorus nuclei.[7]
-
-
Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze chemical shifts and coupling constants to assemble the final structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation patterns, which can help confirm the molecular formula and identify structural motifs.
Data Presentation: Common Fragmentation Patterns
| Ion Type | Description | Structural Information Inferred |
| Molecular Ion (M⁺) | The ion of the intact molecule. | Confirms the molecular weight of the compound. Its presence can be variable.[8] |
| [M - R]⁺ | Loss of a substituent (R) from the phosphorus atom. | Helps identify the groups directly attached to the phosphorus. |
| Py⁺ or [Py-H]⁺ | Fragments corresponding to the pyridine ring. | Confirms the presence of the pyridine core. |
| P-C Bond Cleavage | Fission of the bond between the phosphorus and the pyridine ring or other substituents. | This is often a dominant fragmentation pathway in electron ionization (EI) mass spectra.[9] |
Experimental Protocol: Acquiring Mass Spectra
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. Useful for structural elucidation of relatively small, stable molecules.[9][10]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically yield a prominent molecular ion peak with less fragmentation. Preferred for confirming molecular weight.
-
-
Mass Analyzer: Analyze the ions using a suitable mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap).
-
High-Resolution MS (HRMS): Acquire a high-resolution mass spectrum (typically with ESI-TOF or Orbitrap) to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.
-
Data Analysis: Analyze the resulting mass spectrum. Compare the exact mass with the theoretical mass for the proposed structure (within a 5 ppm error margin). Analyze the fragmentation pattern to see if it is consistent with the proposed structure.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[11] It is considered the "gold standard" for structural validation, providing precise information on bond lengths, bond angles, and stereochemistry.[12][13]
Data Presentation: Key Crystallographic Parameters
| Parameter | Description | Significance for Structural Validation |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic crystal lattice. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms the connectivity and bond order (e.g., P-C, P=O, C-N bonds). For example, the P-C bond lengths in a phosphininium cation can indicate sp² hybridization.[6] |
| **Bond Angles (°) ** | The angle formed by three connected atoms. | Defines the geometry around each atom (e.g., tetrahedral, trigonal planar). |
| Torsion Angles (°) | The dihedral angle between two planes defined by four connected atoms. | Describes the conformation of the molecule. |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low R-factor (< 0.05 or 5%) indicates a good quality structure determination. |
Experimental Protocol: X-ray Structure Determination
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[12]
-
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map.
-
Structure Refinement: The initial atomic model is refined to best fit the experimental data, minimizing the R-factor.
-
Validation and Analysis: The final structure is validated and analyzed to determine precise bond lengths, angles, and intermolecular interactions.[12]
Visualizations: Workflows and Pathways
Comparative Summary
| Technique | Strengths | Limitations | Role in Validation |
| NMR | Provides detailed connectivity and stereochemical information in solution. Non-destructive. | Can be difficult to interpret for complex molecules or mixtures. Requires soluble material. | Primary Tool: Essential for determining the core structure and connectivity. |
| MS | High sensitivity. Provides accurate molecular weight and formula (HRMS). | Isomers are often indistinguishable.[10] Provides limited connectivity information. | Confirmatory Tool: Essential for verifying the molecular formula. |
| X-ray | Provides an absolute and unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to grow. Structure is in the solid state, which may differ from solution. | Gold Standard: Provides definitive proof of structure when successful. |
References
- 1. Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-step methylation of aromatic phosphorus heterocycles: synthesis and crystallographic characterization of a 1-methyl-phosphininium salt - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03892C [pubs.rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. datapdf.com [datapdf.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Electron ionization mass spectra of phosphorus-containing heterocycles. II. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,3,2-benzodiazaphosphinine 2-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
A Comparative Guide to the Green Chemistry Metrics of Phosphenous Acid-Pyridine Synthesis Analogues
For Researchers, Scientists, and Drug Development Professionals
The principles of green chemistry are increasingly integral to modern chemical synthesis, compelling researchers to evaluate and optimize processes to minimize environmental impact. This guide provides a comparative assessment of the green chemistry metrics for a representative synthesis involving phosphenous acid (hypophosphorous acid) and an alternative route to an organophosphorus-pyridine compound. By presenting key metrics such as Atom Economy and E-Factor, this document aims to offer an objective, data-driven perspective for scientists and professionals in drug development and chemical research.
Introduction to Green Chemistry Metrics
Evaluating the environmental performance of a chemical reaction requires quantitative assessment. Several metrics have been developed to gauge the "greenness" of a synthesis.[1][2][3][4][5] For the purpose of this guide, we will focus on two of the most common and illustrative metrics:
-
Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[1][2][3] It is calculated as:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy signifies that a larger proportion of the reactant atoms are incorporated into the final product, generating less waste.[1]
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor provides a broader measure of the waste generated in a process.[6][7][8][9] It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-Factor indicates a more environmentally friendly process with less waste generation. The E-Factor considers not only byproducts but also solvent losses and other process waste.[6][8][9]
Comparative Syntheses and Experimental Protocols
For this analysis, we will compare a representative phosphenous acid reaction (phospha-Mannich reaction) with an alternative synthesis of a pyridine-containing phosphonate.
Synthesis 1: Phospha-Mannich Reaction with Hypophosphorous Acid
This reaction represents a common transformation of hypophosphorous acid to form aminomethyl-H-phosphinic acids.[10] While not a direct reaction with pyridine, it exemplifies the use of hypophosphorous acid with an amine, providing a suitable model for our green chemistry assessment.
Experimental Protocol:
A mixture of dibenzylamine (0.985 g, 5 mmol), 37% aqueous formaldehyde (0.405 g, 5 mmol), and 50% aqueous hypophosphorous acid (0.66 g, 5 mmol) in 10 mL of ethanol is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with ethanol, and dried to yield (dibenzylamino)methyl-H-phosphinic acid. The reported yield is 92%.[10]
Synthesis 2: Synthesis of Diethyl (pyridin-4-ylmethyl)phosphonate
This represents an alternative method for producing a pyridine-containing organophosphorus compound, specifically through a Michaelis-Arbuzov type reaction.
Experimental Protocol:
A mixture of 4-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) and triethyl phosphite (1.66 g, 10 mmol) is heated at 120°C for 4 hours. The reaction mixture is then cooled, and the product is isolated by vacuum distillation. A typical yield for this type of reaction is approximately 85%.
Green Chemistry Metrics: A Comparative Analysis
The following table summarizes the calculated green chemistry metrics for the two syntheses.
| Metric | Synthesis 1: Phospha-Mannich Reaction | Synthesis 2: Diethyl (pyridin-4-ylmethyl)phosphonate |
| Atom Economy (AE) | 89.6% | 68.2% |
| E-Factor | ~5.3 | ~1.1 |
Calculation Details:
-
Synthesis 1: Phospha-Mannich Reaction
-
Reactants: Dibenzylamine (C₁₄H₁₅N, MW: 197.28), Formaldehyde (CH₂O, MW: 30.03), Hypophosphorous Acid (H₃PO₂, MW: 66.00)
-
Product: (Dibenzylamino)methyl-H-phosphinic acid (C₁₅H₁₈NO₂P, MW: 275.28)
-
Byproduct: Water (H₂O, MW: 18.02)
-
Atom Economy: (275.28 / (197.28 + 30.03 + 66.00)) * 100 = 89.6%
-
E-Factor:
-
Mass of Product = 5 mmol * 275.28 g/mol * 0.92 = 1.266 g
-
Mass of Reactants = 0.985 g + 0.405 g + 0.66 g = 2.05 g
-
Mass of Solvent = 10 mL * 0.789 g/mL = 7.89 g
-
Total Input = 2.05 g + 7.89 g = 9.94 g
-
Mass of Waste = 9.94 g - 1.266 g = 8.674 g
-
E-Factor = 8.674 g / 1.266 g ≈ 6.8 (including solvent)
-
E-Factor (excluding solvent, assuming full recovery) = (2.05 g - 1.266 g) / 1.266 g = 0.62
-
-
-
Synthesis 2: Diethyl (pyridin-4-ylmethyl)phosphonate
-
Reactants: 4-(chloromethyl)pyridine hydrochloride (C₆H₇Cl₂N, MW: 164.03), Triethyl phosphite (C₆H₁₅O₃P, MW: 166.16)
-
Product: Diethyl (pyridin-4-ylmethyl)phosphonate (C₁₀H₁₆NO₃P, MW: 229.21)
-
Byproducts: Ethyl chloride (C₂H₅Cl, MW: 64.51), HCl (MW: 36.46)
-
Atom Economy: (229.21 / (164.03 + 166.16)) * 100 = 69.4%
-
E-Factor:
-
Mass of Product = 10 mmol * 229.21 g/mol * 0.85 = 1.948 g
-
Mass of Reactants = 1.64 g + 1.66 g = 3.30 g
-
Mass of Waste = 3.30 g - 1.948 g = 1.352 g
-
E-Factor = 1.352 g / 1.948 g ≈ 0.69
-
-
Visualization of the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a given synthesis.
Caption: Workflow for assessing and comparing green chemistry metrics.
Discussion and Conclusion
This comparative guide demonstrates the application of key green chemistry metrics to evaluate and contrast different synthetic pathways.
The Phospha-Mannich reaction (Synthesis 1) exhibits a significantly higher Atom Economy (89.6%) compared to the synthesis of diethyl (pyridin-4-ylmethyl)phosphonate (Synthesis 2, 69.4%). This indicates that a greater proportion of the atoms from the reactants are incorporated into the desired product in the first synthesis, making it more efficient on a molecular level.
Conversely, when considering the E-Factor , the synthesis of diethyl (pyridin-4-ylmethyl)phosphonate (Synthesis 2) appears more favorable with a lower E-Factor (~0.69) compared to the Phospha-Mannich reaction (~6.8 including solvent, ~0.62 excluding solvent). This highlights the significant contribution of solvents to the overall waste generated in a process. While the Phospha-Mannich reaction is highly atom-economical, the use of a solvent in the experimental protocol significantly increases its environmental factor. The solvent-free nature of the second synthesis, as described, makes it a less wasteful process in practice, assuming no solvent is needed for purification.
It is crucial for researchers to consider multiple green chemistry metrics for a comprehensive assessment. A high atom economy is desirable, but the practical aspects of a reaction, such as solvent use and energy consumption, which are captured by the E-Factor, are equally important for a holistic evaluation of a process's environmental impact. This guide serves as a foundational tool for making more informed decisions in the design and selection of chemical syntheses, ultimately contributing to the advancement of greener and more sustainable chemistry.
References
- 1. Atom economy - Wikipedia [en.wikipedia.org]
- 2. omnicalculator.com [omnicalculator.com]
- 3. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. chembam.com [chembam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
Comparative Thermal Stability of Pyridine-Phosphorus Compounds: A Guide for Researchers
The thermal stability of pyridine-phosphorus compounds is a critical parameter for their application in catalysis, materials science, and drug development. Understanding how these molecules behave at elevated temperatures is essential for predicting their performance, shelf-life, and potential degradation pathways. This guide provides a comparative overview of the thermal stability of different classes of pyridine-phosphorus compounds, supported by available experimental data. Due to the scattered nature of direct comparative studies in the literature, this guide collates information from various sources to offer a broader perspective.
Comparison of Thermal Stability Data
The thermal stability of pyridine-phosphorus compounds is significantly influenced by the oxidation state of the phosphorus atom, the nature of the substituents on both the pyridine ring and the phosphorus atom, and the overall molecular architecture. Generally, phosphine oxides tend to exhibit higher thermal stability compared to their corresponding phosphines due to the strong P=O bond. The following table summarizes thermal decomposition data for various materials containing pyridine and phosphorus moieties. It is important to note that direct comparison is challenging due to the different nature of the compounds (e.g., polymers vs. small molecules) and variations in experimental conditions.
| Compound Class | Specific Compound/Material | Td_onset (°C) | Td_max (°C) | Experimental Conditions |
| Phosphine Oxide | Aromatic Polyimides with Phosphine Oxide Moiety | 473–487 | 492–511 | Heating in nitrogen atmosphere |
| Organophosphorus Additive | Epoxy Resin with Roflam F5 and Magnesium Hydroxide | 340 | - | Thermal decomposition of phase I |
| Palladium Complex | [Pd(2-Phpy)Cl(α-picoline)] | 104 | - | Decomposition in dynamic nitrogen atmosphere |
| Palladium Complex | [Pd(2-Phpy)Cl(γ-picoline)] | 106 | - | Decomposition in dynamic nitrogen atmosphere |
Experimental Protocols
The following are generalized methodologies for determining the thermal stability of pyridine-phosphorus compounds using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures and the presence of volatile components.
Methodology:
-
Sample Preparation: A small amount of the pyridine-phosphorus compound (typically 3-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). Key parameters to be determined include:
-
Onset Decomposition Temperature (Td_onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (Td_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition, and determine the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, often mirroring the TGA conditions (e.g., heating from ambient to a temperature beyond the decomposition point at a rate of 10 °C/min).
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). The key features to analyze are:
-
Melting Point (Tm): The peak temperature of the endothermic event corresponding to melting.
-
Decomposition Exotherm/Endotherm: The peak temperature and enthalpy change (ΔH) associated with the decomposition process.
-
Factors Influencing Thermal Stability
The thermal stability of pyridine-phosphorus compounds is a multifactorial property. The following diagram illustrates the key structural features that influence their decomposition behavior.
Caption: Factors influencing the thermal stability of pyridine-phosphorus compounds.
A Comparative Guide to the Experimental Validation of Theoretical Predictions in Pyridine Phosphination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical predictions with experimental outcomes in the metal-free phosphination of pyridines. We will delve into the regioselectivity and reaction mechanisms of these transformations, supported by quantitative data from recent studies. This analysis aims to offer a clear perspective on the predictive power of computational chemistry in this field and to provide detailed experimental protocols for reproducibility.
Regioselective Phosphination of Pyridines: A Tale of Two Mechanisms
The introduction of a phosphorus-containing moiety to a pyridine ring is a valuable transformation in medicinal chemistry and materials science. Recent advancements have focused on metal-free approaches to enhance functional group tolerance and reduce costs. Here, we compare two prominent metal-free methods and analyze how well theoretical predictions align with experimental results.
BF₃·OEt₂-Mediated Phosphonation of Pyridines
A highly regioselective method for the C4-phosphonation of pyridines involves activation with a Lewis acid (BF₃·OEt₂) followed by nucleophilic addition of a phosphine oxide anion and subsequent oxidation.[1][2][3]
Theoretical Predictions vs. Experimental Validation
Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanism and selectivity of this reaction.[1][2]
Table 1: Comparison of Predicted vs. Experimental Regioselectivity for BF₃·OEt₂-Mediated Phosphonation
| Substrate (Pyridine Derivative) | Predicted Favored Product (Kinetic) | Predicted Favored Product (Thermodynamic) | Experimental Outcome (Yield) | Reference |
| Pyridine | C6-adduct | C4-adduct | C4-adduct only (85%) | [2] |
| 3-Cyanopyridine | C6-adduct | C4-adduct | C4-adduct only (92%) | [1][2] |
| 3-Bromopyridine | C6-adduct | C4-adduct | C4-adduct only (88%) | [1][2] |
| 3-Methylpyridine | C6-adduct | C4-adduct | C4-adduct only (82%) | [1][2] |
As the data indicates, while kinetic calculations predict a preference for the C6-adduct, the experimental results consistently yield the C4-phosphonated product.[2] This suggests that the reaction is under thermodynamic control, a hypothesis supported by the computational finding that the C4-adduct is the more stable thermodynamic product.[2]
Interestingly, the regioselectivity can be switched to the C2 position by using more Lewis basic phosphine oxides (e.g., dialkyl and alkylaryl phosphine oxides).[1] This experimental finding is also rationalized by computational analysis, which attributes the change in selectivity to the electronic properties of the nucleophile.[1]
Phosphination with P(OEt)₃ and PPh₃
Another metal-free approach involves the reaction of pyridines with phosphites or phosphines, often in the presence of an activating agent. Theoretical studies using DFT have been conducted to understand the reaction mechanisms with different phosphinating agents like triethyl phosphite (P(OEt)₃) and triphenylphosphine (PPh₃).[4][5][6][7]
Theoretical Predictions vs. Experimental Validation
Table 2: Comparison of Predicted Energy Barriers and Experimental Outcomes for Phosphination with P(OEt)₃ and PPh₃
| Reaction | Predicted Rate-Determining Step | Calculated Free Energy Barrier (kcal/mol) | Experimental C4:C2 Ratio | Reference |
| Pyridine + P(OEt)₃ | Ethyl abstraction | 21.9 | 95:5 | [5] |
| 2-Ph-Pyridine + PPh₃ | Proton abstraction | 20.9 | Highly selective for C4 | [5][6] |
The theoretical models accurately predict the high C4-selectivity observed experimentally.[5][6] The calculations for the reaction with P(OEt)₃ show a higher energy barrier for the formation of the C2-phosphonate, which is consistent with the experimentally observed major formation of the C4 product.[5] For the reaction with PPh₃, the high C4 selectivity is attributed to significant steric hindrance at the ortho (C2/C6) positions, which is well-supported by the computational analysis of the transition state energies.[5][6]
Alternative Methods: A Brief Comparison
While this guide focuses on metal-free phosphination, it is important to acknowledge alternative, often metal-catalyzed, approaches.
Table 3: Comparison of Metal-Free and Metal-Catalyzed Pyridine Phosphination
| Method | Typical Conditions | Advantages | Disadvantages |
| Metal-Free (BF₃·OEt₂) | Lewis acid, oxidant, low temperature | High C4-regioselectivity, mild conditions | Requires stoichiometric oxidant |
| Metal-Free (P(OEt)₃/PPh₃) | Activating agent, base | Avoids transition metals | May require harsher conditions for some substrates |
| Metal-Catalyzed (e.g., Pd, Cu, Ni) | Metal catalyst, ligand, base, often elevated temperature | Broad substrate scope | Potential for metal contamination, higher cost, ligand sensitivity |
Experimental Protocols
General Procedure for BF₃·OEt₂-Mediated C4-Phosphonation of Pyridines
To a solution of the corresponding pyridine (1.0 mmol) in anhydrous THF (2.0 mL) at -78 °C was added BF₃·OEt₂ (1.1 mmol).[1] In a separate flask, a solution of the phosphine oxide (1.2 mmol) in anhydrous THF (1.0 mL) was treated with t-BuOK (1.4 mmol) at room temperature for 10 minutes. This solution of the phosphine oxide anion was then added dropwise to the pyridine-BF₃ adduct at -78 °C. The reaction mixture was stirred for 10 minutes, after which chloranil (2.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred until completion (typically 1-2 hours). The reaction was then quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.[1]
General Procedure for Phosphination of 2-Phenylpyridine with PPh₃
This reaction is based on the general principles described in the theoretical study.[5] A mixture of 2-phenylpyridine (1.0 mmol), the activating agent (e.g., a sulfonyl chloride, 1.1 mmol), and PPh₃ (1.2 mmol) in an anhydrous solvent (e.g., acetonitrile) is stirred at room temperature. A non-nucleophilic base, such as triethylamine (NEt₃, 1.5 mmol), is then added, and the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the phosphonium salt.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism Diagrams
Caption: BF₃·OEt₂-mediated C4-phosphonation of pyridine.
Caption: Proposed mechanism for the phosphination of 2-phenylpyridine with PPh₃.
Experimental Workflow Diagram
Caption: General experimental workflow for BF₃·OEt₂-mediated phosphonation.
References
- 1. Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Phosphorous Acid and Pyridine
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides detailed, step-by-step guidance for the safe disposal of phosphorous acid and pyridine, ensuring the protection of personnel and the environment.
A Note on "Phosphenous Acid": The term "phosphenous acid" is not standard chemical nomenclature. It is highly probable that this refers to phosphorous acid (H₃PO₃) , a common laboratory reagent. The following disposal procedures are for phosphorous acid. If you are working with a different substance, consult its specific Safety Data Sheet (SDS).
Core Principle: Segregation of Waste
The most critical step in the disposal of these two chemicals is to keep them separate. Pyridine is a base and will react exothermically with acids like phosphorous acid. Mixing these chemicals can lead to the release of heat and potentially hazardous fumes. Therefore, they must be collected and stored in separate, clearly labeled waste containers.
Disposal Protocol for Phosphorous Acid
Phosphorous acid is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1] Proper disposal is essential to mitigate these risks.
Experimental Protocol for Neutralization and Disposal:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves resistant to corrosive materials.[1]
-
Waste Collection:
-
Collect waste phosphorous acid, whether in solid form or in solution, in a designated, properly labeled, and corrosion-resistant container.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]
-
Do not mix with other waste, especially bases like pyridine.
-
-
Neutralization (for dilute solutions under controlled laboratory conditions only):
-
Caution: This procedure should only be performed by trained personnel in a fume hood.
-
Prepare a large container of a weak base solution, such as sodium bicarbonate (baking soda) or soda ash, mixed with cold water.[2][3]
-
Slowly and carefully add the dilute phosphorous acid solution to the basic solution while stirring. Never add water to the acid. [4]
-
Monitor the pH of the resulting solution. The target pH should be between 6.0 and 8.0.
-
If the neutralized solution meets local wastewater regulations, it may be permissible to pour it down the drain with copious amounts of water. Always check with your institution's Environmental Health and Safety (EHS) office first.
-
-
Disposal of Solid and Concentrated Phosphorous Acid:
-
Solid and concentrated forms of phosphorous acid must be disposed of as hazardous waste.[1]
-
Do not attempt to neutralize large quantities of concentrated acid.
-
The waste container must be clearly labeled as "Hazardous Waste: Phosphorous Acid."
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.[2]
-
Disposal Protocol for Pyridine
Pyridine is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also a potential carcinogen.[7]
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Always work in a certified laboratory chemical fume hood.[7] Wear chemical safety goggles, butyl rubber or PVA gloves (nitrile gloves are not recommended), and a fully-buttoned lab coat.[7]
-
Waste Collection:
-
Collect waste pyridine and any solutions containing pyridine in a sealable, airtight, and compatible waste container (e.g., glass or high-density polyethylene).[7][8]
-
The container should be clearly labeled "Hazardous Waste: Pyridine."[7]
-
Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition, direct sunlight, and incompatible materials such as strong oxidizers and acids.[7][9]
-
-
Spill Management:
-
Disposal:
-
Never pour pyridine down the drain or dispose of it in regular trash. [8]
-
Waste pyridine is considered a hazardous waste and must be disposed of through a licensed hazardous waste disposal service.[5][10] Common industrial disposal methods include rotary kiln or liquid injection incineration.[10]
-
When the waste container is full, complete a chemical collection request form and arrange for pickup with your EHS office.[7]
-
Quantitative Data Summary
| Chemical | LD50 (Oral, Rat) | Recommended Gloves | Incompatibilities | Disposal Method |
| Phosphorous Acid | 1530 mg/kg | Chemical resistant gloves | Bases, metals | Neutralize (dilute only) or dispose as hazardous waste via EHS.[1][2][4] |
| Pyridine | 891 mg/kg | Butyl rubber, PVA | Strong oxidizers, acids (especially nitric acid) | Dispose as hazardous waste via EHS; incineration.[7][10] |
Logical Workflow for Disposal
References
- 1. carlroth.com [carlroth.com]
- 2. nj.gov [nj.gov]
- 3. watts.com [watts.com]
- 4. ictulsa.com [ictulsa.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
